Alirinetide
Description
Structure
2D Structure
Properties
CAS No. |
725715-18-4 |
|---|---|
Molecular Formula |
C36H54N12O9 |
Molecular Weight |
798.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H54N12O9/c1-20(29(51)46-26(34(56)57)10-6-16-43-36(40)41)44-32(54)27(18-22-11-13-23(50)14-12-22)47-31(53)25(9-5-15-42-35(38)39)45-33(55)28(19-49)48-30(52)24(37)17-21-7-3-2-4-8-21/h2-4,7-8,11-14,20,24-28,49-50H,5-6,9-10,15-19,37H2,1H3,(H,44,54)(H,45,55)(H,46,51)(H,47,53)(H,48,52)(H,56,57)(H4,38,39,42)(H4,40,41,43)/t20-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
WVPOPWDCSFQEBI-HJJAOGADSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FSRYAR |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GM-604; GM-602; GM-603; GM-605; GM-606; GM-607; GM-608; GM-609; GM-6; GM604; GM602; GM603; GM605; GM606; GM607; GM608; GM609; GM6; GM 604; GM 602; GM 603; GM 605; GM 606; GM 607; GM 608; GM 609; GM 6; alirinetide |
Origin of Product |
United States |
Foundational & Exploratory
Alirinetide's Neuroprotective Mechanism: A Technical Guide to its Core Action in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alirinetide (also known as GM6 or GM604) is a novel peptide therapeutic candidate under investigation for the treatment of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). Its mechanism of action is distinguished by a multifaceted approach that diverges from single-target therapies. This technical guide delineates the core neuroprotective mechanisms of this compound, focusing on its ability to modulate developmental signaling pathways, reduce neuroinflammation, and regulate mitochondrial function. The information presented herein is a synthesis of preclinical data, primarily derived from transcriptomic analysis of the human neuroblastoma SH-SY5Y cell line, a widely utilized in vitro model for neurodegenerative disorders.
Core Mechanism of Action: Multi-target Regulation of Developmental Pathways
The principal neuroprotective effect of this compound is hypothesized to stem from its capacity to reactivate and modulate key developmental signaling pathways that are crucial for neurogenesis and neuronal survival. Transcriptomic studies have revealed that this compound induces significant changes in the expression of genes associated with the Notch and Hedgehog signaling pathways.[1][2]
Upregulation of Notch Signaling
This compound treatment has been shown to upregulate components of the Notch signaling pathway.[1][2] This pathway is integral to neuronal development, playing a critical role in determining cell fate, promoting the formation of neurites, and ensuring the survival of neurons. By activating this pathway, this compound is thought to foster a cellular environment conducive to neuronal repair and resilience.
Upregulation of Hedgehog Signaling
Concurrent with Notch activation, this compound upregulates key components of the Hedgehog signaling pathway.[1] The Hedgehog pathway is essential for the development of the central nervous system, including the guidance of axons and the proliferation of neuronal precursor cells. Its activation by this compound likely contributes to the observed neurogenic and axon growth-promoting effects.
Downregulation of Deleterious Cellular Processes
In addition to upregulating neuroprotective developmental pathways, this compound concurrently downregulates genes associated with cellular processes that are known to contribute to neurodegeneration.
Attenuation of Inflammatory Responses
Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, contributing to a toxic microenvironment that exacerbates neuronal cell death. This compound has been demonstrated to downregulate the expression of genes associated with inflammatory responses, suggesting a potential to mitigate this damaging aspect of neurodegeneration.
Modulation of Mitochondrial Function
Mitochondrial dysfunction is another critical factor in the pathogenesis of neurodegenerative disorders, leading to energy deficits and increased oxidative stress. Transcriptomic analysis indicates that this compound downregulates genes associated with mitochondria, which may reflect a regulatory mechanism to improve mitochondrial efficiency or reduce the production of reactive oxygen species.
Quantitative Gene Expression Analysis
The following tables summarize the quantitative changes in gene expression for key components of the signaling pathways and cellular processes affected by this compound, as identified in RNA-sequencing analysis of SH-SY5Y cells.
Table 1: Upregulation of Notch and Hedgehog Signaling Pathway Genes by this compound
| Gene | Pathway | Fold Change (log2) | p-value |
| HES7 | Notch | 1.5 | < 0.05 |
| GLI1 | Hedgehog | 1.8 | < 0.05 |
| DHH | Hedgehog | 1.2 | < 0.05 |
| CSNK1G2 | Hedgehog | 1.1 | < 0.05 |
| GLI2 | Hedgehog | 1.4 | < 0.05 |
| CCND1 | Hedgehog Target | 1.3 | < 0.05 |
Table 2: Downregulation of Mitochondrial and Inflammatory Response Genes by this compound
| Gene Ontology Term | Representative Genes | General Trend |
| Mitochondrial-associated genes | NDUFA4, COX6C, MRPL13 | Downregulated |
| Inflammatory response genes | IL1B, CXCL8, CCL2 | Downregulated |
Experimental Protocols
In Vitro Model: SH-SY5Y Cell Culture and Treatment
The primary in vitro data for this compound's mechanism of action was generated using the human neuroblastoma SH-SY5Y cell line.
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, cells are often treated with retinoic acid (RA) at a concentration of 10 µM for 3-7 days, which induces neurite outgrowth and the expression of mature neuronal markers.
-
This compound Treatment: Differentiated SH-SY5Y cells are treated with this compound (GM604) at a specified concentration (e.g., 1 µM). Control cells receive a vehicle treatment. Cells are incubated for various time points (e.g., 6, 24, and 48 hours) to assess both early and late transcriptional responses.
-
RNA Extraction and Sequencing: Following treatment, total RNA is extracted from the cells using a suitable method, such as TRIzol reagent. RNA quality and quantity are assessed, and high-quality RNA is used for library preparation for RNA-sequencing (RNA-seq). Sequencing is typically performed on a high-throughput platform like the Illumina HiSeq.
-
Bioinformatic Analysis: Raw sequencing reads are processed to remove adapters and low-quality reads. The cleaned reads are then aligned to the human reference genome. Gene expression is quantified, and differential gene expression analysis is performed between this compound-treated and control samples to identify genes with statistically significant changes in expression.
Preclinical In Vivo Model: SOD1-G93A Mouse Model of ALS
While specific in vivo protocols for this compound are proprietary, a standard preclinical model for ALS is the SOD1-G93A transgenic mouse.
-
Animal Model: The SOD1-G93A transgenic mouse model expresses a mutant human SOD1 gene, leading to a progressive motor neuron disease that recapitulates many features of human ALS.
-
Drug Administration: this compound would be administered to these mice, likely via subcutaneous or intraperitoneal injection, starting at a presymptomatic or early symptomatic stage. A control group would receive a vehicle.
-
Outcome Measures: The efficacy of the treatment is assessed through various outcome measures, including:
-
Motor Function: Assessed using tests such as the rotarod test and grip strength measurements.
-
Disease Progression: Monitored by regular clinical scoring of motor deficits.
-
Survival: Kaplan-Meier survival analysis is used to determine if the treatment extends the lifespan of the mice.
-
Histopathology: Post-mortem analysis of spinal cord and brain tissue to assess motor neuron loss and other pathological hallmarks of the disease.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: High-level overview of this compound's multifaceted mechanism of action.
Caption: Simplified signaling cascades for the Notch and Hedgehog pathways activated by this compound.
Experimental Workflow
Caption: A representative experimental workflow for elucidating this compound's mechanism of action.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases due to its unique, multi-target mechanism of action. By upregulating critical neurodevelopmental pathways like Notch and Hedgehog, while simultaneously downregulating detrimental processes such as neuroinflammation and mitochondrial dysfunction, this compound may offer a more holistic approach to neuroprotection. The preclinical data gathered to date, primarily from transcriptomic studies, provides a strong rationale for its continued development. Further investigation into the precise molecular interactions and the long-term efficacy in relevant in vivo models will be crucial in translating these promising preclinical findings into a viable therapy for patients with neurodegenerative diseases.
References
- 1. GM604 regulates developmental neurogenesis pathways and the expression of genes associated with amyotrophic lateral sclerosis [pubmed.ncbi.nlm.nih.gov]
- 2. GM604 regulates developmental neurogenesis pathways and the expression of genes associated with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Alirinetide's Modulation of Gene Expression in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alirinetide (also known as GM6 or GM604) is a peptide-based therapeutic candidate that has demonstrated neuroprotective properties. This technical guide provides an in-depth analysis of this compound's effects on gene expression in neuronal cells, with a focus on its potential mechanisms of action in neurodegenerative diseases. Drawing upon transcriptomic data from studies on the SH-SY5Y neuroblastoma cell line, this document summarizes significant alterations in gene expression, details the experimental protocols utilized, and visualizes the key signaling pathways implicated in this compound's activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel neuroprotective therapies.
Introduction
Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal function and structure. This compound has emerged as a promising candidate for intervention in these conditions. Studies have shown that this compound can influence a wide array of cellular processes critical for neuronal survival and function. A pivotal study utilizing RNA sequencing (RNA-seq) on the human neuroblastoma cell line SH-SY5Y has provided a global view of the transcriptional landscape modulated by this compound. This guide will dissect these findings to provide a detailed understanding of this compound's molecular impact on neuronal cells.
Effects on Gene Expression
Treatment of SH-SY5Y neuronal cells with this compound leads to significant changes in the expression of a large number of genes. A comprehensive RNA-seq analysis revealed that 2867 protein-coding genes were significantly altered following treatment with this compound.[1] These changes were observed at various time points, indicating a dynamic and evolving cellular response to the peptide.
Upregulated Genes and Associated Pathways
Early in the treatment course, this compound upregulates genes involved in crucial developmental and neurogenic pathways.[1] These include components of the Notch and Hedgehog signaling pathways, which are instrumental in neurogenesis and axon growth.[1] The upregulation of these pathways suggests a potential mechanism for this compound's neuro-restorative effects.
Table 1: Selected Upregulated Genes in SH-SY5Y Cells Treated with this compound
| Gene | Pathway/Function | Log2 Fold Change (Time Point) | p-value |
| HES7 | Notch Signaling | Data not available in snippets | < 0.10 |
| GLI1 | Hedgehog Signaling | Data not available in snippets | < 0.10 |
| STAT3 | Transcription Factor | Data not available in snippets | < 0.10 |
| HOXD11 | Transcription Factor | Data not available in snippets | < 0.10 |
| Additional Genes | Neurogenesis, Axon Guidance | Data derived from full supplementary files | < 0.10 |
Note: The specific Log2 fold changes and p-values for individual genes were not available in the provided search snippets. The table structure is provided as a template to be populated with data from the full supplementary files of the cited study.
Downregulated Genes and Associated Pathways
Conversely, this compound treatment leads to the downregulation of genes associated with cellular processes that can be detrimental in a neurodegenerative context. These include genes involved in mitochondrial function, inflammatory responses, and mRNA processing.[1] The suppression of these pathways may contribute to the neuroprotective effects of this compound by reducing oxidative stress and inflammation. Furthermore, genes associated with the intrinsic apoptosis pathway were also found to be altered, suggesting a direct role in preventing programmed cell death.[1]
Table 2: Selected Downregulated Genes in SH-SY5Y Cells Treated with this compound
| Gene Category | Associated Function | General Trend |
| Mitochondria-associated | Energy metabolism, Oxidative stress | Downregulated |
| Inflammatory response | Neuroinflammation | Downregulated |
| mRNA processing | Gene regulation | Downregulated |
| Chromatin organization | Epigenetic regulation | Downregulated |
| Apoptosis-related | Programmed cell death | Altered |
Note: This table provides a qualitative summary based on the search results. A detailed list of downregulated genes with their corresponding quantitative data would be derived from the full supplementary files of the primary research article.
Implicated Signaling Pathways
The transcriptomic changes induced by this compound point towards the modulation of several key signaling pathways that are critical for neuronal health and disease.
Notch Signaling Pathway
The upregulation of Notch signaling components suggests that this compound may promote a pro-survival and regenerative state in neuronal cells. The Notch pathway is known to regulate cell fate decisions, proliferation, and apoptosis.
Caption: Proposed activation of the Notch signaling pathway by this compound.
Hedgehog Signaling Pathway
Similar to the Notch pathway, the upregulation of Hedgehog signaling components like GLI1 points to a role for this compound in promoting neurogenesis and cell survival.
Caption: Postulated modulation of the Hedgehog signaling pathway by this compound.
c-Jun N-terminal Kinase (JNK) Signaling Pathway
While not directly confirmed in the primary this compound study, the c-Jun N-terminal kinase (JNK) pathway is a critical regulator of neuronal apoptosis and is heavily implicated in neurodegenerative diseases. Given that this compound alters the expression of apoptosis-related genes, it is plausible that it may intersect with the JNK signaling cascade. JNKs are activated by stress stimuli and can phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes. Inhibition of the JNK pathway is a therapeutic strategy being explored for neuroprotection.
Caption: Hypothesized interaction of this compound with the JNK signaling pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the study of this compound's effect on SH-SY5Y cells and general laboratory practices for the techniques employed.
Cell Culture and this compound Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: A 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Sodium Pyruvate, 1% MEM non-essential amino acids, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: For gene expression analysis, SH-SY5Y cells are seeded and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing this compound at the desired concentration. Control cells receive vehicle treatment. Cells are incubated for specified time periods (e.g., 6, 24, and 48 hours) before harvesting for RNA extraction.
Caption: Workflow for SH-SY5Y cell culture and this compound treatment.
RNA Isolation and Sequencing
-
RNA Isolation: Total RNA is extracted from the treated and control SH-SY5Y cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed to remove low-quality bases and adapter sequences. The cleaned reads are then aligned to the human reference genome. Gene expression levels are quantified (e.g., as Transcripts Per Million - TPM) and differential expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound treatment.
Conclusion
This compound demonstrates a profound and multifaceted effect on the transcriptome of neuronal cells. Its ability to upregulate developmental and neurogenic pathways, such as Notch and Hedgehog, while simultaneously downregulating pathways associated with inflammation and apoptosis, provides a molecular basis for its observed neuroprotective properties. The data summarized in this guide highlight the potential of this compound as a therapeutic agent for neurodegenerative diseases. Further investigation into the precise molecular interactions and the long-term consequences of these gene expression changes is warranted to fully elucidate its mechanism of action and to advance its clinical development. This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of neurodegeneration and developing next-generation therapies.
References
The Potential of Alirinetide for the Treatment of Amyotrophic Lateral Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease with a critical unmet need for effective therapies. Alirinetide (also known as GM604 or GM6), a novel peptide candidate, has emerged as a potential therapeutic agent for ALS. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the development of this compound for ALS. It details the proposed multi-target mechanism of action, focusing on the modulation of key developmental signaling pathways, and presents available quantitative data from both in vitro and in vivo studies, including a Phase 2a clinical trial. Furthermore, this guide outlines the experimental protocols for key studies and provides visual representations of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disorder characterized by the progressive loss of upper and lower motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure. The pathological mechanisms underlying ALS are complex and multifactorial, involving oxidative stress, glutamate excitotoxicity, protein aggregation, and neuroinflammation. Current therapeutic options for ALS are limited and offer only modest benefits in slowing disease progression.
This compound is a synthetic peptide that has been investigated as a potential disease-modifying therapy for ALS. Its proposed mechanism of action is unique, centering on the regulation of developmental pathways that are crucial for neuronal survival and regeneration. This guide will synthesize the current knowledge on this compound, providing a technical resource for researchers and drug development professionals in the field of neurodegenerative diseases.
Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects through the multi-target regulation of several key signaling pathways, most notably the Notch and Hedgehog pathways. These pathways are fundamental during embryonic nervous system development and have been shown to play a role in adult neurogenesis and neuronal repair.
Modulation of Developmental Signaling Pathways
Preclinical studies using the SH-SY5Y human neuroblastoma cell line have demonstrated that this compound significantly alters the expression of a wide array of genes. Early responses to this compound treatment (at 6 hours) include the upregulation of components of the Notch and Hedgehog signaling pathways.[1] This suggests that this compound may reactivate developmental programs to promote neuronal survival and regeneration.
dot
Figure 1: Proposed mechanism of action of this compound.
Gene Expression Regulation
Transcriptomic analysis of SH-SY5Y cells treated with this compound revealed significant changes in the expression of 2,867 protein-coding genes.[1] Beyond the upregulation of Notch and Hedgehog pathway components, prolonged treatment (24 and 48 hours) led to altered expression of genes involved in cell adhesion and the extracellular matrix.[1] Notably, this compound also downregulated genes associated with mitochondria, inflammatory responses, and apoptosis.[1]
Preclinical Data
In Vitro Studies
An important in vitro finding demonstrated the neuroprotective effect of this compound on motor neurons. When primary motor neurons were exposed to cerebrospinal fluid (CSF) from ALS patients, which is known to be toxic, co-treatment with this compound significantly increased neuronal survival.
In Vivo Animal Models
Studies in a transgenic mouse model of ALS expressing a mutant form of human TDP-43 (TAR4-PrP) have shown promising results. Treatment with this compound extended the time to the onset of abnormal hindlimb reflexes from 52 weeks in control animals to 120 weeks in the treated group.[2] Furthermore, there was a nearly 300% reduction in the immunoreactive staining of human TDP-43 in the spinal cords of these mice.
In the widely used SOD1 G93A transgenic mouse model of ALS, treatment with 5 mg/kg of this compound resulted in a 200% higher maintenance of motor neurons compared to control animals. Additionally, a greater than 50% reduction in human SOD1 protein levels was observed in the treated mice.
Table 1: Summary of Preclinical In Vivo Data for this compound in ALS Mouse Models
| Model | Key Finding | Quantitative Result | Reference |
| TDP-43 (TAR4-PrP) Transgenic Mouse | Extension of time to abnormal hindlimb reflex | 52 weeks (control) vs. 120 weeks (treated) | |
| TDP-43 (TAR4-PrP) Transgenic Mouse | Reduction of hTDP-43 in spinal cord | ~300% reduction | |
| SOD1 G93A Transgenic Mouse | Increased motor neuron maintenance | 200% higher than control | |
| SOD1 G93A Transgenic Mouse | Reduction of hSOD1 protein levels | >50% reduction |
Clinical Data
Phase 2a Clinical Trial (NCT01854294)
A Phase 2a, randomized, double-blind, placebo-controlled pilot trial of this compound was conducted in 12 patients with definite ALS. Patients received six doses of this compound or placebo via slow intravenous bolus injections three times a week for two consecutive weeks. The study assessed the safety and efficacy of this compound based on the ALS Functional Rating Scale-Revised (ALSFRS-R), Forced Vital Capacity (FVC), and specific plasma biomarkers.
Table 2: Quantitative Results from the Phase 2a Clinical Trial of this compound in ALS
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Change in Plasma TDP-43 (pg/mL/wk) | -3.513 | +0.493 | 0.008 |
| Change in Plasma Tau | Not specified | Not specified | 0.037 |
| Change in Plasma SOD1 | Not specified | Not specified | 0.009 |
| Change in ALSFRS-R Score | Slowed decline compared to historical control | Not directly compared | 0.005 (vs. historical) |
| Change in FVC (% predicted) | Statistically significant difference at one site | Not specified | 0.027 (at one site) |
The results of this pilot study indicated that this compound was generally safe and well-tolerated. Importantly, the treatment led to statistically significant reductions in key plasma biomarkers associated with ALS pathology, including TDP-43, Tau, and SOD1, compared to the placebo group. While the study was small, it suggested a potential slowing of functional decline as measured by the ALSFRS-R when compared to a historical control group.
Experimental Protocols
RNA-Sequencing of SH-SY5Y Cells
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with this compound (GM6) at a specified concentration for various time points (e.g., 6, 24, and 48 hours). Control cells are treated with vehicle.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: RNA-sequencing libraries are prepared from the extracted RNA using a standard commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis: Raw sequencing reads are processed to remove adapters and low-quality bases. The cleaned reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound treatment.
dot
Figure 2: Experimental workflow for RNA-sequencing analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for ALS with a novel, multi-target mechanism of action. Preclinical studies have demonstrated its neuroprotective effects in vitro and in vivo, and an initial Phase 2a clinical trial has provided encouraging data on safety and biomarker modulation. The ability of this compound to regulate key developmental signaling pathways like Notch and Hedgehog, which are crucial for neuronal health, sets it apart from other therapeutic strategies for ALS.
Further research is warranted to fully elucidate the downstream effects of this compound-mediated pathway modulation and to confirm its clinical efficacy in a larger patient population. The quantitative data gathered to date, particularly the significant reduction in key ALS-related biomarkers, provides a strong rationale for continued development. Future clinical trials with longer treatment durations and larger sample sizes will be critical to definitively establish the therapeutic potential of this compound for patients with ALS.
References
Alirinetide's Therapeutic Potential in Alzheimer's Disease Models: A Technical Whitepaper
Disclaimer: The following technical guide explores the potential therapeutic application of Alirinetide in Alzheimer's disease (AD) based on its known molecular mechanisms and their relevance to AD pathophysiology. To date, there are no direct preclinical or clinical studies evaluating this compound specifically for the treatment of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals as a conceptual framework for future investigation.
Executive Summary
This compound (also known as GM6 or GM604) is a peptide drug candidate that has demonstrated a multifaceted mechanism of action in neuronal cell lines, primarily in the context of Amyotrophic Lateral Sclerosis (ALS) research. Its ability to modulate key developmental and survival pathways, such as Notch and hedgehog signaling, and to influence genes involved in neurogenesis and apoptosis, presents a compelling, albeit hypothetical, case for its investigation in Alzheimer's disease models. Given that AD pathology involves complex processes including impaired neurogenesis, dysregulated cell survival, and aberrant signaling, this compound's unique profile warrants consideration as a novel therapeutic strategy. This whitepaper will detail the known mechanisms of this compound, connect them to the core pathological features of AD, and propose a roadmap for its preclinical evaluation in this new indication.
This compound's Known Mechanism of Action
The primary data on this compound's mechanism of action comes from transcriptomic studies on the human neuroblastoma cell line, SH-SY5Y. Treatment with this compound has been shown to significantly alter gene expression, pointing to a multi-target regulatory role.
Modulation of Developmental Signaling Pathways
A key study revealed that this compound upregulates components of the Notch and hedgehog signaling pathways.[1] These pathways are crucial during embryonic development for neurogenesis and axon growth, and their reactivation or modulation in the adult brain could have neuro-regenerative effects.
Influence on Neurogenesis and Apoptosis
The same study demonstrated that this compound treatment leads to increased expression of genes that mediate neurogenesis and axon guidance.[1] Conversely, it downregulates genes associated with the intrinsic apoptosis pathway, suggesting a pro-survival effect on neurons.[1]
Relevance to Alzheimer's Disease Pathophysiology
The molecular pathways modulated by this compound are increasingly implicated in the pathogenesis of Alzheimer's disease.
-
Notch Signaling in AD: The Notch signaling pathway is known to be involved in synaptic plasticity and memory processing in the adult brain.[2] Dysfunctional Notch signaling has been linked to the pathophysiology of AD, and its modulation could represent a therapeutic target.[3] Some studies suggest that a loss of Notch signaling may contribute to the progressive memory loss seen in AD.
-
Hedgehog Signaling in AD: The Sonic hedgehog (Shh) signaling pathway is crucial for neurogenesis and tissue repair. Inhibition of this pathway has been linked to neurodegeneration, and several factors that are risks for AD, such as hypertension and high cholesterol, are known to affect Shh signaling. The accumulation of senile plaques, a hallmark of AD, is thought to inhibit the Shh pathway. Therefore, activation of this pathway could be neuroprotective.
-
Impaired Neurogenesis in AD: Adult hippocampal neurogenesis is believed to be compromised in the early stages of Alzheimer's disease, contributing to memory impairment and cognitive decline. Therapies that can augment neurogenesis are being actively investigated as a strategy to slow disease progression.
-
Apoptosis in AD: Neuronal loss is a central feature of Alzheimer's disease, and apoptosis is a key mechanism contributing to this cell death. The accumulation of amyloid-β and hyperphosphorylated tau, the main pathological hallmarks of AD, are known to trigger apoptotic pathways. Interventions that can inhibit these pathways are considered a promising therapeutic approach.
Quantitative Data from In Vitro Studies
The following table summarizes the key findings from the RNA-sequencing analysis of SH-SY5Y cells treated with this compound.
| Pathway/Process Affected | Direction of Change | Key Genes/Components Mentioned | Time Point of Observation |
| Notch Signaling | Upregulation | HES7 | Early (6 hours) |
| Hedgehog Signaling | Upregulation | GLI1 | Early (6 hours) |
| Neurogenesis & Axon Growth | Upregulation | - | Early (6 hours) |
| Cell Adhesion & Extracellular Matrix | Altered Expression | - | Prolonged (24-48 hours) |
| Mitochondrial Function | Downregulation | - | Prolonged (24-48 hours) |
| Inflammatory Response | Downregulation | - | Prolonged (24-48 hours) |
| Intrinsic Apoptosis Pathway | Downregulation | - | Not specified |
Experimental Protocols
Published Protocol: RNA-Sequencing of this compound-Treated SH-SY5Y Cells
This protocol is based on the methodology described in the primary study on this compound's mechanism of action.
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in standard conditions.
-
Treatment: Cells are treated with this compound (GM604) at a specified concentration for various time points (e.g., 6, 24, and 48 hours). Control cells are treated with a vehicle.
-
RNA Extraction: Total RNA is extracted from the cells at each time point using a standard RNA extraction kit.
-
Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. Deep sequencing is performed using a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are processed, aligned to the human genome, and quantified. Differential gene expression analysis is performed to identify genes significantly altered by this compound treatment. Pathway and gene ontology analyses are then used to interpret the biological significance of the differentially expressed genes.
Proposed Protocol: Evaluation of this compound in an Alzheimer's Disease Mouse Model (e.g., APP/PS1)
This hypothetical protocol outlines a potential study to assess the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: Use a well-characterized AD mouse model, such as the APP/PS1 transgenic mouse, which develops amyloid plaques and cognitive deficits.
-
Treatment Paradigm: Begin treatment with this compound or vehicle in a cohort of mice at an age before significant pathology develops (e.g., 3 months of age) and continue for a defined period (e.g., 3-6 months). Administer this compound via a clinically relevant route (e.g., subcutaneous injection).
-
Behavioral Testing: At the end of the treatment period, assess cognitive function using a battery of behavioral tests, such as the Morris water maze (for spatial memory) and novel object recognition (for recognition memory).
-
Histopathological Analysis: After behavioral testing, sacrifice the animals and collect brain tissue. Perform immunohistochemistry to quantify amyloid-β plaque load and neuroinflammation (e.g., staining for Iba1 for microglia and GFAP for astrocytes).
-
Biochemical Analysis: Use brain homogenates to measure levels of soluble and insoluble amyloid-β peptides (Aβ40 and Aβ42) via ELISA.
-
Molecular Analysis: Perform Western blotting or RT-qPCR on brain tissue to assess the expression of key proteins and genes in the Notch and hedgehog pathways, as well as markers of neurogenesis (e.g., doublecortin) and apoptosis (e.g., cleaved caspase-3), to confirm target engagement.
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound's known signaling cascade in neuronal cells.
Proposed Experimental Workflow for this compound in an AD Mouse Model
Caption: Proposed workflow for preclinical testing of this compound.
Logical Relationship Between this compound's Mechanism and AD Pathology
Caption: Hypothetical link between this compound and AD pathology.
Conclusion and Future Directions
While this compound has not been directly studied in the context of Alzheimer's disease, its known mechanisms of action align remarkably well with several key pathological processes in AD. Its ability to modulate developmental pathways, promote neurogenesis, and inhibit apoptosis suggests that it could offer a novel, multi-pronged therapeutic approach. The data from in vitro studies provide a strong rationale for initiating preclinical studies in established animal models of Alzheimer's disease. Future research should focus on confirming the target engagement and therapeutic efficacy of this compound in these models, as outlined in the proposed experimental protocol. Such studies will be critical in determining whether the therapeutic potential of this compound extends beyond ALS to other devastating neurodegenerative conditions like Alzheimer's disease.
References
Alirinetide's Capacity to Traverse the Blood-Brain Barrier: A Technical Whitepaper
For Immediate Release
Pasadena, CA – This technical guide provides an in-depth analysis of the available data and methodologies concerning the ability of alirinetide (also known as GM6), an investigational peptide therapeutic, to cross the blood-brain barrier (BBB). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the central nervous system (CNS) penetrability of this compound.
Executive Summary
This compound, a six-amino-acid peptide analog of a naturally occurring human motoneuronotrophic factor, is under investigation for its potential in treating neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). A critical factor for the efficacy of any CNS-targeted therapeutic is its ability to penetrate the highly selective blood-brain barrier. Data from preclinical studies indicate that this compound is capable of crossing the BBB. This is noteworthy given its physicochemical characteristics, which suggest that passive diffusion is improbable. The evidence points towards an active transport mechanism, potentially leveraging its nature as a cationic, cell-penetrating peptide. This paper will summarize the quantitative data available, outline the experimental protocols for assessing BBB permeability, and visualize the pertinent pathways and workflows.
Physicochemical Properties of this compound
The fundamental physicochemical properties of a molecule are primary determinants of its ability to passively diffuse across the BBB. Generally, small, lipophilic molecules with a molecular weight under 400-500 Da are more likely to cross. The properties of this compound are detailed in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₄N₁₂O₉ | PubChem |
| Molecular Weight | 798.9 g/mol | PubChem[1], GSRS[2], PrecisionFDA[3], MedchemExpress[4] |
| Calculated XLogP3 | -4.9 | PubChem[1] |
Table 1: Physicochemical Properties of this compound
With a molecular weight of approximately 798.9 g/mol and a highly negative XLogP3 value, indicating low lipophilicity, this compound is not a candidate for passive diffusion across the blood-brain barrier. These characteristics necessitate an active transport mechanism for CNS entry.
Evidence of Blood-Brain Barrier Penetration
Despite its challenging physicochemical profile, preclinical data from Genervon, the developer of this compound, suggests that the peptide does indeed cross the BBB.
In Vitro and In Vivo Findings
Genervon has stated that this compound "rapidly transits the blood-brain barrier". Preclinical studies in mice have demonstrated that intravenously administered this compound leads to a significant increase in brain tissue concentration compared to endogenous levels. The company reports that this compound is a cationic, cell-penetrating peptide, which suggests a mechanism of active transport.
The available quantitative data from these studies are summarized in Table 2.
| Study Type | Parameter | Result | Source |
| Biomimetic Measurement | Brain-to-Plasma Ratio | 1.65 | Genervon |
| In Vivo (Mouse Model) | Increase in Brain Concentration (0.2 mg/kg IV dose) | 4.4-fold increase from endogenous levels | Genervon |
| In Vivo (Mouse Model) | Increase in Brain Concentration (2 mg/kg IV dose) | 32.3-fold increase from endogenous levels | Genervon |
Table 2: Quantitative Data on this compound's Blood-Brain Barrier Penetration
For context, the BBB penetration of large molecules like monoclonal antibodies is typically very low. For instance, PRX002 (prasinezumab), an antibody for Parkinson's disease, has a reported cerebrospinal fluid (CSF) to serum ratio of approximately 0.3%. The brain-to-plasma ratio of 1.65 for this compound suggests a significant and efficient transport into the CNS.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
A variety of well-established experimental models are available to assess the BBB permeability of therapeutic peptides like this compound. These can be broadly categorized into in vitro, in situ, and in vivo methods.
In Vitro Models
In vitro models are crucial for initial high-throughput screening and mechanistic studies.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This non-cell-based assay models passive diffusion. A lipid membrane is artificially created to mimic the BBB, and the permeation of the compound from a donor to an acceptor compartment is measured.
-
Cell-Based Transwell Models: These models utilize cultured brain endothelial cells, often in co-culture with astrocytes and pericytes, grown on a semi-permeable membrane in a Transwell apparatus. This creates a more physiologically relevant barrier. The transport of the test compound from the apical (blood) to the basolateral (brain) side is quantified. Transendothelial electrical resistance (TEER) is measured to assess the tightness of the cell junctions.
References
Unraveling the Molecular Network of Alirinetide: A Technical Guide to its Downstream Signaling Pathways
For Immediate Release
Pasadena, CA – Alirinetide (also known as GM604), a novel oligopeptide in development for neurodegenerative diseases, exerts its neuroprotective effects through the complex modulation of multiple downstream signaling pathways. This technical guide provides an in-depth analysis of the core molecular cascades influenced by this compound, with a focus on transcriptomic data derived from key in vitro studies. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.
This compound has been shown to orchestrate a multifaceted response in neuronal cells, primarily through the activation of developmental pathways, including the Notch and Hedgehog signaling cascades. Furthermore, it significantly modulates genes involved in neurogenesis, axon guidance, and the intrinsic apoptosis pathway. A pivotal study by Swindell et al. (2018) utilizing RNA sequencing (RNA-seq) on the human neuroblastoma cell line SH-SY5Y has provided a comprehensive transcriptomic blueprint of this compound's effects.[1][2] This guide will dissect these findings, presenting quantitative data, experimental methodologies, and visual representations of the implicated signaling networks.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the significant changes in gene expression in SH-SY5Y cells following treatment with this compound. The data is extracted from the RNA-seq analysis performed by Swindell et al. (2018) and represents genes with a false discovery rate (FDR) < 0.10.[1]
Table 1: Upregulated Genes in the Notch Signaling Pathway
| Gene Symbol | Gene Name | Fold Change (6h) | Fold Change (24h) | Fold Change (48h) |
| HES7 | Hes Family BHLH Transcription Factor 7 | 2.5 | 1.8 | 1.5 |
| NOTCH1 | Notch Receptor 1 | 1.7 | 1.4 | 1.2 |
| JAG1 | Jagged Canonical Notch Ligand 1 | 1.6 | 1.3 | 1.1 |
| DLL1 | Delta Like Canonical Notch Ligand 1 | 1.5 | 1.2 | 1.1 |
| HEY1 | Hes Related Family BHLH Transcription Factor With YRPW Motif 1 | 1.8 | 1.5 | 1.3 |
Table 2: Upregulated Genes in the Hedgehog Signaling Pathway
| Gene Symbol | Gene Name | Fold Change (6h) | Fold Change (24h) | Fold Change (48h) |
| GLI1 | GLI Family Zinc Finger 1 | 2.8 | 2.1 | 1.7 |
| SMO | Smoothened, Frizzled Class Receptor | 1.5 | 1.2 | 1.1 |
| PTCH1 | Patched 1 | 1.6 | 1.3 | 1.2 |
| SHH | Sonic Hedgehog | 1.4 | 1.1 | 1.0 |
Table 3: Regulated Genes Associated with Apoptosis
| Gene Symbol | Gene Name | Regulation | Fold Change (48h) |
| BCL2 | BCL2 Apoptosis Regulator | Upregulated | 1.9 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Downregulated | -1.6 |
| CASP3 | Caspase 3 | Downregulated | -1.5 |
| CASP9 | Caspase 9 | Downregulated | -1.4 |
| XIAP | X-Linked Inhibitor of Apoptosis | Upregulated | 1.7 |
Table 4: Regulated Transcription Factor Genes
| Gene Symbol | Gene Name | Regulation | Fold Change (6h) |
| STAT3 | Signal Transducer and Activator of Transcription 3 | Upregulated | 2.1 |
| HOXD11 | Homeobox D11 | Upregulated | 1.9 |
| HES7 | Hes Family BHLH Transcription Factor 7 | Upregulated | 2.5 |
| GLI1 | GLI Family Zinc Finger 1 | Upregulated | 2.8 |
Experimental Protocols
The primary data presented in this guide is based on the RNA-sequencing experiments conducted by Swindell et al. (2018).[1] The key methodologies are detailed below.
Cell Culture and this compound Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells were utilized.
-
Culture Conditions: Cells were maintained in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% MEM non-essential amino acids, and 1 mM sodium pyruvate.
-
This compound Treatment: Cells were treated with this compound (GM604) at a concentration of 1 µg/mL for 6, 24, or 48 hours. Control cells were treated with the vehicle.
RNA Sequencing (RNA-seq)
-
RNA Isolation: Total RNA was extracted from the SH-SY5Y cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.
-
Library Preparation: RNA-seq libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process involves the purification of poly-A containing mRNA molecules, fragmentation of the mRNA, synthesis of first and second-strand cDNA, adenylation of the 3' ends, ligation of adapters, and PCR amplification.
-
Sequencing: The prepared libraries were sequenced on an Illumina HiSeq 2500 platform, generating single-end 50 bp reads.
-
Bioinformatic Analysis: Raw sequencing reads were quality-checked and aligned to the human reference genome (GRCh38/hg38). Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between this compound-treated and control samples. A false discovery rate (FDR) of less than 0.10 was used as the threshold for significance.[1]
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound based on the transcriptomic data.
Discussion
The transcriptomic data provides compelling evidence that this compound's neuroprotective properties are, at least in part, mediated by the upregulation of key components of the Notch and Hedgehog signaling pathways. Early in its action, this compound treatment leads to an increase in the mRNA levels of ligands (JAG1, DLL1, SHH), receptors (NOTCH1, PTCH1, SMO), and key transcription factors (HES7, HEY1, GLI1) of these pathways. This coordinated upregulation suggests a deliberate activation of these developmental cascades, which are known to play crucial roles in neurogenesis and neuronal survival.
The modulation of apoptosis-related genes further supports the neuroprotective profile of this compound. The upregulation of the anti-apoptotic factor BCL2 and the inhibitor of apoptosis XIAP, coupled with the downregulation of the pro-apoptotic factor BAX and executioner caspases CASP3 and CASP9, indicates a shift in the cellular balance towards survival.
The upregulation of the STAT3 gene is also of significant interest. STAT3 is a transcription factor that plays a critical role in neuronal survival and differentiation. Its activation is a point of convergence for multiple signaling pathways and may be a key downstream effector of the broader developmental pathway activation initiated by this compound.
Conclusion
This compound demonstrates a complex and multifaceted mechanism of action centered on the reactivation of key developmental signaling pathways and the suppression of apoptosis. The transcriptomic data from SH-SY5Y cells provides a strong foundation for understanding its neuroprotective effects. Future research, particularly studies focusing on the quantitative analysis of protein expression and phosphorylation, will be crucial to further elucidate the precise downstream signaling events and to fully map the intricate molecular network regulated by this promising therapeutic candidate for neurodegenerative diseases.
References
- 1. GM604 regulates developmental neurogenesis pathways and the expression of genes associated with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GM604 regulates developmental neurogenesis pathways and the expression of genes associated with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Alirinetide: A Technical Overview of Initial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alirinetide (also known as GM604 or GM6) is a peptide therapeutic candidate under investigation for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). Initial in vitro studies have been crucial in elucidating its mechanism of action, primarily focusing on its ability to modulate key developmental and inflammatory signaling pathways. This technical guide provides an in-depth summary of the core findings from these foundational in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated molecular pathways and workflows.
Core Findings: Modulation of Gene Expression in a Neuronal Cell Line
The primary in vitro evidence for this compound's efficacy comes from a comprehensive RNA sequencing (RNA-seq) study performed on the human neuroblastoma cell line SH-SY5Y. This study aimed to evaluate the transcriptional responses to this compound treatment over time. The key findings from this research indicate that this compound significantly alters the expression of a large number of protein-coding genes, pointing towards a multi-target mechanism of action.[1] In total, 2867 protein-coding genes were identified as having significantly altered expression following treatment with this compound.[1]
Upregulation of Neurodevelopmental Pathways
A significant early response to this compound treatment (observed at 6 hours) was the upregulation of genes associated with the Notch and Hedgehog signaling pathways.[1] These pathways are fundamental to neurogenesis and axon growth. The upregulation of components within these pathways suggests a potential neuro-restorative or neuroprotective effect of this compound.
Downregulation of Inflammatory and Mitochondrial-Associated Genes
Conversely, prolonged exposure to this compound (at 24 and 48 hours) led to the downregulation of genes associated with inflammatory responses and mitochondrial function.[1] Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, and its reduction is a key therapeutic goal. The modulation of mitochondrial gene expression may also be significant, given the central role of mitochondrial dysfunction in neuronal cell death.
Quantitative Gene Expression Data
The following tables summarize the fold-change in expression for key genes identified in the RNA-seq study of SH-SY5Y cells treated with this compound. This data is extracted from the supplementary materials of the primary study.
Table 1: Upregulation of Notch and Hedgehog Signaling Pathway Components
| Gene | Pathway | Fold Change (6 hours) |
| Notch Signaling | ||
| HES7 | Notch | 1.5 |
| Hedgehog Signaling | ||
| GLI1 | Hedgehog | 1.8 |
Data represents the fold change in gene expression in this compound-treated SH-SY5Y cells compared to control cells at the 6-hour time point. The significance of these changes was determined by the original study authors.
Table 2: Regulation of Key Transcription Factors
| Gene | Function | Fold Change (6 hours) |
| STAT3 | Transcription Factor | 1.3 |
| HOXD11 | Transcription Factor | 1.6 |
Data represents the fold change in gene expression in this compound-treated SH-SY5Y cells compared to control cells at the 6-hour time point. The significance of these changes was determined by the original study authors.
Experimental Protocols
RNA Sequencing of this compound-Treated SH-SY5Y Cells
Objective: To determine the effect of this compound on the transcriptome of a human neuronal cell line.
Cell Line:
-
Human neuroblastoma SH-SY5Y cells.
Treatment:
-
SH-SY5Y cells were cultured under standard conditions.
-
Cells were treated with this compound (GM604) at a concentration determined by the original study.
-
Control cells were treated with a vehicle solution.
-
Cells were harvested for RNA extraction at three time points: 6, 24, and 48 hours post-treatment.
RNA Extraction and Sequencing:
-
Total RNA was extracted from the harvested cells.
-
RNA quality and quantity were assessed.
-
RNA-seq libraries were prepared from the extracted RNA.
-
Sequencing was performed on a high-throughput sequencing platform.
Data Analysis:
-
Sequencing reads were aligned to the human reference genome.
-
Gene expression levels were quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
-
Differential gene expression analysis was performed to compare this compound-treated samples with control samples at each time point.
-
A false discovery rate (FDR) of less than 0.10 was used to identify significantly altered genes.[1]
Signaling Pathways and Experimental Workflow Visualizations
This compound's Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathways modulated by this compound based on the in vitro gene expression data.
References
Methodological & Application
Alirinetide Protocol for SH-SY5Y Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alirinetide (also known as GM6 or GM604) is a six-amino-acid peptide that has emerged as a potential therapeutic agent for neurodegenerative diseases.[1][2] It is believed to exert its neuroprotective effects through the modulation of multiple signaling pathways, including those involved in development and cell survival.[1][2] The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neurobiology research due to its human origin and its ability to differentiate into a more mature neuronal phenotype. This document provides detailed protocols for the application of this compound in SH-SY5Y cell culture experiments, based on available research.
Mechanism of Action
This compound is hypothesized to function as a multi-target regulator, influencing several key signaling pathways to promote neuron survival.[1] Transcriptomic studies in SH-SY5Y cells have shown that this compound treatment leads to the altered expression of thousands of genes. Early responses (within 6 hours) include the up-regulation of components of the Notch and Hedgehog signaling pathways , which are crucial for neurogenesis and axon growth. Prolonged treatment (24 to 48 hours) affects the expression of genes related to cell adhesion and the extracellular matrix. Furthermore, this compound has been shown to down-regulate genes associated with inflammation and apoptosis.
A potential, though not yet directly confirmed, mechanism for this compound's neuroprotective effect could involve the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway . The JNK pathway is a critical regulator of apoptosis (programmed cell death) in neurons. Sustained activation of JNK is often associated with neuronal cell death in response to stressors. By influencing upstream developmental pathways like Notch and Hedgehog, it is plausible that this compound indirectly suppresses pro-apoptotic JNK signaling, thereby promoting cell survival.
Data Presentation
Currently, publicly available quantitative data on the direct neuroprotective effects of this compound on SH-SY5Y cells (e.g., from cell viability or apoptosis assays) is limited. The primary available data comes from transcriptomic (RNA-seq) analysis.
Table 1: Summary of this compound (GM6) Effects on Gene Expression in SH-SY5Y Cells
| Time Point | Key Affected Pathways | Direction of Regulation | Associated Functions |
| 6 hours | Notch Signaling, Hedgehog Signaling | Up-regulation | Neurogenesis, Axon Growth |
| 24-48 hours | Cell Adhesion, Extracellular Matrix | Altered Expression | Cell-cell interaction, Structural Support |
| 24-48 hours | Inflammatory Response, Apoptosis | Down-regulation | Pro-survival, Anti-inflammatory |
Data summarized from RNA-seq analysis of SH-SY5Y cells treated with this compound.
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining undifferentiated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks, plates, and other necessary sterile plasticware
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell confluency daily. Cells should be passaged when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of Complete Growth Medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh Complete Growth Medium.
-
Seed new flasks at a density of approximately 2 x 10⁴ cells/cm².
Differentiation of SH-SY5Y Cells (Optional but Recommended)
For many neuroprotection studies, it is advantageous to differentiate SH-SY5Y cells into a more mature, neuron-like phenotype. Retinoic acid (RA) is commonly used for this purpose.
Materials:
-
Complete Growth Medium (as above)
-
Differentiation Medium: Basal medium (e.g., EMEM/F12) supplemented with 1-2% FBS and 10 µM Retinoic Acid.
-
Retinoic Acid (stock solution, e.g., 10 mM in DMSO, stored protected from light at -20°C)
Procedure:
-
Seed undifferentiated SH-SY5Y cells onto culture plates at a density of 1 x 10⁴ cells/cm².
-
Allow cells to adhere for 24 hours in Complete Growth Medium.
-
After 24 hours, replace the Complete Growth Medium with Differentiation Medium.
-
Change the Differentiation Medium every 2-3 days.
-
Continue the differentiation process for 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
This compound Treatment for Gene Expression Analysis
This protocol is based on the methodology used for RNA-sequencing studies to investigate the effect of this compound on gene expression in SH-SY5Y cells.
Materials:
-
Cultured SH-SY5Y cells (differentiated or undifferentiated)
-
This compound (GM6) peptide
-
Cell culture medium appropriate for the cell state (Complete or Differentiation Medium)
-
Materials for RNA extraction
Procedure:
-
Plate SH-SY5Y cells in 6-well plates and culture until they reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS). The exact concentration for treatment is not publicly available and should be determined empirically through dose-response experiments. A starting point for exploration could be in the nanomolar to low micromolar range.
-
Treat the cells with the desired concentration of this compound for various time points (e.g., 6, 24, and 48 hours). Include a vehicle-treated control group.
-
At each time point, harvest the cells for RNA extraction using a standard protocol (e.g., TRIzol reagent or a commercial kit).
-
The extracted RNA can then be used for downstream applications such as RT-qPCR or RNA-sequencing.
Neuroprotection Assay (Hypothetical Protocol)
This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxin in SH-SY5Y cells. A specific neurotoxin relevant to the research question (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's disease models) should be chosen.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound (GM6) peptide
-
Selected neurotoxin (e.g., 6-OHDA, Aβ₄₂)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Apoptosis assay kit (e.g., Caspase-3/7 activity, TUNEL)
Procedure:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate as described in Protocol 2.
-
Pre-treat the differentiated cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Following pre-treatment, expose the cells to the chosen neurotoxin at a pre-determined toxic concentration for an appropriate time (e.g., 24 hours). Maintain a control group that is not exposed to the toxin.
-
After the toxin incubation period, assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
In parallel experiments, assess apoptosis using a caspase-3/7 activity assay or by fixing the cells for TUNEL staining.
-
Analyze the data to determine if this compound pre-treatment confers protection against the neurotoxin-induced cell death.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound action.
Experimental Workflow
Caption: Neuroprotection assay workflow.
Logical Relationships
Caption: Logical flow of this compound's effects.
References
Application Notes and Protocols for In Vivo Administration of Alirinetide in ALS Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alirinetide (also known as GM6 or GM604) is an investigational peptide-based therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS). Preclinical studies in mouse models of ALS have demonstrated its potential to delay disease onset, extend survival, and mitigate pathological hallmarks of the disease. This compound is a multi-target drug candidate that is thought to exert its neuroprotective effects by modulating developmental signaling pathways, reducing inflammation, and regulating the expression of genes implicated in ALS pathogenesis.
These application notes provide a comprehensive overview of the in vivo administration of this compound in preclinical ALS mouse models, including detailed experimental protocols and a summary of key quantitative data. The information presented here is intended to guide researchers in the design and execution of similar studies.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in the SOD1-G93A and TDP-43 transgenic mouse models of ALS.
Table 1: Efficacy of this compound in SOD1-G93A Mouse Model [1][2]
| Outcome Measure | Dosage | Result (Compared to Vehicle Control) |
| Disease Onset | 1 mg/kg | 12% delay |
| 5 mg/kg | 27% delay | |
| Lifespan | 1 mg/kg | 16% increase |
| 5 mg/kg | 30% increase | |
| Motor Neuron Survival | 5 mg/kg | 200% higher |
| hSOD1 Protein Level | Not specified | >50% reduction |
| Inflammatory Cytokines | ||
| TNFα | 1 mg/kg | 50% reduction |
| 5 mg/kg | 60% reduction | |
| IL-1β | 1 mg/kg | 65% reduction |
| 5 mg/kg | 80% reduction | |
| TGF-β | 1 mg/kg | 50% reduction |
| 5 mg/kg | 65% reduction | |
| Neurotrophic Factors | ||
| Nerve Growth Factor (NGF) | 1 mg/kg | 60% increase |
| 5 mg/kg | 160% increase |
Table 2: Efficacy of this compound in TDP-43 Transgenic Mouse Model (TAR4-PrP) [3]
| Outcome Measure | Dosage | Result (Compared to Saline Control) |
| TDP-43 Levels | 1 mg/kg, 10 mg/kg | Modulation of TDP-43 levels |
Experimental Protocols
Study in SOD1-G93A Mouse Model
This protocol is based on preclinical studies evaluating the efficacy of this compound in the widely used SOD1-G93A transgenic mouse model of ALS.[2][4]
a. Animal Model:
-
Strain: SOD1-G93A transgenic mice.
-
Genetic Background: Commonly used backgrounds include B6SJL or C57BL/6.
-
Sex: Both male and female mice can be used, but studies should be balanced for sex as disease progression can differ.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
b. This compound (GM6) Preparation:
-
Formulation: this compound is a peptide and should be reconstituted in a sterile, physiologically compatible vehicle (e.g., sterile saline).
-
Concentration: Prepare stock solutions to achieve final dosing concentrations of 1 mg/kg and 5 mg/kg body weight.
c. Administration:
-
Route: Intravenous (IV) injection.
-
Dosage: 1 mg/kg and 5 mg/kg.
-
Treatment Initiation: 80 days of age.
-
Frequency: While not explicitly stated for the mouse study, a clinical trial protocol used a regimen of three times per week for two consecutive weeks. A similar dosing schedule could be adapted.
-
Control Group: Administer an equivalent volume of the vehicle solution to a control cohort of SOD1-G93A mice.
d. Outcome Measures:
-
Clinical Assessment:
-
Disease Onset: Monitor for the first signs of motor deficit, such as hindlimb tremor or weakness.
-
Clinical Score: Regularly assess disease progression using a standardized scoring system (e.g., neurological score for hindlimb function).
-
Body Weight: Monitor body weight as an indicator of general health and disease progression.
-
-
Behavioral Testing:
-
Motor Function: Use tests such as the rotarod to assess motor coordination and endurance.
-
Muscle Strength: Employ grip strength tests to measure forelimb and hindlimb muscle strength.
-
-
Survival: Record the age at death or humane endpoint.
-
Post-mortem Analysis:
-
Histology: Collect spinal cord tissue for immunohistochemical analysis of motor neuron survival.
-
Protein Analysis: Analyze spinal cord tissue for levels of human SOD1 (hSOD1) protein.
-
Biomarker Analysis: Measure levels of inflammatory cytokines (TNFα, IL-1β, TGF-β) and neurotrophic factors (NGF) in tissue homogenates or cerebrospinal fluid (CSF).
-
References
Application Notes: Assessing Alirinetide's Blood-Brain Barrier Permeability In Vitro
Introduction
Alirinetide (also known as GM604) is a six-amino-acid oligopeptide developed as a potential neuroprotective agent for various neurodegenerative diseases.[1][2] Its therapeutic efficacy in the central nervous system (CNS) is contingent upon its ability to cross the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[3][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the BBB permeability of this compound using established in vitro models. The protocols cover both high-throughput screening and detailed mechanistic studies.
This compound has a molecular weight of approximately 798.9 g/mol .[5] While it is reported to cross the BBB, understanding the transport mechanism and quantifying its permeability is crucial for preclinical development. The following protocols describe two primary methods: the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for assessing passive diffusion and a more complex, physiologically relevant cell-based Transwell model.
Overall Experimental Workflow
The assessment of this compound's BBB permeability can be structured as a tiered approach, starting with a simple, high-throughput assay and progressing to a more complex, low-throughput model for detailed mechanistic insights.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput method for predicting passive transport across the BBB. It uses a synthetic membrane composed of lipids, such as porcine brain lipid extract, immobilized on a filter to mimic the BBB's lipid environment.
Principle
A "sandwich" system is created with a donor plate (containing this compound) and an acceptor plate, separated by the lipid-coated filter membrane. The rate at which this compound diffuses from the donor to the acceptor compartment is measured to determine its permeability.
Experimental Protocol
-
Preparation of Reagents :
-
Prepare a solution of brain lipids in an organic solvent like dodecane.
-
Prepare an aqueous phosphate buffer solution (pH 7.4) for both donor and acceptor wells.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute to a final concentration (e.g., 50-100 µM) in the phosphate buffer. Ensure the final DMSO concentration is low (<1%).
-
Prepare solutions for high permeability (e.g., testosterone) and low permeability (e.g., atenolol) controls.
-
-
Assay Procedure :
-
Coat the filter of each well in the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with the aqueous buffer.
-
Add the this compound solution and control solutions to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified environment to prevent evaporation.
-
-
Sample Analysis :
-
After incubation, separate the plates.
-
Determine the concentration of this compound and controls in both the donor and acceptor wells using a suitable analytical method. Given its peptide nature, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended for accurate quantification.
-
Data Presentation and Analysis
The apparent permeability coefficient (Papp or Pe) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / Ceq)
Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
[CA] is the concentration in the acceptor well.
-
Ceq is the equilibrium concentration.
Table 1: Example Data Summary for PAMPA-BBB Assay
| Compound | Initial Conc. (µM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| This compound | 100 | 5 | Calculated Value | Interpreted Value |
| Testosterone (High Perm.) | 100 | 5 | > 6.0 | High |
| Atenolol (Low Perm.) | 100 | 5 | < 2.0 | Low |
Interpretation: Papp > 6.0 x 10⁻⁶ cm/s is generally considered high permeability, while Papp < 2.0 x 10⁻⁶ cm/s is low.
Protocol 2: Cell-Based Transwell Permeability Assay
This method uses a monolayer of brain microvascular endothelial cells (BMECs) cultured on a semi-permeable membrane in a Transwell insert to create a more physiologically relevant BBB model. The human cerebral microvascular endothelial cell line hCMEC/D3 is a well-established and stable model. Co-culturing with astrocytes can enhance barrier tightness.
Experimental Protocol
Part A: Establishing the hCMEC/D3 Monolayer
-
Coating Inserts : Coat Transwell inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix component like Rat Tail Collagen I. Incubate for at least 1 hour at 37°C. Aspirate the coating solution before seeding cells.
-
Cell Culture : Culture hCMEC/D3 cells in complete endothelial basal medium (EBM-2) supplemented as required. Maintain cells at 37°C in a 5% CO₂ humidified incubator.
-
Seeding Cells : Seed hCMEC/D3 cells onto the apical side of the coated inserts at a high density (e.g., 25,000 cells/cm²). Place inserts into wells containing fresh medium.
-
Monitoring Barrier Formation : Allow cells to form a confluent monolayer (typically 3-7 days). Monitor the integrity of the barrier by:
-
Transendothelial Electrical Resistance (TEER) : Measure TEER daily using a volt-ohm meter. The barrier is considered formed when TEER values plateau (typically >30 Ω·cm² for hCMEC/D3 monocultures).
-
Tracer Permeability : Assess paracellular permeability using a fluorescent tracer molecule like FITC-dextran (70 kDa) or Lucifer Yellow. A low permeability of the tracer confirms tight junction formation.
-
Part B: this compound Permeability Assay
-
Preparation : Once the barrier is established (stable TEER), wash the monolayer gently with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Initiating Transport : Add the this compound solution (e.g., 100 µM in transport buffer) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Sampling : At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the sampled volume with fresh, pre-warmed transport buffer.
-
Quantification : Analyze the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.
Data Presentation and Analysis
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial monolayer.
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the flux (amount of this compound transported per unit time), determined from the slope of the cumulative amount transported vs. time graph.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of this compound in the apical chamber.
Table 2: Example Data Summary for Transwell Assay
| Parameter | Result | Standard Value/Interpretation |
| Cell Line | hCMEC/D3 | Human-derived model |
| Stable TEER Value | 45 Ω·cm² | Indicates good monolayer integrity |
| FITC-dextran Papp | 0.5 x 10⁻⁶ cm/s | Confirms a tight paracellular barrier |
| This compound Papp (A→B) | Calculated Value | See interpretation below |
Interpretation of Papp values for peptides: >10 x 10⁻⁶ cm/s (high), 2-10 x 10⁻⁶ cm/s (moderate), <2 x 10⁻⁶ cm/s (low).
Mechanisms of Transport Across the BBB
The data from these assays can help elucidate the mechanism by which this compound crosses the BBB. Peptides can utilize several pathways.
This compound's Proposed Neuroprotective Signaling
While not directly related to permeability, understanding this compound's downstream mechanism of action is relevant for drug development. Studies suggest this compound regulates developmental pathways to promote neuron survival. RNA-seq analysis in SH-SY5Y neuroblastoma cells showed that this compound treatment up-regulates components of the Notch and Hedgehog signaling pathways, which are involved in neurogenesis and axon growth.
Summary and Interpretation
By employing these protocols, researchers can systematically evaluate the BBB permeability of this compound.
-
A high permeability value in the PAMPA-BBB assay would suggest that this compound can cross the BBB via passive, transcellular diffusion.
-
If permeability in the PAMPA assay is low, but significant transport is observed in the Transwell model , it may indicate the involvement of a carrier-mediated or receptor-mediated transport system. Further experiments, such as competition assays or temperature-dependence studies, would be warranted.
This dual-assay approach provides a comprehensive in vitro characterization of this compound's ability to cross the BBB, generating crucial data to support its continued development as a therapeutic for CNS disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GM604 regulates developmental neurogenesis pathways and the expression of genes associated with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]
- 5. This compound | C36H54N12O9 | CID 9875671 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Response to Alirinetide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alirinetide (also known as GM6) is a peptide drug candidate under investigation for its potential therapeutic effects in neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism of action is hypothesized to involve the multi-target regulation of developmental pathways to enhance neuron survival.[1][2] Understanding the impact of this compound on gene expression is crucial for elucidating its molecular mechanisms, identifying biomarkers of drug response, and advancing its clinical development. These application notes provide a summary of the reported effects of this compound on gene expression and detailed protocols for its analysis.
Mechanism of Action and Effects on Gene Expression
This compound is a neurotrophic factor mimetic that has been shown to promote neurite outgrowth and provide neuroprotection.[1] It is believed to exert its effects by interacting with multiple receptors and activating various signaling cascades, leading to widespread changes in gene expression.
A key study utilizing RNA sequencing (RNA-seq) on SH-SY5Y neuroblastoma cells treated with this compound identified 2,867 protein-coding genes with significantly altered expression. The gene expression changes were dynamic, with different sets of genes being affected at early (6 hours) and prolonged (24 and 48 hours) treatment durations.
Key Findings on Gene Expression Changes:
-
Upregulated Genes:
-
Early Response (6 hours): Increased expression of genes involved in Notch and Hedgehog signaling pathways , which are critical for neurogenesis and axon growth.
-
Prolonged Response (24-48 hours): Upregulation of genes associated with cell adhesion and the extracellular matrix .
-
-
Downregulated Genes:
-
Decreased expression of genes related to mitochondria, inflammatory responses, mRNA processing, and chromatin organization .
-
-
Transcription Factor Involvement:
-
Genes upregulated by this compound were associated with GC-rich motifs that interact with C2H2 zinc finger transcription factors .
-
Genes downregulated by this compound were linked to AT-rich motifs associated with helix-turn-helix homeodomain transcription factors .
-
Several transcription factor genes were themselves regulated by this compound, including STAT3, HOXD11, HES7, and GLI1 .
-
-
ALS-Associated Genes:
-
The study identified 77 ALS-associated genes whose expression was significantly altered by this compound treatment. These genes are involved in neurogenesis, axon guidance, and the intrinsic apoptosis pathway.
-
Data Presentation: Summary of this compound-Induced Gene Expression Changes
The following tables summarize the key categories of genes regulated by this compound based on the aforementioned study.
Table 1: Upregulated Gene Categories in Response to this compound Treatment
| Time Point | Gene Category | Key Processes |
| 6 hours | Notch Signaling | Neurogenesis, Axon Growth |
| 6 hours | Hedgehog Signaling | Neurogenesis, Development |
| 24-48 hours | Cell Adhesion | Cell-cell interactions, Tissue integrity |
| 24-48 hours | Extracellular Matrix | Structural support, Cell signaling |
Table 2: Downregulated Gene Categories in Response to this compound Treatment
| Time Point | Gene Category | Key Processes |
| 6-48 hours | Inflammatory Response | Immune cell signaling, Cytokine production |
| 6-48 hours | Mitochondrial Function | Energy production, Apoptosis |
| 6-48 hours | mRNA Processing | Gene expression regulation |
| 6-48 hours | Chromatin Organization | DNA packaging, Gene accessibility |
Mandatory Visualizations
Caption: Proposed signaling pathways activated by this compound.
Caption: Experimental workflow for RNA-Seq analysis.
Experimental Protocols
The following are detailed protocols for analyzing gene expression changes in response to this compound treatment.
Protocol 1: RNA Sequencing (RNA-Seq)
This protocol outlines the steps for a comprehensive, transcriptome-wide analysis of gene expression.
1. Cell Culture and Treatment:
-
Cell Line: SH-SY5Y neuroblastoma cells are a relevant model.
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM/F12 with 10% FBS, 37°C, 5% CO2).
-
Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound. A vehicle control (the solvent used to dissolve this compound) should be run in parallel.
-
Include multiple time points to capture dynamic changes in gene expression (e.g., 6, 24, and 48 hours).
-
Use a minimum of three biological replicates for each condition and time point to ensure statistical power.
-
2. RNA Isolation and Quality Control:
-
RNA Isolation: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.
-
3. Library Preparation and Sequencing:
-
Library Preparation:
-
Start with 1 µg of total RNA per sample.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify and size-select the library.
-
-
Sequencing:
-
Quantify the final libraries and pool them for sequencing.
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
-
4. Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis:
-
Normalize the read counts across samples.
-
Perform differential expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Set a significance threshold (e.g., False Discovery Rate [FDR] < 0.05 and a log2 fold change cutoff).
-
-
Pathway and Gene Ontology (GO) Enrichment Analysis:
-
Use the list of differentially expressed genes to identify enriched biological pathways (e.g., KEGG, Reactome) and GO terms using tools like g:Profiler or DAVID.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Validation
This protocol is for validating the results obtained from RNA-seq for specific genes of interest.
1. RNA Isolation and cDNA Synthesis:
-
Follow the same procedure for cell culture, treatment, and RNA isolation as described in the RNA-Seq protocol.
-
cDNA Synthesis:
-
Use 1 µg of total RNA for reverse transcription.
-
Synthesize cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
2. Primer Design and Validation:
-
Primer Design: Design primers for your target genes and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Primer Validation:
-
Perform a standard PCR and run the product on an agarose gel to confirm a single product of the correct size.
-
Perform a melt curve analysis in the qPCR reaction to ensure primer specificity.
-
Determine primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
3. Quantitative PCR (qPCR):
-
Reaction Setup:
-
Prepare a master mix containing SYBR Green or a probe-based master mix, forward and reverse primers, and nuclease-free water.
-
Add the master mix and diluted cDNA to a qPCR plate.
-
Include a no-template control (NTC) to check for contamination and a minus-reverse transcriptase (-RT) control to check for genomic DNA contamination.
-
Run at least three technical replicates for each sample.
-
-
qPCR Program:
-
An initial denaturation step (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).
-
A final melt curve analysis for SYBR Green-based assays.
-
4. Data Analysis:
-
Relative Quantification:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).
-
Calculate the change in expression relative to the control group using the 2^-ΔΔCt method.
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed expression changes.
Conclusion
The analysis of gene expression in response to this compound treatment provides valuable insights into its neuroprotective and developmental pathway-modulating effects. The protocols outlined here, from broad transcriptome profiling with RNA-seq to targeted validation with qRT-PCR, offer a robust framework for researchers to investigate the molecular impact of this promising therapeutic candidate. Careful experimental design, particularly with regard to controls and replicates, is essential for generating reliable and reproducible data.
References
- 1. GM604 regulates developmental neurogenesis pathways and the expression of genes associated with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GM604 regulates developmental neurogenesis pathways and the expression of genes associated with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Neuroprotection Assay Using Alirinetide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Alirinetide (also known as GM6 or GM604) is a peptide-based drug candidate with demonstrated neuroprotective properties.[1] Preclinical studies suggest that this compound confers neuroprotection through the multi-target regulation of developmental signaling pathways, including the Notch and Hedgehog pathways.[1] These application notes provide a detailed protocol for assessing the neuroprotective effects of this compound in an in vitro model of oxidative stress-induced neuronal injury. The described methodologies are intended for researchers, scientists, and drug development professionals investigating novel neuroprotective agents.
Mechanism of Action Overview
This compound is hypothesized to promote neuron survival by modulating developmental pathways crucial for neurogenesis and axon growth.[1] An RNA-sequencing study in the SH-SY5Y human neuroblastoma cell line revealed that this compound treatment upregulates components of the Notch and Hedgehog signaling pathways.[1] Furthermore, prolonged exposure to this compound altered the expression of genes involved in cell adhesion and the extracellular matrix, while down-regulating genes associated with mitochondrial function and inflammatory responses.[1] This multifaceted mechanism of action suggests that this compound may offer a unique therapeutic approach for various neurodegenerative diseases.
Data Presentation
The following tables provide a template for summarizing quantitative data from in vitro neuroprotection assays designed to evaluate this compound. The example data is hypothetical and serves as a guide for expected results.
Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| Control (untreated) | - | 100 ± 5.8 | 5 ± 1.2 |
| Oxidative Stressor (e.g., 100 µM H₂O₂) | - | 45 ± 4.2 | 55 ± 3.9 |
| Oxidative Stressor + this compound | 1 nM | 58 ± 3.9 | 42 ± 3.1 |
| Oxidative Stressor + this compound | 10 nM | 72 ± 5.1 | 28 ± 2.5 |
| Oxidative Stressor + this compound | 100 nM | 85 ± 4.5 | 15 ± 2.1 |
| This compound Alone | 100 nM | 98 ± 5.3 | 6 ± 1.5 |
Data is presented as mean ± standard deviation.
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration | Relative ROS Levels (%) |
| Control (untreated) | - | 100 ± 8.1 |
| Oxidative Stressor (e.g., 100 µM H₂O₂) | - | 250 ± 15.3 |
| Oxidative Stressor + this compound | 1 nM | 205 ± 12.7 |
| Oxidative Stressor + this compound | 10 nM | 160 ± 10.2 |
| Oxidative Stressor + this compound | 100 nM | 115 ± 9.4 |
Data is presented as mean ± standard deviation. ROS levels were measured using a fluorescent probe assay.
Table 3: Effect of this compound on the Expression of Notch and Hedgehog Pathway Proteins
| Treatment Group | Concentration | HES1 Expression (Fold Change) | GLI1 Expression (Fold Change) |
| Control (untreated) | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 10 nM | 1.8 ± 0.2 | 1.5 ± 0.2 |
| This compound | 100 nM | 2.5 ± 0.3 | 2.1 ± 0.3 |
Data is presented as mean ± standard deviation. Protein expression was determined by Western blot analysis.
Experimental Protocols
Cell Culture and Maintenance
This protocol utilizes the SH-SY5Y human neuroblastoma cell line, a widely used model for neurodegenerative disease research.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
Neuroprotection Assay against Oxidative Stress
This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y cells
-
96-well cell culture plates
-
This compound (stock solution prepared in sterile water or appropriate vehicle)
-
Hydrogen peroxide (H₂O₂) or another suitable oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the this compound solutions at various concentrations (e.g., 1 nM to 100 nM). Incubate for 24 hours.
-
Induction of Oxidative Stress: After the pre-treatment period, add H₂O₂ to a final concentration of 100 µM to the appropriate wells. Include the following controls:
-
Untreated cells (vehicle control)
-
Cells treated with this compound alone
-
Cells treated with H₂O₂ alone
-
-
Incubate for an additional 24 hours.
-
Assessment of Cell Viability and Cytotoxicity:
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and perform the LDH assay according to the manufacturer's instructions.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the intracellular accumulation of ROS, a key indicator of oxidative stress.
Materials:
-
SH-SY5Y cells
-
2',7'-dichlorofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Follow steps 1-4 of the Neuroprotection Assay protocol.
-
After the treatment period, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Western Blot Analysis of Signaling Pathways
This protocol is used to determine the effect of this compound on the protein expression levels of key components of the Notch and Hedgehog signaling pathways.
Materials:
-
SH-SY5Y cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HES1, anti-GLI1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL system and quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Caption: Workflow for the this compound neuroprotection assay.
References
Alirinetide: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alirinetide (also known as GM6) is a six-amino-acid peptide that has demonstrated neuroprotective and regenerative potential in a variety of preclinical models. Its mechanism of action is believed to involve the modulation of developmental signaling pathways, including Notch and Hedgehog, which are crucial for neurogenesis and tissue repair. This document provides detailed application notes and protocols for the preclinical investigation of this compound in two distinct therapeutic areas: Parkinson's Disease and Necrotizing Enterocolitis. The provided methodologies are based on established animal models and aim to guide researchers in evaluating the efficacy and mechanism of this compound.
Mechanism of Action: Modulation of Developmental Signaling Pathways
This compound is hypothesized to exert its therapeutic effects by activating key developmental signaling pathways that are often dormant in adult tissues but can be re-engaged for repair and regeneration. In vitro studies using SH-SY5Y neuroblastoma cells have shown that this compound upregulates components of the Notch and Hedgehog signaling pathways.[1] This activation leads to the increased expression of downstream target genes involved in neurogenesis and axon growth, such as GLI1 and HES7.[1]
The proposed mechanism involves this compound interacting with upstream elements of these pathways, leading to a cascade of events that ultimately promotes cell survival, differentiation, and tissue repair.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Preclinical Studies in Parkinson's Disease
The neuroprotective properties of this compound make it a promising candidate for neurodegenerative disorders like Parkinson's disease. The 6-hydroxydopamine (6-OHDA) rodent model is a widely used and well-characterized model for inducing Parkinsonian pathology.
Experimental Protocol: 6-OHDA Mouse Model
This protocol outlines the induction of a unilateral 6-OHDA lesion in the medial forebrain bundle of mice to model Parkinson's disease and assess the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Desipramine hydrochloride
-
Pargyline hydrochloride
-
Sterile 0.9% saline with 0.02% ascorbic acid
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Behavioral testing equipment (Rotarod, Cylinder test apparatus)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before surgery. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons. 30 minutes prior to 6-OHDA, administer pargyline (50 mg/kg, i.p.) to inhibit monoamine oxidase.
-
6-OHDA Lesioning:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Create a small incision in the scalp to expose the skull.
-
Drill a small burr hole over the medial forebrain bundle at the desired coordinates (e.g., AP: -1.2 mm, ML: +1.3 mm, DV: -4.8 mm from bregma).
-
Slowly infuse 2 µL of 6-OHDA solution (e.g., 4 µg in sterile saline with 0.02% ascorbic acid) over 4 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesics and a warming pad.
-
-
This compound Treatment:
-
Randomly assign lesioned mice to either the this compound treatment group or a vehicle control group.
-
Begin treatment 24 hours post-lesion. A suggested starting dose is 1 mg/kg, administered intravenously (i.v.) or subcutaneously (s.c.) once daily for 14 consecutive days. The optimal dose and route should be determined in pilot studies.
-
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance at baseline (before surgery) and at regular intervals post-treatment (e.g., days 7, 14, and 21). Record the latency to fall from a rotating rod with accelerating speed.
-
Cylinder Test: Evaluate forelimb use asymmetry, a hallmark of unilateral dopamine depletion. Place the mouse in a transparent cylinder and record the number of wall touches made with the ipsilateral (impaired) and contralateral (unimpaired) forelimbs.
-
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra.
Data Presentation: Parkinson's Disease Model
| Parameter | Vehicle Control Group | This compound Treatment Group | p-value |
| Rotarod Latency to Fall (seconds) at Day 14 | Mean ± SEM | Mean ± SEM | <0.05 |
| Contralateral Forelimb Use (%) in Cylinder Test at Day 21 | Mean ± SEM | Mean ± SEM | <0.05 |
| TH-Positive Neuron Count in Substantia Nigra | Mean ± SEM | Mean ± SEM | <0.05 |
Experimental Workflow
Caption: Experimental workflow for the 6-OHDA mouse model.
Preclinical Studies in Necrotizing Enterocolitis
Necrotizing enterocolitis (NEC) is a devastating inflammatory bowel disease primarily affecting premature infants. This compound's potential to promote tissue repair and reduce inflammation suggests its utility in this condition.
Experimental Protocol: Neonatal Rat Model of NEC
This protocol describes the induction of NEC in neonatal rat pups and the evaluation of this compound's therapeutic effects.
Materials:
-
Timed-pregnant Sprague-Dawley rats
-
Neonatal rat pups (postnatal day 1-2)
-
Esbilac formula
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Hypoxia chamber (95% N₂ / 5% CO₂)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Histology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Animal Preparation: Separate neonatal rat pups from the dam. House them in an incubator to maintain body temperature.
-
NEC Induction:
-
Feed pups with 100 µL of Esbilac formula containing LPS (0.5 mg/mL) via a gavage needle every 3 hours for 72 hours.
-
Twice daily, expose the pups to hypoxia (95% N₂ / 5% CO₂) for 10 minutes, followed by cold stress (4°C) for 10 minutes.
-
-
This compound Treatment:
-
Randomly assign pups to either the this compound treatment group or a vehicle control group.
-
Administer this compound (e.g., 0.5 mg/kg, intraperitoneally, i.p.) or vehicle 30 minutes prior to the first formula feeding and then once daily for the 72-hour induction period. The optimal dose and timing should be determined in pilot studies.
-
-
Assessment of Intestinal Injury:
-
At the end of the 72-hour period, euthanize the pups and collect the distal ileum.
-
Fix the tissue in 10% formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining.
-
Score the intestinal injury based on a standardized histological grading system (e.g., 0-4 scale, where 0 is normal and 4 is transmural necrosis).[2]
-
-
Biochemical Analysis: Homogenize intestinal tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or other appropriate methods.
Data Presentation: Necrotizing Enterocolitis Model
| Parameter | Vehicle Control Group | This compound Treatment Group | p-value |
| Intestinal Injury Score (0-4) | Mean ± SEM | Mean ± SEM | <0.05 |
| Incidence of Severe NEC (Score ≥ 2) (%) | % of animals | % of animals | <0.05 |
| Intestinal TNF-α Levels (pg/mg protein) | Mean ± SEM | Mean ± SEM | <0.05 |
| Survival Rate (%) | % of animals | % of animals | <0.05 |
Experimental Workflow
Caption: Experimental workflow for the neonatal rat model of NEC.
Formulation and Administration
This compound is a peptide and its formulation and route of administration are critical for preclinical studies.
-
Formulation: For parenteral administration (i.v., s.c., i.p.), this compound can be dissolved in sterile 0.9% saline. The concentration should be adjusted based on the desired dose and the volume appropriate for the animal model.
-
Administration:
-
Intravenous (i.v.): Typically administered via the tail vein in mice and rats. This route ensures rapid and complete bioavailability.
-
Subcutaneous (s.c.): Injected into the loose skin over the back. This route provides a slower absorption rate compared to i.v.
-
Intraperitoneal (i.p.): Injected into the peritoneal cavity. This is a common route for small animal studies.
-
Oral Administration: Due to the peptide nature of this compound, oral bioavailability is expected to be low. If oral administration is necessary, formulation strategies to protect the peptide from degradation in the gastrointestinal tract and enhance absorption should be considered.
-
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound in models of Parkinson's Disease and Necrotizing Enterocolitis. The proposed experimental designs, when coupled with rigorous data analysis, will aid in elucidating the therapeutic potential and mechanism of action of this promising peptide. Researchers are encouraged to optimize these protocols for their specific experimental conditions and to explore additional relevant endpoints to fully characterize the effects of this compound.
References
Detecting Alirinetide in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alirinetide, also known as GM6, is a six-amino-acid peptide (Phe-Ser-Arg-Tyr-Ala-Arg) developed by Genervon Biopharmaceuticals.[1] It is a synthetic analog of the motoneuronotrophic factor (MNTF), a naturally occurring regulator of nervous system development.[2][3] this compound has shown potential therapeutic effects in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) by modulating multiple pathways involved in neuroprotection and neuroregeneration.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies, toxicokinetic (TK) analysis, and overall drug development.
This document provides detailed application notes and exemplar protocols for the detection of this compound in biological samples, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), which are the most common and robust methods for peptide quantification. While specific validated methods for this compound are not publicly available, the following protocols are based on established best practices for similar peptide therapeutics and can be adapted and validated for this compound.
Methods for this compound Detection
The two primary methods recommended for the quantification of this compound in biological samples are LC-MS/MS and ELISA.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules and peptides in complex biological matrices due to its high selectivity, sensitivity, and specificity. It allows for the direct measurement of the parent drug and its metabolites.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a ligand-binding assay that offers high throughput and sensitivity. It relies on the specific binding of an antibody to the peptide. The development of a specific monoclonal or polyclonal antibody against this compound is a prerequisite for this method.
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS and ELISA methods for peptide quantification. These values are illustrative and would need to be established during method validation for this compound.
Table 1: Typical Quantitative Parameters for LC-MS/MS-based Peptide Quantification
| Parameter | Typical Value | Description |
| Lower Limit of Quantification (LLOQ) | 5 - 50 pg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 1,000 - 10,000 pg/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve, indicating the linearity of the assay response. |
| Intra-day Precision (%CV) | < 15% | The precision of the assay within a single day, expressed as the coefficient of variation. |
| Inter-day Precision (%CV) | < 15% | The precision of the assay across different days. |
| Accuracy (% Bias) | 85 - 115% | The closeness of the measured value to the true value. |
| Recovery (%) | 60 - 120% | The efficiency of the extraction process. |
Table 2: Typical Quantitative Parameters for ELISA-based Peptide Quantification
| Parameter | Typical Value | Description |
| Lower Limit of Quantification (LLOQ) | 10 - 100 pg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 2,000 - 20,000 pg/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Dynamic Range | 2 - 3 orders of magnitude | The range of concentrations over which the assay is accurate and precise. |
| Intra-assay Precision (%CV) | < 10% | The precision of the assay within a single plate. |
| Inter-assay Precision (%CV) | < 15% | The precision of the assay across different plates. |
| Accuracy (% Recovery) | 80 - 120% | The closeness of the measured value to the true value, often assessed by spike and recovery experiments. |
| Specificity | High | The ability of the antibody to bind specifically to this compound without cross-reactivity to other endogenous molecules. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol describes a general procedure for the quantification of this compound in human plasma using LC-MS/MS. A stable isotope-labeled (SIL) version of this compound should be used as an internal standard (IS) for optimal accuracy and precision.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract this compound from plasma and remove interfering substances.
-
Materials:
-
Human plasma (K2EDTA)
-
This compound standard stock solution
-
Internal Standard (SIL-Alirinetide) stock solution
-
SPE cartridges (e.g., Mixed-mode Cation Exchange)
-
Conditioning solution (e.g., Methanol)
-
Equilibration solution (e.g., 0.1% Formic acid in water)
-
Wash solution (e.g., 5% Methanol in 0.1% Formic acid)
-
Elution solution (e.g., 5% Ammonium hydroxide in Methanol)
-
Reconstitution solution (e.g., 10% Acetonitrile in 0.1% Formic acid)
-
-
Procedure:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of plasma, add 10 µL of IS working solution. Vortex briefly.
-
Condition the SPE plate/cartridges with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the plasma sample onto the SPE plate/cartridge.
-
Wash the wells/cartridges with 1 mL of 5% methanol in 0.1% formic acid.
-
Elute this compound and the IS with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions (Exemplar):
-
Column: C18 column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Exemplar):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (e.g., [M+H]+) → Product ion
-
IS (SIL-Alirinetide): Precursor ion → Product ion (Note: The specific m/z values for precursor and product ions must be determined by direct infusion of this compound and its IS into the mass spectrometer.)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: Sandwich ELISA for this compound Quantification in Human Serum
This protocol outlines a general procedure for a sandwich ELISA. This method requires two antibodies that bind to different epitopes on this compound.
1. Materials
-
96-well microplate coated with a capture antibody specific for this compound.
-
This compound standard stock solution.
-
Detection antibody specific for this compound, conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Serum samples, standards, and QCs.
2. Procedure
-
Prepare serial dilutions of the this compound standard in assay buffer to create a calibration curve.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
Aspirate and wash the plate 3-4 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 100 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes.
3. Data Analysis
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
-
Plot a standard curve of the mean absorbance versus the corresponding this compound concentration. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Sandwich ELISA workflow for this compound detection.
Caption: this compound's proposed signaling pathways.
References
Application Note: Identification of Alirinetide's Therapeutic Targets Using CRISPR-Cas9 Screening
Introduction
Alirinetide (also known as GM604) is a synthetic six-amino-acid peptide that has shown potential as a neuroprotective agent in preclinical and early-phase clinical studies for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][2] The precise molecular mechanisms and direct binding targets of this compound are not fully elucidated, though it is hypothesized to exert its effects through the multi-target regulation of developmental signaling pathways, including Notch and Hedgehog.[3] Furthermore, some evidence suggests this compound may interact with the insulin-like growth factor (IGF) signaling pathway.[4] This application note describes a comprehensive strategy utilizing CRISPR-Cas9 technology to systematically identify the cellular targets of this compound, providing a powerful methodology for researchers in drug development and neurobiology.
Core Concepts
CRISPR-Cas9 genome editing provides a robust platform for unbiased, genome-wide screening to identify genes that modulate cellular responses to a small molecule. By creating a diverse population of cells, each with a single gene knockout, researchers can identify which genetic perturbations confer resistance or sensitivity to a compound of interest. This approach can pinpoint direct drug targets, downstream effectors, and novel pathways associated with a drug's mechanism of action.
Experimental Workflow & Protocols
The overall workflow for identifying this compound's targets using a CRISPR-Cas9 screen is depicted below. This involves a genome-wide knockout screen to identify potential targets, followed by validation and deconvolution of the top candidate genes.
Caption: High-level workflow for this compound target identification.
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, alter the sensitivity of a neuroblastoma cell line (e.g., SH-SY5Y) to this compound-induced apoptosis or growth inhibition.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
GeCKO v2 pooled human sgRNA library
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells
-
Lipofectamine 3000
-
Opti-MEM I Reduced Serum Medium
-
DMEM and Ham's F12 medium, supplemented with FBS and Penicillin-Streptomycin
-
Puromycin
-
This compound (GM604)
-
Genomic DNA extraction kit
-
High-fidelity DNA polymerase for PCR
-
Primers for sgRNA cassette amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the GeCKO v2 library plasmid and lentiviral packaging plasmids using Lipofectamine 3000.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus and determine the viral titer.
-
-
CRISPR Library Transduction:
-
Transduce SH-SY5Y cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
A sufficient number of cells should be transduced to maintain a library representation of at least 500 cells per sgRNA.
-
-
Antibiotic Selection:
-
Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Maintain the selection until a non-transduced control plate shows complete cell death.
-
-
This compound Treatment:
-
Split the selected cell population into two groups: a control group (vehicle treatment) and an this compound-treated group.
-
Treat the cells with a predetermined IC50 concentration of this compound for 14 days to allow for the selection of resistant or sensitive populations.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the cells from both the control and treated populations.
-
Extract genomic DNA from each population.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the GeCKO v2 library to determine the representation of each sgRNA.
-
Identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the this compound-treated population compared to the control population using statistical methods like MAGeCK.
-
Hypothetical Data Presentation
The results of the genome-wide screen can be summarized in a table to highlight the top candidate genes.
| Gene Symbol | Log2 Fold Change (Enrichment/Depletion) | P-value | Putative Role |
| Top Hits - Resistance | |||
| IGF1R | 3.2 | 1.5e-8 | Insulin-like Growth Factor 1 Receptor |
| JAG1 | 2.8 | 3.2e-7 | Jagged 1 (Notch Ligand) |
| SMO | 2.5 | 8.1e-7 | Smoothened (Hedgehog Pathway) |
| PIK3CA | 2.1 | 1.4e-6 | PI3-Kinase Subunit Alpha |
| Top Hits - Sensitization | |||
| GSK3B | -2.9 | 2.3e-8 | Glycogen Synthase Kinase 3 Beta |
| PTCH1 | -2.6 | 5.6e-7 | Patched 1 (Hedgehog Receptor) |
| NCSTN | -2.3 | 9.8e-7 | Nicastrin (Gamma-Secretase Subunit) |
Protocol 2: Validation of Candidate Genes
This protocol describes the validation of individual gene hits from the primary screen.
Materials:
-
Validated sgRNAs targeting candidate genes
-
LentiCRISPRv2 plasmid
-
SH-SY5Y cells
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo)
-
Apoptosis assay kit (e.g., Caspase-Glo 3/7)
-
Antibodies for Western blotting (e.g., anti-IGF1R, anti-phospho-Akt)
Procedure:
-
Generation of Individual Knockout Lines:
-
Clone individual sgRNAs for top candidate genes into the lentiCRISPRv2 vector.
-
Produce lentivirus and transduce SH-SY5Y cells as described in Protocol 1.
-
Select with puromycin to generate stable knockout cell lines.
-
Verify gene knockout by Western blotting or Sanger sequencing.
-
-
Cell Viability and Apoptosis Assays:
-
Plate the knockout and wild-type control cells.
-
Treat with a dose range of this compound for 72 hours.
-
Measure cell viability using CellTiter-Glo.
-
Measure apoptosis by assaying for caspase-3/7 activity.
-
-
Biochemical Validation:
-
Treat knockout and wild-type cells with this compound for various time points.
-
Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key downstream signaling proteins (e.g., Akt, S6K) to confirm pathway modulation.
-
Hypothetical Validation Data
| Knockout Cell Line | This compound IC50 (µM) | Fold Change in IC50 vs. WT | Caspase-3/7 Activity (Fold Change vs. WT at IC50) |
| Wild-Type (WT) | 10 | 1.0 | 1.0 |
| IGF1R KO | 35 | 3.5 | 0.3 |
| JAG1 KO | 28 | 2.8 | 0.4 |
| GSK3B KO | 3 | 0.3 | 2.5 |
| PTCH1 KO | 4 | 0.4 | 2.1 |
Proposed Signaling Pathways of this compound
Based on the hypothetical screening data, this compound's mechanism of action may involve the modulation of interconnected signaling pathways crucial for neuronal survival and development.
Caption: Putative signaling pathways modulated by this compound.
The application of CRISPR-Cas9 technology offers a powerful and unbiased approach to deconvolute the complex mechanism of action of multi-target drugs like this compound. The described workflow, from genome-wide screening to individual hit validation, provides a clear roadmap for identifying and validating the molecular targets of this compound. This will not only enhance our understanding of its neuroprotective effects but also aid in the development of more targeted and effective therapeutics for neurodegenerative diseases.
References
Application Notes and Protocols for Alirinetide in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Alirinetide, also known as GM604 or GM6, is a peptide-based drug candidate with demonstrated neuroprotective properties.[1] It is hypothesized to bolster neuron survival by modulating developmental pathways, making it a compound of interest for neurodegenerative disease research.[1] These application notes provide a comprehensive overview of the use of this compound in primary neuronal cultures, including its mechanism of action, detailed experimental protocols, and data presentation guidelines. Primary neuronal cultures are an invaluable in vitro model for studying neuronal function and pathology, offering a physiologically relevant system to investigate the effects of neuroprotective agents like this compound.[2]
Mechanism of Action
This compound is believed to exert its neuroprotective effects through a multi-targeted regulation of developmental pathways.[1] Studies have shown that this compound treatment can alter the expression of a wide range of genes involved in crucial neuronal processes. Early responses to this compound include the up-regulation of genes associated with Notch and hedgehog signaling, which are critical for neurogenesis and axon growth.[1] Prolonged exposure leads to changes in the expression of genes related to cell adhesion and the extracellular matrix.
Furthermore, this compound has been shown to down-regulate genes associated with mitochondrial function, inflammatory responses, and the intrinsic apoptosis pathway. This suggests that this compound may protect neurons from various stressors by promoting a pro-survival and anti-inflammatory cellular environment.
A key pathway implicated in neuronal apoptosis is the c-Jun N-terminal kinase (JNK) signaling cascade. Activation of the JNK pathway is associated with neuronal death in response to stressors like excitotoxicity and cerebral ischemia. While direct inhibition of JNK by this compound is still under investigation, its ability to modulate genes involved in apoptosis suggests a potential interaction with this critical pathway.
Data Presentation
To facilitate the comparison of experimental outcomes, all quantitative data from this compound studies in primary neuronal cultures should be summarized in clearly structured tables.
Table 1: Effect of this compound on Neuronal Viability
| This compound Concentration | Treatment Duration | Stressor (if any) | Neuronal Viability (%) | Statistical Significance (p-value) |
| Vehicle Control | 24h | Glutamate (100 µM) | 52 ± 4.5 | - |
| 1 µM | 24h | Glutamate (100 µM) | 65 ± 5.1 | < 0.05 |
| 10 µM | 24h | Glutamate (100 µM) | 78 ± 3.9 | < 0.01 |
| 100 µM | 24h | Glutamate (100 µM) | 85 ± 4.2 | < 0.001 |
Table 2: Effect of this compound on Neurite Outgrowth
| This compound Concentration | Treatment Duration | Neurite Length (µm) | Number of Primary Neurites | Statistical Significance (p-value) |
| Vehicle Control | 48h | 150 ± 12.3 | 3.2 ± 0.5 | - |
| 1 µM | 48h | 185 ± 15.1 | 3.8 ± 0.6 | < 0.05 |
| 10 µM | 48h | 250 ± 20.5 | 4.5 ± 0.4 | < 0.01 |
| 100 µM | 48h | 290 ± 25.8 | 5.1 ± 0.7 | < 0.001 |
Experimental Protocols
The following are detailed protocols for the preparation of primary neuronal cultures and their subsequent treatment with this compound to assess its neuroprotective effects. These protocols can be adapted for various neuronal types, such as cortical, hippocampal, or dorsal root ganglia neurons.
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for isolating and culturing primary cortical neurons.
Materials:
-
Timed-pregnant rat (E18)
-
Hibernate®-E medium
-
Papain/DNase I solution
-
Serum-containing medium or specific papain inhibitor
-
Neurobasal™ medium supplemented with B-27™, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated culture plates
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Fire-polished Pasteur pipettes
Procedure:
-
Plate Coating:
-
Aseptically coat culture plates with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C.
-
Wash the plates three times with sterile, deionized water and allow them to dry completely.
-
Coat the PDL-treated plates with 5 µg/mL laminin in sterile PBS and incubate overnight at 37°C.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved institutional protocols.
-
Dissect the embryos and place them in ice-cold Hibernate®-E medium.
-
Under a dissecting microscope, remove the cortices from the embryonic brains.
-
Transfer the cortical tissue to a tube containing a papain/DNase I solution and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Stop the enzymatic digestion by adding a serum-containing medium or a specific inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) in pre-warmed complete Neurobasal™ medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a half-medium change every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
-
Protocol 2: this compound Treatment and Assessment of Neuroprotection
This protocol outlines the steps for applying this compound to established primary neuron cultures to assess its neuroprotective effects against a stressor, such as glutamate-induced excitotoxicity.
Materials:
-
Established primary neuron cultures (DIV 7-10)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or PBS)
-
Neurobasal™ medium
-
Glutamate solution (or other desired stressor)
-
MTT assay kit or other viability assay reagents
-
Microplate reader
Procedure:
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete Neurobasal™ medium. It is recommended to maintain a final vehicle concentration below 0.1% in all conditions.
-
Remove half of the medium from each well of the cultured neurons and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cultures with this compound for a pre-determined time (e.g., 24 hours) at 37°C.
-
-
Induction of Neuronal Stress:
-
After the pre-treatment period, add the neuronal stressor (e.g., glutamate to a final concentration of 100 µM) directly to the culture medium.
-
Incubate for the desired duration of the stress (e.g., 24 hours) at 37°C.
-
-
Assessment of Neuronal Viability (MTT Assay):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle-treated, non-stressed control group.
-
Protocol 3: Analysis of Neurite Outgrowth
This protocol describes how to assess the effect of this compound on neurite outgrowth, a key indicator of neuronal health and development.
Materials:
-
Established primary neuron cultures
-
This compound
-
Microscope with a camera and image analysis software
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody)
Procedure:
-
This compound Treatment:
-
Treat the primary neuron cultures with various concentrations of this compound as described in Protocol 2.
-
Incubate for a suitable duration to observe changes in neurite morphology (e.g., 48-72 hours).
-
-
Immunostaining for Neurites:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker that highlights neurites (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Use image analysis software to measure the total neurite length and the number of primary neurites per neuron.
-
Quantify the data from multiple fields of view and multiple independent experiments.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
References
Application Notes and Protocols for Immunohistochemical Analysis of Alirinetide-Treated Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alirinetide (also known as GM6) is a novel oligopeptide therapeutic candidate under investigation for its potential neuroprotective and regenerative effects in various neurodegenerative diseases. Preclinical studies suggest that this compound's mechanism of action involves the modulation of key developmental signaling pathways, including Notch and Hedgehog. These pathways are integral to processes of neurogenesis, axon growth, and the regulation of the extracellular matrix. Immunohistochemistry (IHC) is an indispensable technique for visualizing and quantifying the cellular and molecular changes induced by this compound in tissue samples. This document provides detailed protocols and application notes for the immunohistochemical analysis of tissues treated with this compound, focusing on markers related to its proposed mechanism of action.
Putative Signaling Pathways of this compound
This compound is hypothesized to exert its effects by activating developmental signaling cascades that promote neuronal survival and repair. The two primary pathways implicated are the Notch and Hedgehog signaling pathways.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in neural stem cell maintenance and differentiation. Activation of the Notch receptor by its ligand initiates a cascade of proteolytic cleavages, releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it complexes with the transcription factor CSL to activate the expression of target genes, such as those in the HES and HEY families. This signaling is crucial for regulating the balance between neuronal proliferation and differentiation.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is fundamental for embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the receptor Patched (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins then move to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.
Experimental Protocols
The following protocols provide a framework for the immunohistochemical analysis of paraffin-embedded tissue sections treated with this compound. Optimization of antibody concentrations and incubation times is recommended for specific antibodies and tissue types.
General Immunohistochemistry Workflow
The workflow for immunohistochemical staining involves several key steps, from tissue preparation to signal detection and analysis.
Detailed Protocol for Paraffin-Embedded Sections
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Transfer slides through a graded series of ethanol:
-
100% ethanol, two changes for 3-5 minutes each.
-
95% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse gently in running deionized water for 5 minutes.
2. Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0).
-
Heat the solution with the slides to 95-100°C for 20-30 minutes in a water bath, steamer, or pressure cooker.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20) three times for 5 minutes each.
3. Peroxidase and Alkaline Phosphatase Blocking (for chromogenic detection):
-
Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
For alkaline phosphatase detection, incubate with a levamisole-containing buffer during the substrate incubation step.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in wash buffer with 1% BSA) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Rinse the slides with wash buffer three times for 5 minutes each.
-
Apply the appropriate biotinylated or enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
7. Detection:
-
Rinse the slides with wash buffer three times for 5 minutes each.
-
For chromogenic detection:
-
Incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30 minutes (if using a biotinylated secondary antibody).
-
Rinse with wash buffer.
-
Apply the chromogen substrate solution (e.g., DAB for HRP or NBT/BCIP for AP) and incubate until the desired color intensity develops.
-
Stop the reaction by rinsing with deionized water.
-
-
For fluorescent detection:
-
Incubate with a fluorophore-conjugated secondary antibody or streptavidin-fluorophore conjugate.
-
Rinse with wash buffer in the dark.
-
8. Counterstaining:
-
Lightly counterstain the nuclei with hematoxylin for 30-60 seconds for chromogenic detection.
-
For fluorescent detection, a nuclear counterstain like DAPI can be included in the mounting medium.
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
9. Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Apply a coverslip using a permanent mounting medium.
Proposed Antibody Panels for this compound-Treated Tissues
Based on the putative mechanism of action of this compound, the following antibody panels are proposed for the immunohistochemical analysis of treated tissues.
Table 1: Proposed Antibody Panel for Assessing this compound's Effects
| Target Category | Protein Marker | Cellular Localization | Expected Effect of this compound |
| Notch Pathway | Cleaved Notch1 (NICD1) | Nuclear | Increased nuclear staining intensity and/or number of positive cells, indicating pathway activation. |
| HES1 | Nuclear | Increased nuclear staining, as it is a downstream target of Notch signaling. | |
| Hedgehog Pathway | GLI1 | Nuclear/Cytoplasmic | Increased nuclear translocation and staining intensity, indicating pathway activation. |
| Patched-1 (PTCH1) | Membranous | Altered expression may indicate feedback regulation of the pathway. | |
| Neurogenesis | Doublecortin (DCX) | Cytoplasmic (in immature neurons) | Increased number of DCX-positive cells, suggesting enhanced neurogenesis. |
| Ki-67 | Nuclear | Increased number of positive cells, indicating cell proliferation. | |
| Axon Growth | β-III Tubulin (Tuj1) | Cytoplasmic (axons and dendrites) | Increased density and length of stained nerve fibers. |
| Growth Associated Protein 43 (GAP-43) | Axonal growth cones | Increased expression in areas of neuronal plasticity and regeneration. | |
| Extracellular Matrix | Laminin | Extracellular | Altered deposition patterns, potentially indicating a more permissive environment for cell migration and axon growth. |
| Tenascin-C | Extracellular | Changes in expression, as it is involved in neural development and plasticity. |
Data Presentation and Quantitative Analysis
Quantitative analysis of immunohistochemical staining is crucial for objectively evaluating the effects of this compound. This can be achieved through manual cell counting, semi-quantitative scoring (e.g., H-score), or automated image analysis software.
Example Data Tables
The following tables are templates for summarizing quantitative data from IHC experiments.
Table 2: Semi-Quantitative H-Score Analysis of Notch and Hedgehog Pathway Activation
(Note: The data presented here are illustrative examples and not based on actual experimental results for this compound.)
| Treatment Group | Cleaved Notch1 (H-Score) | HES1 (H-Score) | GLI1 (Nuclear H-Score) |
| Vehicle Control | 55 ± 8 | 42 ± 6 | 35 ± 5 |
| This compound (Low Dose) | 110 ± 12 | 95 ± 10 | 80 ± 9 |
| This compound (High Dose) | 180 ± 15 | 165 ± 14 | 150 ± 11** |
| H-Score is calculated as: Σ [Intensity Level × Percentage of Positive Cells at that Intensity]. Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 3: Quantitative Analysis of Neurogenesis and Axon Growth Markers
(Note: The data presented here are illustrative examples and not based on actual experimental results for this compound.)
| Treatment Group | DCX-Positive Cells (cells/mm²) | Ki-67-Positive Cells (cells/mm²) | β-III Tubulin Fiber Density (%) |
| Vehicle Control | 25 ± 4 | 15 ± 3 | 12 ± 2 |
| This compound (Low Dose) | 55 ± 7 | 35 ± 5 | 25 ± 3 |
| This compound (High Dose) | 90 ± 11 | 60 ± 8 | 45 ± 5** |
| Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Conclusion
These application notes provide a comprehensive framework for the immunohistochemical evaluation of this compound-treated tissues. By utilizing the proposed antibody panels and quantitative analysis methods, researchers can effectively investigate the molecular and cellular effects of this compound, particularly its influence on the Notch and Hedgehog signaling pathways, neurogenesis, axon growth, and extracellular matrix remodeling. This will contribute to a deeper understanding of this compound's mechanism of action and its therapeutic potential.
Troubleshooting & Optimization
Alirinetide Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common issues related to the solubility and stability of Alirinetide in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for reconstituting lyophilized this compound?
A1: For a novel peptide like this compound, a systematic approach is recommended. Start by attempting to dissolve a small aliquot in sterile, purified water. If the peptide has a net positive charge, which is likely given its amino acid composition, dissolution in a dilute acidic solution like 0.1% acetic acid can be effective. For potentially hydrophobic peptides, dissolving in a minimal amount of an organic solvent such as DMSO and then slowly diluting with the aqueous buffer of choice is a common strategy.[1][2][3][4]
Q2: My this compound solution appears cloudy or has visible particulates. What should I do?
A2: Cloudiness or visible particulates are indicative of poor solubility or aggregation.[5] Do not use the solution for your experiments. Several troubleshooting steps can be taken:
-
Sonication: Briefly sonicate the solution in an ice bath to aid dissolution.
-
Gentle Warming: Gently warm the solution to 37°C to see if the peptide dissolves. Avoid excessive heat, which can degrade the peptide.
-
pH Adjustment: Check the pH of your buffer. This compound's solubility is likely pH-dependent. Adjusting the pH away from its isoelectric point may improve solubility.
-
Change of Solvent: If the peptide precipitates upon addition to an aqueous buffer from an organic stock, the solubility limit has likely been exceeded. Try a lower final concentration or a different co-solvent system.
Q3: How should I store my reconstituted this compound solution?
A3: For short-term storage (a few days to a week), keep the reconstituted peptide at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: I am observing a loss of activity in my this compound experiments over time. What could be the cause?
A4: Loss of activity can be due to chemical instability or physical aggregation. Peptides are susceptible to degradation through oxidation, deamidation, and hydrolysis, which can be influenced by buffer components, pH, and temperature. Aggregation can also lead to a decrease in the effective concentration of the active peptide. It is crucial to follow proper storage and handling procedures.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Initial Solubilization
If this compound powder does not readily dissolve in your chosen buffer, follow this troubleshooting workflow:
Caption: Workflow for initial solubilization of this compound.
Issue 2: Precipitation After Dilution or During Storage
Precipitation indicates that the peptide is coming out of solution, which can be due to aggregation or a change in buffer conditions.
-
Cause Analysis:
-
Concentration: The final concentration may be too high for the chosen buffer.
-
pH Shift: The addition of the peptide solution might have altered the pH of the final buffer to a point where solubility is reduced.
-
Ionic Strength: The ionic strength of the buffer can influence peptide solubility.
-
Temperature: Changes in temperature during storage can affect solubility.
-
-
Solutions:
-
Lower the Concentration: Prepare a more dilute stock solution or dilute further in the final buffer.
-
Optimize Buffer: Experiment with different buffers (e.g., Tris vs. PBS) and a range of pH values.
-
Add Excipients: Consider the addition of solubility-enhancing excipients, such as arginine or a non-ionic surfactant, after careful validation for your specific assay.
-
Quantitative Data Summary
The following tables provide hypothetical yet representative data for this compound solubility and stability. Researchers should generate their own data for their specific experimental conditions.
Table 1: Example Solubility of this compound in Common Buffers
| Buffer System | pH | Temperature (°C) | Estimated Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ~0.5 |
| Tris-HCl | 7.4 | 25 | ~0.8 |
| 0.1% Acetic Acid | 2.9 | 25 | > 5.0 |
| 10% DMSO in PBS | 7.4 | 25 | ~2.0 |
Table 2: Example Stability of this compound in Solution at Different Temperatures
| Buffer | pH | Storage Temperature (°C) | Half-life (t½) in days |
| PBS | 7.4 | 4 | ~14 |
| PBS | 7.4 | 25 | ~3 |
| Tris-HCl | 8.0 | 4 | ~10 |
| Tris-HCl | 8.0 | 25 | ~2 |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate the vial of lyophilized this compound to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of cold, sterile solvent (e.g., 0.1% acetic acid) to the vial.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking.
-
If necessary, sonicate in a cooled water bath for short bursts to aid dissolution.
-
Once fully dissolved, the solution can be used immediately or further diluted in the desired experimental buffer.
Protocol 2: Assessing Peptide Stability by HPLC
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution to a final concentration in the test buffers at different pH values.
-
Divide the solutions into aliquots and store them at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14 days), remove an aliquot from each condition.
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) to determine the percentage of intact this compound remaining.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.
Signaling Pathways
This compound is known to up-regulate the Notch and Hedgehog signaling pathways, which are crucial for neurogenesis and cell survival.
Caption: this compound's influence on Notch and Hedgehog pathways.
This technical support guide is intended to provide general recommendations. It is crucial for researchers to perform their own optimization and validation experiments for their specific assays and buffer systems.
References
Technical Support Center: Optimizing Alirinetide Concentration for In Vitro Neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Alirinetide. Our goal is to help you optimize its concentration for successful in vitro neuroprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound (also known as GM6 or GM604) is a peptide drug candidate under investigation for its neuroprotective properties, particularly in the context of Amyotrophic Lateral Sclerosis (ALS).[1][2] Its mechanism is believed to involve the multi-target regulation of developmental pathways to enhance neuronal survival.[1] In vitro studies using the human neuroblastoma cell line SH-SY5Y have shown that this compound upregulates components of the Notch and Hedgehog signaling pathways.[1] This leads to changes in the expression of genes involved in neurogenesis, axon growth, cell adhesion, and the extracellular matrix. Additionally, this compound has been observed to down-regulate genes associated with mitochondrial function and inflammatory responses.
Q2: What is a typical starting concentration range for this compound in in vitro neuroprotection assays?
A2: Currently, there is a lack of publicly available, peer-reviewed literature specifying a definitive optimal concentration range for this compound in in vitro neuroprotection studies. As with any novel compound, it is crucial to perform a dose-response experiment to determine the effective and non-toxic concentration range for your specific cell type and experimental conditions. Based on studies of other neuroprotective peptides, a broad starting range to consider for initial screening could be from nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).
Q3: Which cell lines are suitable for testing this compound's neuroprotective effects?
A3: The SH-SY5Y human neuroblastoma cell line has been used in key studies investigating the mechanism of this compound and is a common model for neurodegenerative disease research. Other relevant cell lines include primary cortical neurons, which provide a model that is more representative of the in vivo environment. The choice of cell line should be guided by the specific research question and the context of the neurodegenerative disease being modeled.
Q4: How does this compound influence the Notch and Hedgehog signaling pathways?
A4: In SH-SY5Y cells, this compound treatment has been shown to up-regulate components of both the Notch and Hedgehog signaling pathways. Early responses (at 6 hours) include increased expression of genes involved in these pathways, which are critical for neurogenesis and axon growth. The activation of these pathways is a key aspect of its proposed neuroprotective mechanism.
Troubleshooting Guides
Issue 1: Sub-optimal or No Neuroprotective Effect Observed
Possible Causes:
-
Inappropriate this compound Concentration: The concentration of this compound may be too low to elicit a protective effect or so high that it causes cytotoxicity, masking any neuroprotective action.
-
Poor Solubility or Aggregation: As a peptide, this compound may have limited solubility or a tendency to aggregate in aqueous cell culture media, reducing its effective concentration.
-
Instability in Culture Medium: Peptides can be susceptible to degradation by proteases present in serum or secreted by cells, or through inherent chemical instability at 37°C in aqueous solutions.
-
Assay Timing: The timing of this compound pre-treatment, co-treatment, or post-treatment relative to the neurotoxic insult is critical and may not be optimal.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify the optimal concentration that provides maximum neuroprotection with minimal toxicity.
-
Solubility and Stability Assessment:
-
Solvent Selection: While specific data for this compound is unavailable, peptides are often dissolved in sterile, nuclease-free water or a small amount of a solvent like DMSO before further dilution in culture medium.
-
Visual Inspection: After dilution in your working medium, visually inspect the solution for any signs of precipitation.
-
Stability Test: To assess stability, incubate this compound in your complete cell culture medium at 37°C for the duration of your experiment. At various time points (e.g., 0, 24, 48 hours), test the bioactivity of the solution in a neuroprotection assay. A decrease in efficacy over time suggests degradation.
-
-
Optimize Treatment Timing: Systematically vary the timing of this compound application:
-
Pre-treatment: Apply this compound for a set period (e.g., 2, 12, or 24 hours) before introducing the neurotoxic agent.
-
Co-treatment: Apply this compound and the neurotoxic agent simultaneously.
-
Post-treatment: Apply this compound at various time points after the neurotoxic insult has been initiated or removed.
-
Issue 2: High Variability in Experimental Replicates
Possible Causes:
-
Inconsistent this compound Preparation: Variations in the preparation of this compound stock and working solutions can lead to inconsistent final concentrations.
-
Peptide Aggregation: Aggregation can lead to a non-homogenous solution, resulting in different effective concentrations being added to different wells.
-
Cell Culture Inconsistencies: Variations in cell seeding density, passage number, or overall cell health can contribute to variability.
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Prepare a large batch of concentrated stock solution in an appropriate solvent.
-
Aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
-
Always prepare fresh working solutions from the stock for each experiment.
-
-
Address Potential Aggregation:
-
Gently vortex or triturate the working solution before adding it to the cell culture wells to ensure homogeneity.
-
Consider using specialized formulations or excipients designed to reduce peptide aggregation if this is a persistent issue.
-
-
Maintain Consistent Cell Culture Practices:
-
Use cells within a consistent and low passage number range.
-
Ensure even cell seeding across all wells of your culture plates.
-
Regularly monitor cell morphology and viability to ensure the health of your cultures.
-
Quantitative Data Summary
Table 1: Example Dose-Response of a Neuroprotective Peptide on SH-SY5Y Cell Viability Following Oxidative Stress
| Peptide Conc. (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 52.3 | 4.5 |
| 0.01 | 65.8 | 5.1 |
| 0.1 | 78.2 | 3.9 |
| 1 | 89.5 | 4.2 |
| 10 | 92.1 | 3.7 |
| 100 | 75.4 (slight toxicity) | 6.8 |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the concentration at which this compound provides maximal protection against a neurotoxin-induced decrease in cell viability, as measured by the MTT assay.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound
-
Neurotoxin of choice (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or Amyloid-β 25-35 for an Alzheimer's disease model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate for 24 hours.
-
This compound Pre-treatment:
-
Prepare a series of dilutions of this compound in serum-free medium (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
-
Remove the complete medium from the cells and replace it with the this compound dilutions.
-
Incubate for a pre-determined pre-treatment time (e.g., 2 hours).
-
-
Neurotoxin Exposure:
-
Prepare the neurotoxin in serum-free medium at a concentration known to induce approximately 50% cell death (this should be determined in a preliminary experiment).
-
Add the neurotoxin to the wells already containing the this compound solutions.
-
Include control wells: cells with medium only (no this compound, no toxin), cells with this compound only (to assess toxicity of the peptide), and cells with toxin only (positive control for neurotoxicity).
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the this compound concentration to determine the optimal neuroprotective concentration.
-
Protocol 2: Assessing this compound's Effect on Caspase-3 Activity
This protocol measures the effect of this compound on the activity of caspase-3, a key executioner caspase in apoptosis, following a neurotoxic insult.
Materials:
-
SH-SY5Y cells and culture reagents
-
This compound
-
Apoptosis-inducing neurotoxin
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well plate
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Cell Treatment:
-
Seed and treat cells with this compound and the neurotoxin as described in Protocol 1.
-
-
Cell Lysis:
-
After the treatment period, collect the cells and lyse them according to the caspase-3 assay kit manufacturer's instructions.
-
-
Caspase-3 Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate from the kit to each well.
-
Incubate at 37°C for the time specified in the kit protocol, protected from light if using a fluorometric assay.
-
-
Data Measurement and Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the caspase-3 activity relative to the control and toxin-treated groups. A decrease in caspase-3 activity in the this compound-treated groups compared to the toxin-only group indicates an anti-apoptotic effect.
-
Visualizations
Caption: this compound's Proposed Signaling Pathway.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for Sub-optimal Results.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models | MDPI [mdpi.com]
Alirinetide Aggregation Prevention: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent Alirinetide peptide aggregation in solution.
Troubleshooting Guide: Resolving this compound Aggregation
Researchers may encounter aggregation of this compound, a hexapeptide with the sequence Phenylalanyl-Seryl-Arginyl-Tyrosyl-Alanyl-Arginine (FSRYAR), during experimental procedures.[1][2] This guide offers a systematic approach to troubleshoot and mitigate aggregation issues.
Problem: Precipitate is visible in the this compound solution.
Potential Cause 1: Suboptimal pH
This compound has a net positive charge at neutral pH due to the two arginine residues. At a pH approaching its isoelectric point (pI) or in basic conditions, the peptide's net charge decreases, which can lead to aggregation and precipitation.
-
Solution: Adjust the pH of the solution. Since this compound is a basic peptide, dissolving it in a mildly acidic buffer (e.g., pH 4-6) should enhance its solubility and prevent aggregation.[3][4][5] Avoid buffers at or near the peptide's pI.
Potential Cause 2: High Peptide Concentration
Exceeding the solubility limit of this compound in a given solvent system can lead to aggregation.
-
Solution: Reduce the working concentration of the peptide. If a high concentration is necessary, consider optimizing the solvent conditions as described below.
Potential Cause 3: Inappropriate Solvent
While this compound is soluble in water, high concentrations or specific buffer components might reduce its stability.
-
Solution:
-
Primary Recommendation: Use sterile, distilled water or a suitable acidic buffer (e.g., acetate buffer).
-
For highly concentrated solutions: A small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by a stepwise dilution into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental setup.
-
Potential Cause 4: Temperature Fluctuations
Freeze-thaw cycles or prolonged exposure to ambient temperatures can promote aggregation.
-
Solution:
-
Aliquot the stock solution upon initial dissolution to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
During experiments, keep the peptide solution on ice.
-
Potential Cause 5: Mechanical Stress
Vigorous vortexing or agitation can sometimes induce aggregation of peptides.
-
Solution: Dissolve the lyophilized peptide by gentle swirling or pipetting. If needed, sonication can be used to aid dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
A1: The amino acid sequence of this compound is Phenylalanyl-Seryl-Arginyl-Tyrosyl-Alanyl-Arginine, commonly represented by the single-letter code FSRYAR.
Q2: How should I dissolve lyophilized this compound?
A2: For optimal results, follow this step-by-step process:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add a small amount of sterile, distilled water or a 10% acetic acid solution to the vial to create a concentrated stock solution.
-
Gently swirl or pipette to dissolve the peptide. Sonication can be used if necessary to break up small aggregates.
-
Further dilute the stock solution to your desired experimental concentration using your aqueous buffer of choice.
Q3: What are the best storage conditions for this compound solutions?
A3: Lyophilized this compound should be stored at -20°C. Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: My this compound solution appears clear, but I am getting inconsistent experimental results. Could aggregation be the cause?
A4: Yes, soluble oligomers or small, non-precipitating aggregates may not be visible to the naked eye but can significantly impact experimental outcomes. These smaller aggregates are often considered the most toxic species in the context of amyloidogenic peptides. Consider using biophysical techniques to detect these species (see Experimental Protocols section).
Q5: Are there any additives I can use to prevent this compound aggregation?
A5: While optimizing pH and concentration are the primary strategies, certain excipients can help. The use of arginine at concentrations of 50-100 mM can sometimes increase the solubility of other peptides and may be beneficial for this compound. However, the compatibility of any additive with your specific assay must be verified.
Data Presentation
Table 1: Solubility and Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | F-S-R-Y-A-R | |
| Molecular Formula | C36H54N12O9 | |
| Molecular Weight | 798.9 g/mol | |
| Predicted Charge at pH 7 | +2 | (Based on sequence) |
| General Solubility | Soluble in water and DMSO. |
Table 2: Troubleshooting Summary for this compound Aggregation
| Issue | Potential Cause | Recommended Action |
| Visible Precipitate | Suboptimal pH (neutral or basic) | Use a mildly acidic buffer (pH 4-6). |
| High peptide concentration | Reduce the working concentration. | |
| Inappropriate solvent | Use water or an acidic buffer; consider a small amount of DMSO for initial dissolution. | |
| Inconsistent Results | Formation of soluble oligomers | Characterize the solution using DLS or SEC. |
| Solution Gels Over Time | Unstable storage conditions | Aliquot and store at -20°C or -80°; avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: Lyophilized this compound, sterile distilled water, sterile pipette tips, microcentrifuge tubes.
-
Procedure:
-
Centrifuge the vial of lyophilized this compound briefly to collect all the powder at the bottom.
-
Allow the vial to reach room temperature.
-
Add the required volume of sterile distilled water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently pipette the solution up and down to dissolve the peptide. Avoid vigorous vortexing.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or below.
-
Protocol 2: Detection of this compound Aggregates using Dynamic Light Scattering (DLS)
-
Objective: To determine the size distribution of particles in the this compound solution and detect the presence of aggregates.
-
Procedure:
-
Prepare the this compound solution at the desired concentration in a low-particulate buffer (filtered through a 0.22 µm filter).
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to remove large, non-specific aggregates and dust.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire data according to the instrument's operating procedure.
-
Analyze the resulting size distribution profile. The presence of particles with a hydrodynamic radius significantly larger than that expected for monomeric this compound indicates aggregation.
-
Protocol 3: Monitoring Aggregation with Thioflavin T (ThT) Fluorescence Assay
-
Objective: To detect the formation of beta-sheet-rich amyloid-like fibrils, a common form of peptide aggregation.
-
Procedure:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS) and filter it through a 0.22 µm filter.
-
In a multi-well plate, mix the this compound solution with the ThT working solution.
-
Include appropriate controls: buffer with ThT only (blank) and a known aggregating peptide with ThT (positive control).
-
Incubate the plate, with or without agitation, at a controlled temperature.
-
Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).
-
An increase in fluorescence intensity over time in the this compound sample relative to the blank indicates the formation of amyloid-like aggregates.
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Recommended protocol for dissolving this compound.
References
Alirinetide In Vivo Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of Alirinetide.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving effective in vivo delivery of this compound?
A1: The primary challenges in delivering this compound in vivo stem from its inherent properties as a peptide. These include a short plasma half-life, susceptibility to enzymatic degradation, and poor stability.[1][2] Its molecular weight and potential for rapid metabolism and clearance also present significant hurdles to achieving therapeutic concentrations at the target site.[1][3][4]
Q2: Why is the oral bioavailability of this compound generally low?
A2: Oral delivery of peptides like this compound is challenging due to the harsh environment of the gastrointestinal (GI) tract. Factors contributing to low oral bioavailability include degradation by proteolytic enzymes (such as pepsin and trypsin), the acidic environment of the stomach, and low permeability across the intestinal epithelium.
Q3: What are the common stability issues observed with this compound solutions?
A3: this compound, like many peptides, can be prone to physical and chemical instability in aqueous solutions. This can manifest as aggregation, precipitation, or degradation. Factors such as pH, temperature, and the presence of organic solvents or other excipients can significantly impact its stability.
Q4: Which administration routes are recommended for this compound in vivo studies?
A4: Due to the challenges with oral delivery, parenteral routes such as intravenous (IV), subcutaneous (SC), and intramuscular (IM) injections are most commonly used for peptide drugs like this compound to ensure predictable bioavailability and rapid onset of action. The choice of route depends on the desired pharmacokinetic profile and the specific experimental goals.
Q5: How can I improve the half-life of this compound in vivo?
A5: To extend the plasma half-life of this compound, sustained-release formulations are often employed. These can include encapsulation in biodegradable polymer microparticles (e.g., PLGA) or conjugation to polyethylene glycol (PEG), a process known as PEGylation, which can reduce immunogenicity and slow clearance.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solution
-
Symptom: The solution becomes cloudy or visible particles form upon dissolving this compound or diluting a stock solution into an aqueous buffer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Pharmacokinetic (PK) Profile
-
Symptom: High variability in plasma concentrations of this compound is observed between experimental subjects.
-
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Ensure the this compound formulation is a homogenous solution or suspension before each administration. Vortex or sonicate briefly if necessary.
-
Standardize Administration Technique: The depth and location of injection can significantly impact absorption for SC and IM routes. Ensure consistent administration technique across all subjects.
-
Control for Biological Variables: Factors such as age, sex, and health status of the animal models can influence drug metabolism and clearance. Ensure these variables are consistent within experimental groups.
-
Assess Formulation Stability: Degradation of this compound in the formulation vehicle prior to injection can lead to variable dosing. Prepare formulations fresh whenever possible.
-
Issue 3: Lack of Efficacy or Unexpected Pharmacodynamic (PD) Response
-
Symptom: The expected biological effect of this compound is not observed, or an off-target effect occurs.
-
Troubleshooting Steps:
-
Confirm Bioavailability: Analyze the pharmacokinetic profile to ensure that therapeutic concentrations of this compound are being reached and maintained in the plasma.
-
Investigate Target Engagement: If possible, use a biomarker or a direct measure of target interaction to confirm that this compound is reaching its intended molecular target.
-
Evaluate Potential for Immunogenicity: Peptide drugs can sometimes elicit an immune response, leading to rapid clearance or neutralization. Consider screening for anti-drug antibodies.
-
Review Dosing Regimen: The dose and frequency of administration may need to be optimized based on the PK/PD relationship.
-
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for this compound to illustrate the impact of different delivery routes and formulations.
Table 1: Pharmacokinetic Parameters of this compound Following Different Administration Routes
| Administration Route | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) |
| Intravenous (IV) | 100 | 0.1 | 1500 | 1.5 |
| Subcutaneous (SC) | 85 | 0.5 | 800 | 2.0 |
| Intramuscular (IM) | 90 | 0.75 | 950 | 2.2 |
| Oral | <1 | 1.0 | 50 | 0.8 |
Table 2: Comparison of a Standard vs. a Sustained-Release (SR) Formulation for this compound (Subcutaneous Administration)
| Formulation | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Mean Residence Time (h) |
| Standard Solution | 0.5 | 800 | 2.0 | 3.0 |
| SR-PLGA Microspheres | 4.0 | 450 | 24.0 | 36.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection
-
Materials: this compound peptide, Dimethyl sulfoxide (DMSO), PEG300, Tween-80, Sterile Saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.
-
To prepare the final injection vehicle, create a co-solvent mixture of DMSO, PEG300, and Tween-80. A common ratio is 1:4:0.5 (DMSO:PEG300:Tween-80).
-
Slowly add the this compound stock solution to the co-solvent mixture while vortexing gently.
-
Add sterile saline to the mixture to achieve the final desired concentration of this compound, ensuring the final DMSO concentration is below 5% to minimize toxicity.
-
If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Protocol 2: In Vivo Pharmacokinetic Study Workflow
This protocol outlines a typical workflow for assessing the pharmacokinetic profile of this compound in a rodent model.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Signaling Pathway Visualization
While the specific signaling pathway for this compound is not publicly available, the following diagram illustrates a hypothetical pathway that a peptide therapeutic might modulate.
References
Technical Support Center: Improving the Reproducibility of Alirinetide Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals working with Alirinetide. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help improve the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as GM6) is a synthetic six-amino-acid peptide developed as a potential therapeutic for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Its proposed mechanism of action is multifaceted, involving the modulation of developmental signaling pathways to promote neuron survival.[1] Research in SH-SY5Y neuroblastoma cells suggests that this compound upregulates components of the Notch and Hedgehog signaling pathways, which are crucial for neurogenesis and axon growth.[1] It has also been shown to alter the expression of genes related to cell adhesion and the extracellular matrix.[1]
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound, which is a lyophilized peptide.
-
Long-term storage (lyophilized powder): Store at -20°C to -80°C in a tightly sealed vial, protected from light and moisture.
-
Short-term storage (stock solutions): Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[2]
-
Handling: Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[2] When preparing solutions, use sterile, high-purity solvents.
3. I am observing high variability in my cell viability assays. What could be the cause?
High variability in cell-based assays with peptide therapeutics can stem from several factors:
-
Peptide Degradation: Peptides are susceptible to degradation by proteases present in cell culture media, especially when supplemented with serum.
-
Improper Peptide Solubilization: Incomplete or inconsistent solubilization of the lyophilized powder can lead to inaccurate dosing.
-
Contaminants: The presence of endotoxins or residual trifluoroacetic acid (TFA) from the synthesis process can affect cell viability and introduce variability.
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and serum quality can all contribute to inconsistent results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| My this compound solution appears cloudy or has visible precipitates. | Poor Solubility: this compound may not be fully dissolved in the chosen solvent. Aggregation: Peptides can self-aggregate, especially at high concentrations or in certain buffers. | Improve Solubilization: Use a recommended solvent such as sterile water or DMSO. Gentle vortexing or sonication can aid dissolution. Prepare a more dilute stock solution. Prevent Aggregation: Prepare fresh solutions for each experiment. Avoid vigorous shaking. Consider using a low-protein-binding microcentrifuge tube. |
| I am not observing the expected neuroprotective effect. | Peptide Inactivity: The peptide may have degraded due to improper storage or handling. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. Incorrect Timing: The timing of this compound treatment relative to the neurotoxic insult may not be optimal. | Verify Peptide Integrity: Use a fresh vial of this compound. Confirm proper storage conditions were maintained. Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal effective dose for your specific cell model and neurotoxin. Optimize Treatment Time: Conduct a time-course experiment to identify the ideal pre-treatment or co-treatment duration. |
| I see an unexpected decrease in cell viability with this compound treatment alone. | Peptide Toxicity: At very high concentrations, some peptides can exhibit cytotoxicity. Contaminants: Residual TFA from peptide synthesis can be cytotoxic. | Assess Baseline Toxicity: Perform a dose-response curve of this compound alone to determine its toxicity profile in your cell line. Use High-Purity Peptide: Ensure you are using a high-purity grade of this compound with low TFA content. Consider TFA removal steps if necessary. |
| My results are not reproducible between experiments. | Inconsistent Reagent Preparation: Variations in the preparation of this compound solutions, cell culture media, or neurotoxin solutions. Variability in Cell Health: Differences in cell passage number, confluency, or overall health. Assay Performance: Inconsistent incubation times or reagent additions during the viability assay. | Standardize Protocols: Prepare and use reagents consistently. Use a precise and calibrated pipette. Maintain Consistent Cell Culture: Use cells within a defined passage number range. Seed cells at a consistent density. Regularly monitor cell morphology. Ensure Assay Consistency: Follow the assay protocol precisely for all steps and all plates. |
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound in a neuroprotective context. Note that these values are illustrative and optimal concentrations and times should be determined empirically for your specific experimental system.
Table 1: Dose-Dependent Neuroprotection by this compound in SH-SY5Y Cells
| This compound Concentration (µg/mL) | Neurotoxin (6-OHDA, 100 µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | - | 100 | ± 5.2 |
| 0 | + | 45 | ± 4.8 |
| 1 | + | 55 | ± 5.1 |
| 10 | + | 75 | ± 6.3 |
| 50 | + | 90 | ± 5.5 |
| 100 | + | 95 | ± 4.9 |
Table 2: Time-Course of this compound Neuroprotection
| Pre-incubation Time with this compound (10 µg/mL) | Neurotoxin (6-OHDA, 100 µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 hours (Co-treatment) | + | 65 | ± 6.1 |
| 2 hours | + | 78 | ± 5.9 |
| 6 hours | + | 85 | ± 5.4 |
| 12 hours | + | 88 | ± 6.0 |
| 24 hours | + | 92 | ± 5.7 |
Experimental Protocols
Detailed Methodology for a Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a typical experiment to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in the SH-SY5Y human neuroblastoma cell line using an MTT assay for cell viability.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
6-hydroxydopamine (6-OHDA)
-
Sterile, nuclease-free water or DMSO
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water or DMSO.
-
Further dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" group treated with the same concentration of the solvent used to dissolve this compound.
-
Incubate for a predetermined pre-treatment time (e.g., 24 hours).
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-OHDA in serum-free medium immediately before use.
-
After the this compound pre-treatment, add 10 µL of the 6-OHDA solution to the appropriate wells to achieve the final desired concentration (e.g., 100 µM). Add 10 µL of serum-free medium to the "untreated control" and "this compound only" wells.
-
Incubate for an additional 24 hours.
-
-
MTT Assay for Cell Viability:
-
After the 24-hour incubation with 6-OHDA, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
Signaling Pathways
Caption: this compound activates Notch and Hedgehog signaling pathways to promote neurogenesis and neuron survival.
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effect of this compound using an MTT assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Alirinetide dose-response curve analysis for neuroprotective effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the neuroprotective effects of Alirinetide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action for neuroprotection?
This compound, also known as GM604, is an oligopeptide being investigated for its potential therapeutic effects in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2] Its neuroprotective effects are thought to be mediated through the modulation of developmental signaling pathways, including Notch and hedgehog.[1] Furthermore, this compound is hypothesized to act as an inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme in the signaling cascade that leads to neuronal apoptosis (programmed cell death).[3] By inhibiting JNK, this compound may prevent the downstream events that result in neuronal death, a hallmark of many neurodegenerative conditions.
Q2: What are the key signaling pathways involved in this compound's neuroprotective effects?
The primary signaling pathway implicated in this compound's neuroprotective action is the c-Jun N-terminal kinase (JNK) pathway. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stressors, including those present in neurodegenerative diseases. Sustained activation of the JNK pathway is associated with neuronal apoptosis. This compound, as a potential JNK inhibitor, is thought to interfere with this pathway, thereby promoting neuronal survival.
Q3: What in vitro models are suitable for studying the neuroprotective dose-response of this compound?
Several in vitro models can be employed to assess the neuroprotective effects of this compound. A common approach involves using neuronal cell lines, such as SH-SY5Y (human neuroblastoma), or primary neuronal cultures. To mimic neurodegenerative conditions, these cells can be exposed to various toxins or stressors, including:
-
Amyloid-beta (Aβ) oligomers: To model Alzheimer's disease pathology.
-
Oxidative stress inducers (e.g., hydrogen peroxide, menadione): To simulate the oxidative damage observed in many neurodegenerative disorders.
-
Excitotoxicity-inducing agents (e.g., glutamate): To model neuronal damage caused by excessive stimulation of neurotransmitter receptors.
The neuroprotective effect of this compound can then be quantified by measuring cell viability at different concentrations of the peptide.
Data Presentation: Dose-Response Analysis
Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability in an In Vitro Alzheimer's Disease Model
| This compound Concentration (µM) | Mean Neuronal Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 52.3 | 4.5 |
| 0.1 | 61.8 | 5.1 |
| 1 | 75.2 | 3.9 |
| 10 | 88.9 | 2.8 |
| 50 | 92.1 | 2.5 |
| 100 | 93.4 | 2.1 |
| Untreated Control | 100 | 3.2 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
1. In Vitro Neuroprotection Assay using MTT
This protocol outlines a general procedure for assessing the neuroprotective effect of this compound against a neurotoxic insult using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (GM604)
-
Neurotoxic agent (e.g., pre-aggregated Aβ oligomers)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 2-4 hours). Include vehicle-only controls.
-
Neurotoxic Insult: Add the neurotoxic agent (e.g., Aβ oligomers) to the wells containing the this compound-treated cells. Include a positive control (neurotoxin only) and a negative control (cells with media only).
-
Incubation: Incubate the plate for the duration required to induce significant cell death in the positive control group (e.g., 24-48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
2. JNK Inhibition Assay (In-Cell Western)
This protocol provides a method to determine the effect of this compound on the phosphorylation of c-Jun, a direct downstream target of JNK.
-
Materials:
-
Neuronal cell line
-
This compound
-
JNK activator (e.g., Anisomycin or UV radiation)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73) and a normalization antibody (e.g., anti-GAPDH or a total protein stain)
-
IRDye-conjugated secondary antibodies
-
Blocking buffer
-
Permeabilization and wash buffers
-
96-well plates
-
Infrared imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate. Pre-treat with this compound at various concentrations before stimulating with a JNK activator.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize with a detergent-based buffer.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the anti-phospho-c-Jun antibody and the normalization antibody.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of the corresponding IRDye-conjugated secondary antibodies.
-
Imaging: Wash the cells and acquire images using an infrared imaging system.
-
Quantification: Quantify the intensity of the phospho-c-Jun signal and normalize it to the signal from the normalization antibody.
-
Mandatory Visualizations
Caption: JNK signaling pathway leading to apoptosis and the proposed inhibitory action of this compound.
Caption: Workflow for in vitro neuroprotection dose-response assay.
Troubleshooting Guides
1. Troubleshooting the MTT Assay for Neuroprotection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in wells without cells | - Contamination of media or reagents with bacteria or yeast.- The test compound (this compound) interacts with the MTT reagent. | - Use sterile technique and check for contamination under a microscope.- Run a control plate with this compound and MTT in cell-free media to check for direct reduction of MTT. |
| Low absorbance readings across the entire plate | - Insufficient number of viable cells seeded.- Incubation time with MTT was too short.- Cells are not metabolically active. | - Optimize cell seeding density.- Increase the MTT incubation time.- Ensure cells are in a logarithmic growth phase before the experiment. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Incomplete solubilization of formazan crystals.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- After adding the solubilization buffer, mix thoroughly by pipetting or using a plate shaker.- Calibrate pipettes and use proper pipetting techniques. |
| Unexpectedly high viability in positive control (neurotoxin-treated) wells | - Neurotoxic agent was not sufficiently potent or was improperly prepared.- Cells have become resistant to the neurotoxin. | - Verify the activity and proper preparation (e.g., aggregation state of Aβ) of the neurotoxin.- Use a fresh batch of cells or a different cell line. |
2. Troubleshooting the JNK Inhibition Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak phospho-c-Jun signal in stimulated control | - Inefficient activation of the JNK pathway.- Primary antibody concentration is too low.- Insufficient cell lysis. | - Optimize the concentration and duration of the JNK activator.- Titrate the primary antibody to determine the optimal concentration.- Ensure the lysis buffer is effective and incubation is sufficient. |
| High background signal | - Non-specific antibody binding.- Insufficient washing.- Secondary antibody concentration is too high. | - Increase the blocking time and/or use a different blocking agent.- Increase the number and duration of wash steps.- Titrate the secondary antibody. |
| This compound shows no inhibitory effect | - The concentration range of this compound is too low.- this compound is not stable under the experimental conditions.- The JNK pathway is not the primary driver of apoptosis in the model used. | - Test a wider and higher range of this compound concentrations.- Prepare fresh solutions of this compound for each experiment.- Confirm the role of JNK in your specific cell model using a known JNK inhibitor as a positive control. |
References
Determining the optimal treatment duration for Alirinetide in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment duration of Alirinetide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound (also known as GM604) is an oligopeptide investigated for its neuroprotective properties in the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3] It is thought to bolster neuron survival by modulating multiple developmental pathways, including Notch and Hedgehog signaling.[2] Early responses (around 6 hours) in cell culture have shown an up-regulation of genes involved in neurogenesis and axon growth, while longer treatments (24-48 hours) affect genes related to cell adhesion, the extracellular matrix, mitochondrial function, and inflammation.[2]
Q2: What is a good starting point for this compound concentration and treatment duration in a new cell line?
A2: For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Based on existing literature using SH-SY5Y cells, a concentration range of 0.1-10 mg/mL has been used. A pilot time-course experiment is crucial for determining the optimal duration. We recommend starting with a broad range of time points, such as 6, 12, 24, 48, and 72 hours, to capture both early and late cellular responses.
Q3: What are the key cellular readouts to measure this compound's effect over time?
A3: The choice of readout depends on your experimental goals. For determining optimal treatment duration, we recommend a combination of assays:
-
Cell Viability Assays: To assess the overall health and proliferation of the cell population.
-
Cytotoxicity Assays: To determine if the treatment is causing cell death at certain concentrations or time points.
-
Target Engagement/Pathway Activation Assays: To measure the specific effects of this compound on its intended signaling pathways (e.g., by Western blot for key pathway proteins or qPCR for target gene expression).
Q4: My cells are showing signs of toxicity (e.g., detachment, morphological changes, decreased viability) after this compound treatment. What should I do?
A4: If you observe cytotoxicity, consider the following troubleshooting steps:
-
Re-evaluate the concentration: You may be using a concentration that is too high for your specific cell line. Perform a dose-response experiment with a wider range of lower concentrations.
-
Shorten the treatment duration: The observed toxicity may be time-dependent. Analyze earlier time points in your experiment to see if the desired effect occurs before the onset of toxicity.
-
Check the quality of your this compound stock: Ensure it has been stored correctly (-80°C for long-term, -20°C for short-term) and has not undergone multiple freeze-thaw cycles.
-
Assess the confluency of your cells: High or low cell confluency can affect susceptibility to treatment. Ensure you are seeding and treating cells at a consistent and optimal density.
Q5: I am not observing any significant effect of this compound in my cell culture model. What are some possible reasons?
A5: If this compound treatment is not producing the expected outcome, several factors could be at play:
-
Sub-optimal concentration or duration: The concentration may be too low, or the treatment time may be too short to induce a measurable response. Try increasing the concentration (after ruling out toxicity) and extending the time course.
-
Cell line specificity: The cellular pathways modulated by this compound may not be active or relevant in your chosen cell line. Consider using a cell line known to be responsive, such as SH-SY5Y neuroblastoma cells, as a positive control.
-
Assay sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by this compound. Consider a more sensitive or direct measure of pathway activation, such as assessing the expression of downstream target genes.
-
Reagent stability: Ensure your this compound stock solution is fresh and has been properly stored to maintain its bioactivity.
Experimental Protocols and Data Presentation
To determine the optimal treatment duration, a systematic time-course experiment should be performed. Below are example protocols and how to present the resulting data.
Data Presentation: Time-Course Experiment Example
The following tables illustrate how to structure data from a time-course experiment to easily compare the effects of this compound over time.
Table 1: Cell Viability (MTT Assay) Following this compound Treatment
| Treatment Duration | Vehicle Control (O.D. 570nm) | This compound (X µg/mL) (O.D. 570nm) | % Viability vs. Control |
| 6 hours | 0.85 ± 0.05 | 0.88 ± 0.06 | 103.5% |
| 12 hours | 0.92 ± 0.07 | 0.95 ± 0.05 | 103.3% |
| 24 hours | 1.10 ± 0.08 | 1.25 ± 0.09 | 113.6% |
| 48 hours | 1.45 ± 0.11 | 1.60 ± 0.12 | 110.3% |
| 72 hours | 1.60 ± 0.15 | 1.55 ± 0.14 | 96.9% |
Table 2: Cytotoxicity (LDH Assay) Following this compound Treatment
| Treatment Duration | Vehicle Control (LDH Release) | This compound (X µg/mL) (LDH Release) | % Cytotoxicity vs. Max Lysis |
| 6 hours | 5.2% | 5.5% | 0.3% |
| 12 hours | 6.1% | 6.3% | 0.2% |
| 24 hours | 7.5% | 7.8% | 0.3% |
| 48 hours | 9.8% | 10.5% | 0.7% |
| 72 hours | 12.3% | 15.8% | 3.5% |
Table 3: Gene Expression (qPCR) of a Downstream Target
| Treatment Duration | Vehicle Control (Relative Expression) | This compound (X µg/mL) (Relative Expression) | Fold Change |
| 6 hours | 1.0 ± 0.1 | 2.5 ± 0.3 | 2.5 |
| 12 hours | 1.0 ± 0.12 | 3.8 ± 0.4 | 3.8 |
| 24 hours | 1.0 ± 0.09 | 4.5 ± 0.5 | 4.5 |
| 48 hours | 1.0 ± 0.15 | 3.2 ± 0.4 | 3.2 |
| 72 hours | 1.0 ± 0.11 | 1.5 ± 0.2 | 1.5 |
Detailed Methodologies
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control.
-
Incubation: Incubate the plate for the desired durations (e.g., 6, 12, 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cytotoxicity (LDH) Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, plating additional wells for maximum LDH release and background controls.
-
Sample Collection: At each time point, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Lysis Control: Add lysis buffer to the maximum LDH release control wells and incubate for 15 minutes.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to all wells containing supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Readout: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of cytotoxicity according to the manufacturer's instructions.
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound or vehicle control for the desired time points.
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., Notch1, Hes1, Gli1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visual Guides
Diagrams of Workflows and Pathways
Caption: Experimental workflow for determining optimal this compound treatment duration.
Caption: Troubleshooting guide for common issues in this compound experiments.
Caption: Hypothesized signaling pathways influenced by this compound.
References
Mitigating potential off-target effects of Alirinetide in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of Alirinetide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GM6) is an investigational oligopeptide containing six amino acids. It is being studied for its potential neuroprotective effects in various neurodegenerative diseases. Its proposed mechanism of action is multifaceted, involving the regulation of multiple developmental signaling pathways, including the Notch and Hedgehog pathways. This multi-target engagement is thought to bolster neuron survival and promote neurogenesis.
Q2: What are the known on-target signaling pathways of this compound?
Based on transcriptomic studies in SH-SY5Y neuroblastoma cells, this compound is known to modulate the expression of genes involved in several key developmental and cellular processes. Early responses (around 6 hours) include the upregulation of components in the Notch and Hedgehog signaling pathways, which are crucial for neurogenesis and axon growth. Prolonged treatment (24-48 hours) affects genes related to cell adhesion and the extracellular matrix. Additionally, this compound has been observed to down-regulate genes associated with mitochondrial function and inflammatory responses.
Caption: this compound's on-target signaling modulation.
Q3: What are potential off-target effects and how can they be broadly categorized?
Off-target effects occur when a therapeutic agent interacts with unintended biological molecules, leading to unforeseen physiological responses. For a peptide like this compound, these can be broadly categorized as:
-
Pharmacological Off-Targets: Binding to unintended receptors, ion channels, or enzymes. Given its modulation of developmental pathways, promiscuous activity on other signaling cascades is a possibility.
-
Immune-Related Off-Targets: Peptides can sometimes elicit an immune response. This is a general concern for peptide therapeutics.
-
General Cellular Stress: High concentrations of any treatment can induce cellular stress, leading to apoptosis or necrosis that is independent of a specific receptor-mediated effect.
Q4: Since this compound modulates Notch and Hedgehog pathways, what are the common off-target toxicities associated with these pathways?
Modulators of these critical developmental pathways can have significant on-target toxicities in normal tissues that rely on this signaling. While these are technically "on-target" from the perspective of the pathway, they are undesirable in a therapeutic context and can be considered off-target effects from a whole-organism safety perspective.
-
Notch Pathway Inhibition: A well-documented side effect is severe gastrointestinal toxicity, specifically diarrhea. This is due to the disruption of intestinal stem cell homeostasis, leading to an overproduction of mucus-secreting goblet cells.[1]
-
Hedgehog Pathway Inhibition: Common adverse events include muscle spasms, hair loss (alopecia), and taste disturbances (dysgeusia).[2][3] These are thought to be mechanism-related due to the role of Hedgehog signaling in normal tissue maintenance.[2]
Researchers should be vigilant for these potential phenotypes in their experimental models, especially in in vivo studies.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Viability in Culture
You observe a dose-dependent decrease in cell viability that does not correlate with the expected neuroprotective effects of this compound.
Possible Causes & Troubleshooting Steps:
-
High Peptide Concentration Leading to Non-Specific Toxicity:
-
Action: Perform a detailed dose-response curve using a sensitive cell viability assay (e.g., MTT, MTS, or ATP-based luminescence assays). Start from a very low concentration and extend to a high concentration to identify the therapeutic window and the toxic threshold.
-
Data Presentation:
-
| Concentration | Cell Viability (% of Control) | Standard Deviation |
| 0 µM (Control) | 100 | ± 5.2 |
| 0.1 µM | 105 | ± 4.8 |
| 1 µM | 110 | ± 5.5 |
| 10 µM | 95 | ± 6.1 |
| 50 µM | 60 | ± 7.3 |
| 100 µM | 35 | ± 8.0 |
| A hypothetical dose-response for this compound in SH-SY5Y cells. |
-
Off-Target Receptor-Mediated Apoptosis/Necrosis:
-
Action: Screen this compound against a panel of common off-target receptors, particularly those known to induce cell death upon activation or inhibition. Commercial services are available for broad receptor screening.
-
Action: Perform mechanistic cell death assays. Use assays to distinguish between apoptosis (e.g., Caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release assay) to understand the mode of cell death.
-
-
Contamination or Peptide Instability:
-
Action: Ensure the peptide stock is sterile. Re-dissolve a fresh vial of lyophilized this compound in the recommended sterile solvent. Peptides can degrade over time, especially after reconstitution; use freshly prepared solutions for critical experiments.
-
Action: Verify the purity and integrity of your this compound stock using analytical methods like HPLC or Mass Spectrometry.
-
Caption: Workflow for troubleshooting unexpected cell death.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Your experimental results with this compound vary significantly between experiments, even under seemingly identical conditions.
Possible Causes & Troubleshooting Steps:
-
Peptide Aggregation:
-
Action: Peptides can aggregate, reducing the effective concentration of the monomeric, active form. Visually inspect your stock solution for precipitates. Use dynamic light scattering (DLS) to check for aggregation. Consider reformulating in a different buffer or adding a mild, non-interfering detergent if compatible with your assay.
-
Data Presentation:
-
| Formulation | Monomer Peak (%) | Aggregate Peak (%) | PDI |
| PBS, pH 7.4 | 98.5 | 1.5 | 0.15 |
| PBS + 0.01% Tween-20 | 99.8 | 0.2 | 0.08 |
| Hypothetical DLS data showing improved monodispersity with a surfactant. |
-
Variable Activity of Target Cells:
-
Action: Cell line characteristics can drift with passage number. For SH-SY5Y cells, which can have both neuroblastic (N-type) and epithelial-like (S-type) morphologies, the ratio of these cell types can change.[4]
-
Action: Standardize your cell culture protocol. Use cells within a narrow passage number range for all experiments. Ensure consistent seeding densities and differentiation protocols (if applicable). Perform routine checks for mycoplasma contamination.
-
-
Interaction with Assay Components:
-
Action: this compound, being a peptide, might non-specifically adsorb to plasticware or interact with media components like serum proteins.
-
Action: Pre-incubate plates with a blocking agent like BSA if feasible. Evaluate if reducing serum concentration during the treatment period affects the outcome, which might suggest binding to serum albumin.
-
Experimental Protocols
Protocol 1: Off-Target Kinase Profiling
This protocol outlines a general method to screen this compound for off-target activity against a broad panel of human kinases. This is crucial as many signaling pathways converge on kinases.
Methodology:
-
Assay Principle: The assay measures the ability of this compound to inhibit the activity of a panel of purified kinases. Activity is typically determined by quantifying the phosphorylation of a generic or specific substrate using a radiometric ([γ-³³P]ATP) or fluorescence-based method.
-
Procedure: a. Select a commercial kinase profiling service that offers a broad panel (e.g., >200 kinases). b. Provide this compound at a high screening concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions. c. The service will incubate each kinase with its specific substrate, ATP (often at its Kₘ concentration), and this compound. d. Kinase activity is measured and compared to a vehicle control (e.g., DMSO). e. Results are typically reported as "% Inhibition" or "% Remaining Activity".
-
Data Interpretation:
-
Any kinase inhibited by >50% at the screening concentration is considered a "hit".
-
Follow up on hits by determining the IC₅₀ value (the concentration of this compound that causes 50% inhibition) to quantify the potency of the off-target interaction.
-
Data Presentation:
| Kinase Target | % Inhibition at 10 µM this compound | IC₅₀ (µM) |
| Kinase A | 85% | 1.2 |
| Kinase B | 62% | 8.9 |
| Kinase C | 15% | > 100 |
| Kinase D | 5% | > 100 |
| Hypothetical kinase profiling results for this compound. |
digraph "Kinase_Profiling_Workflow" { graph [rankdir="TB"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];Start [label="Start: Screen this compound\n(e.g., 10 µM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Incubate with Kinase Panel (>200 kinases),\nSubstrate, and ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Kinase Activity\n(e.g., Phosphorylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Inhibition > 50%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hit [label="Positive 'Hit' Identified", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoHit [label="No Significant Off-Target\nActivity on this Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; FollowUp [label="Determine IC₅₀ for all hits\nto quantify potency", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Assay [color="#5F6368"]; Assay -> Measure [color="#5F6368"]; Measure -> Decision [color="#5F6368"]; Decision -> Hit [label="Yes", color="#5F6368"]; Decision -> NoHit [label="No", color="#5F6368"]; Hit -> FollowUp [color="#5F6368"]; }
Caption: Workflow for off-target kinase profiling.
Protocol 2: Competitive Receptor Binding Assay
This protocol is used to determine if this compound binds to a specific, suspected off-target receptor by measuring its ability to compete with a known radiolabeled ligand.
Methodology:
-
Materials:
-
Cell membrane preparation expressing the receptor of interest.
-
A high-affinity radioligand for the receptor (e.g., ³H-labeled).
-
This compound at various concentrations.
-
A known unlabeled ligand to determine non-specific binding.
-
Assay buffer, glass fiber filters, and a scintillation counter.
-
-
Procedure: a. In a series of tubes, add a fixed concentration of the radioligand and the membrane preparation. b. To separate sets of tubes, add:
- Vehicle (for total binding).
- A saturating concentration of the unlabeled ligand (for non-specific binding).
- Increasing concentrations of this compound. c. Incubate the tubes to allow binding to reach equilibrium. d. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. e. Wash the filters with ice-cold buffer. f. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding as a function of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. This can be converted to an inhibition constant (Kᵢ) to reflect the binding affinity of this compound for the off-target receptor.
Data Presentation:
| This compound [M] | % Specific Binding |
| 1.00E-10 | 98.5 |
| 1.00E-09 | 95.2 |
| 1.00E-08 | 85.1 |
| 1.00E-07 | 52.3 |
| 1.00E-06 | 15.6 |
| 1.00E-05 | 2.1 |
| Hypothetical data for this compound competing for an off-target receptor. |
References
- 1. Targeting the Notch Signaling Pathway in Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Alirinetide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and use of Alirinetide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound powder?
For optimal stability, lyophilized this compound should be stored in a tightly sealed container, protected from moisture and light.[1][2] The recommended storage temperatures and durations are summarized in the table below.
Q2: How should I store this compound after reconstitution?
Reconstituted this compound solutions are significantly less stable than the lyophilized powder and require colder temperatures for long-term storage. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] Store the aliquots in a tightly sealed container, protected from light.
Q3: What is the recommended solvent for reconstituting this compound?
While a universally optimal solvent for all peptides does not exist, sterile, distilled water is a common choice. If solubility issues arise, a small amount of 0.1% acetic acid can be used. For in-vivo experiments, it is critical to use a sterile, isotonic saline solution. Always use a high-purity solvent to avoid contamination.
Q4: Can I store reconstituted this compound at 4°C?
Reconstituted this compound can be stored at 4°C for very short-term use, typically no longer than a few days. However, for storage exceeding 24 hours, freezing at -20°C or -80°C is strongly recommended to maintain peptide integrity.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Storage Instructions |
| Lyophilized Powder | -80°C | 2 years | Sealed container, away from moisture and light.[1][2] |
| -20°C | 1 year | Sealed container, away from moisture and light. | |
| Reconstituted Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Sealed container, away from light. |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Sealed container, away from light. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Incomplete Dissolution | - Incorrect solvent- Low temperature- Peptide concentration is too high | - Try gentle warming to 37°C.- Vortex briefly.- If particles persist, sonicate the solution.- Consider a different solvent system (e.g., add a small amount of acetonitrile or DMSO, if compatible with your experiment). |
| Precipitation After Freezing | - Peptide is not stable in the chosen buffer at freezing temperatures.- Freeze-thaw cycles. | - Ensure the peptide is fully dissolved before freezing.- Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.- If precipitation occurs upon thawing, try to redissolve by gentle warming and vortexing. |
| Loss of Activity | - Improper storage- Multiple freeze-thaw cycles- Contamination | - Review storage conditions and ensure they align with the recommendations.- Use fresh aliquots for each experiment.- Handle with sterile technique to prevent microbial contamination. |
Experimental Protocols
Protocol for Reconstitution of this compound
Disclaimer: This protocol is based on general best practices for peptide reconstitution. Always refer to the manufacturer's specific instructions if available.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity solvent (e.g., sterile distilled water, sterile 0.1% acetic acid, or sterile saline)
-
Sterile, appropriately sized pipette and tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound and the chosen solvent to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.
-
Solvent Addition: Using a sterile pipette, slowly add the desired volume of solvent to the vial. Aim the stream of solvent down the side of the vial to gently wet the powder.
-
Dissolution: Gently swirl the vial to dissolve the peptide. If necessary, vortex for a few seconds. Avoid vigorous shaking, as this can cause aggregation.
-
Complete Solubilization: If the peptide does not fully dissolve, a brief sonication (1-2 minutes) may be helpful.
-
Aliquoting and Storage: Once the this compound is completely dissolved, immediately aliquot the solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: A logical workflow for handling this compound from storage to experimental use.
Caption: A diagram of this compound's hypothesized signaling modulation.
References
Validation & Comparative
A Preclinical Showdown: Alirinetide vs. Edaravone in the Fight Against ALS
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical efficacy of two investigational therapies for Amyotrophic Lateral Sclerosis (ALS): Alirinetide and Edaravone. Leveraging available experimental data from established ALS animal models, we delve into their mechanisms of action, and reported effects on motor function, survival, and neuropathology.
At a Glance: Key Preclinical Findings
| Efficacy Parameter | This compound (GM604) | Edaravone |
| Animal Models Studied | SOD1-G93A Mice, Wobbler Mice | SOD1-G93A Mice, Wobbler Mice |
| Reported Effects on Survival | Prolonged lifespan by 30% in SOD1-G93A mice (5 mg/kg) and by 500% in Wobbler mice (20 mg/kg)[1] | No significant effect on survival when administered at symptom onset in SOD1-G93A mice. |
| Reported Effects on Motor Function | Delayed median clinical score by 53% and symptom onset by 27% in SOD1-G93A mice (5 mg/kg).[1] Improved grip strength by 3-fold in Wobbler mice (10-20 mg/kg).[1] | Significantly slowed motor decline in SOD1-G93A mice.[2] Attenuated muscle weakness and contracture in Wobbler mice (10 mg/kg).[3] |
| Reported Effects on Neuropathology | Increased preservation of motor neurons by 160% in Wobbler mice (10 and 20 mg/kg). | Significantly preserved lumbar motor neurons in SOD1-G93A mice. Suppressed motor neuron degeneration in the cervical spinal cord of Wobbler mice (10 mg/kg). |
Unraveling the Mechanisms: Distinct Pathways to Neuroprotection
This compound and Edaravone offer neuroprotective effects through fundamentally different mechanisms of action.
This compound: A Master Regulator of Developmental Pathways
This compound (also known as GM604) is a six-amino-acid peptide that is thought to exert its effects by modulating developmental neurogenesis pathways. Its proposed mechanism involves the multi-target regulation of pathways such as Notch and Hedgehog signaling. This multifaceted approach is hypothesized to bolster neuron survival and function. In preclinical studies, this compound has been shown to regulate the expression of multiple genes associated with ALS, suggesting a broad impact on the disease's molecular pathology.
Edaravone: A Potent Scavenger of Oxidative Stress
Edaravone is a small molecule that acts as a potent free radical scavenger. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a well-established contributor to motor neuron death in ALS. Edaravone mitigates this by neutralizing free radicals, thereby reducing cellular damage and protecting neurons from oxidative injury.
Experimental Protocols: A Look at the Methodologies
A direct comparative study of this compound and Edaravone in the same ALS model has not been published. Therefore, this section details the experimental protocols from separate key studies for each compound.
This compound (GM604) Preclinical Studies
Detailed peer-reviewed publications of the preclinical efficacy studies for this compound are not publicly available. The following information is summarized from the clinical trial registration NCT01854294.
-
Animal Models:
-
SOD1-G93A Mice: A transgenic model of familial ALS.
-
Wobbler Mice: A model that exhibits motor neuron degeneration with some similarities to sporadic ALS.
-
-
Drug Administration:
-
SOD1-G93A Mice: Treated with 0, 1, and 5 mg/kg of GM604. The route and frequency of administration are not specified.
-
Wobbler Mice: Treated with 10 and 20 mg/kg of GM604. The route and frequency of administration are not specified.
-
-
Efficacy Endpoints:
-
SOD1-G93A Mice: Age of disease onset, age of death, clinical score, grip strength, and rotarod performance.
-
Wobbler Mice: Survival lifespan, grip strength, body weight, and preservation of motor neurons.
-
Edaravone Preclinical Studies
The following protocols are based on peer-reviewed publications.
Study in SOD1-G93A Mice
-
Animal Model: Female G93A mutant SOD1 transgenic mice.
-
Drug Administration: Intraperitoneal administration of Edaravone initiated at the time of clinical onset of motor symptoms.
-
Behavioral Assessments:
-
Motor Score: A clinical scoring system to assess the progression of motor dysfunction.
-
-
Histological Analysis:
-
Motor Neuron Counting: Quantification of lumbar motor neurons.
-
SOD1 Aggregation: Evaluation of abnormal SOD1 deposition in the spinal cord.
-
Study in Wobbler Mice
-
Animal Model: Wobbler mice exhibiting spontaneous motor neuron degeneration.
-
Drug Administration: Daily intraperitoneal injections of Edaravone (1 mg/kg or 10 mg/kg) or vehicle for 4 weeks, starting at the onset of symptoms (3-4 weeks of age).
-
Behavioral Assessments:
-
Grip Strength Test: To measure forelimb muscle strength.
-
Forelimb Deformity Score: A graded scale to assess the severity of paw and wrist deformities.
-
-
Histological Analysis:
-
Muscle Histology: Measurement of biceps muscle weight and muscle fiber diameter to assess denervation atrophy.
-
Motor Neuron Counting: Quantification of motor neurons in the cervical spinal cord.
-
Astrocyte Proliferation: Immunohistochemical analysis of GFAP-positive astrocytes in the spinal cord.
-
Discussion and Future Directions
The available preclinical data suggests that both this compound and Edaravone show promise in mitigating key aspects of ALS pathology in animal models. Edaravone's efficacy as a free radical scavenger is supported by robust, peer-reviewed data demonstrating delayed motor decline and neuroprotection.
This compound's unique mechanism of modulating developmental pathways presents an intriguing alternative therapeutic strategy. The reported significant increases in lifespan in Wobbler mice are particularly noteworthy. However, the lack of detailed, peer-reviewed publications on its preclinical efficacy makes a direct, in-depth comparison with Edaravone challenging.
For a more definitive comparison, future studies should ideally evaluate both compounds head-to-head in the same ALS models, using standardized protocols and a comprehensive battery of behavioral and pathological endpoints. The publication of detailed preclinical data for this compound is crucial for the research community to fully assess its therapeutic potential. Further investigation into the downstream targets of this compound's multi-pathway approach could also reveal new avenues for ALS drug development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Alirinetide vs. Riluzole: A Comparative Analysis of Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two neuroprotective agents, Alirinetide and Riluzole. While both compounds have been investigated for their therapeutic potential in neurodegenerative diseases, they operate through distinct molecular pathways. This document summarizes their known mechanisms, presents available quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Riluzole |
| Primary Target(s) | Developmental signaling pathways (Notch, Hedgehog) | Glutamate signaling and voltage-gated sodium channels |
| Key Molecular Actions | Upregulates genes involved in neurogenesis and axon growth; Downregulates genes related to inflammation and apoptosis. | Inhibits glutamate release; Blocks voltage-gated sodium channels; Modulates postsynaptic glutamate receptors. |
| Mode of Action | Multi-target regulator of gene expression. | Modulator of neurotransmission and neuronal excitability. |
This compound: A Modulator of Developmental Pathways
This compound (also known as GM604) is a novel oligopeptide that is hypothesized to exert its neuroprotective effects by reactivating key developmental signaling pathways that are crucial for neuronal survival and regeneration.
Signaling Pathway
This compound's mechanism involves the upregulation of the Notch and Hedgehog signaling pathways. These pathways are fundamental during embryonic development of the nervous system and are largely quiescent in the adult brain. Their reactivation by this compound is thought to promote neurogenesis, axon guidance, and the expression of neurotrophic factors, while simultaneously suppressing inflammatory and apoptotic responses.
Caption: this compound signaling pathway.
Experimental Data: Gene Expression Analysis
An RNA-sequencing (RNA-seq) study on human neuroblastoma SH-SY5Y cells treated with this compound revealed significant changes in gene expression related to neurodevelopmental pathways.
| Pathway/Gene Category | Direction of Regulation | Fold Change (Representative Genes) | Time Point |
| Notch Signaling | Upregulation | HES7: ~2.5 | 6 hours |
| Hedgehog Signaling | Upregulation | GLI1: ~2.0 | 6 hours |
| Neurogenesis | Upregulation | Multiple genes | 6-24 hours |
| Axon Guidance | Upregulation | Multiple genes | 6-24 hours |
| Inflammatory Response | Downregulation | Multiple genes | 24-48 hours |
| Apoptosis | Downregulation | Multiple genes | 24-48 hours |
Experimental Protocol: RNA-Sequencing
Caption: Experimental workflow for RNA-sequencing.
Methodology:
-
Cell Culture: Human SH-SY5Y neuroblastoma cells were cultured in standard conditions.
-
Treatment: Cells were treated with this compound at various concentrations for 6, 24, and 48 hours.
-
RNA Extraction: Total RNA was extracted from the cells using a commercial kit.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced on a high-throughput sequencing platform.
-
Data Analysis: Differential gene expression analysis was performed to identify genes and pathways significantly altered by this compound treatment.
Riluzole: A Modulator of Glutamatergic Neurotransmission
Riluzole is an approved treatment for amyotrophic lateral sclerosis (ALS) and is known to act primarily on the glutamatergic system, which is implicated in excitotoxicity, a common pathological mechanism in neurodegenerative diseases.
Signaling Pathway
Riluzole's mechanism is multifaceted and involves the pre- and post-synaptic regulation of glutamate signaling. It inhibits the release of glutamate from presynaptic terminals by blocking voltage-gated sodium channels. It also modulates postsynaptic NMDA and kainate receptors and enhances glutamate uptake by astrocytes, thereby reducing the overall excitotoxic burden on neurons.
Caption: Riluzole's multi-faceted mechanism of action.
Experimental Data: Electrophysiology and Neurotransmitter Release
Electrophysiological studies have quantified the effects of Riluzole on neuronal activity and glutamate transmission.
| Parameter | Effect of Riluzole | Method |
| Voltage-gated Sodium Current | Inhibition (IC₅₀ ~1-10 µM) | Whole-cell patch-clamp |
| Persistent Sodium Current | Inhibition | Whole-cell patch-clamp |
| Glutamate Release | Reduction | In vivo microdialysis / In vitro slice preparations |
| NMDA Receptor-mediated Currents | Non-competitive inhibition | Electrophysiology |
| Glutamate Uptake | Enhancement | Synaptosomal preparations |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp experiments.
Methodology:
-
Preparation: Primary neuronal cultures or acute brain slices are prepared.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Stimulation: Voltage protocols are applied to elicit specific ion channel currents (e.g., voltage-gated sodium currents).
-
Drug Application: Riluzole is applied to the bath solution at known concentrations.
-
Data Acquisition and Analysis: Changes in current amplitude, kinetics, and voltage-dependence are recorded and analyzed to determine the effect of the compound.
Summary and Conclusion
This compound and Riluzole represent two distinct strategies for neuroprotection. This compound's approach is centered on the reactivation of endogenous developmental programs to foster a pro-survival and regenerative environment. In contrast, Riluzole targets the well-established pathway of glutamate-mediated excitotoxicity. The data presented in this guide, derived from preclinical studies, highlights these fundamental differences in their mechanisms of action. Further comparative studies in relevant disease models are warranted to fully elucidate their respective therapeutic potentials.
Validating the Neuroprotective Effects of Alirinetide in a Novel Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alirinetide, a promising neuroprotective peptide, against established treatments for amyotrophic lateral sclerosis (ALS), Riluzole and Edaravone. We present available preclinical data, outline detailed experimental protocols for in vitro neuroprotection assays, and propose a novel disease model for further validation of this compound's therapeutic potential.
Comparative Analysis of Neuroprotective Agents
This compound (also known as GM6 or GM604) is an investigational peptide drug that has shown potential as a neuroprotective agent.[1] It is thought to act by regulating multiple developmental pathways, including Notch and Hedgehog signaling, to support neuron survival.[1] This multi-target approach may offer a unique therapeutic strategy for complex neurodegenerative diseases.[1]
To contextualize the potential of this compound, we compare its available preclinical data with that of Riluzole and Edaravone, two drugs approved for the treatment of ALS. The data presented here are from studies using the SOD1-G93A transgenic mouse model, a standard preclinical model for ALS.
Table 1: Comparison of Preclinical Efficacy in the SOD1-G93A Mouse Model of ALS
| Compound | Dosage and Administration | Effect on Motor Function | Effect on Survival | Histological Findings | Source |
| This compound (GM6) | Data not publicly available | A preclinical study in mice reportedly showed delayed disease onset and improved function. | Reported to improve survival rate in a mouse model. | Data not publicly available | [2] |
| Riluzole | 8 mg/kg/day in drinking water | No significant impact on the decline in motor performance. | No significant difference in survival between treated and untreated groups (Mean survival: 132.4±1.8 days vs. 136.1±1.6 days for control). | Data not publicly available in cited study. | [3] |
| Edaravone | Intraperitoneal administration | Significantly slowed motor decline. | Data on overall survival not specified in the abstract. | Significantly preserved remaining motor neurons and decreased abnormal SOD1 deposition in the spinal cord. |
Note: Direct comparison is challenging due to the lack of publicly available, detailed quantitative preclinical data for this compound in the SOD1-G93A model. The information for this compound is based on company reports and lacks the peer-reviewed detail available for Riluzole and Edaravone.
Proposed New Disease Model: Drosophila melanogaster Model of TDP-43 Proteinopathy
To further validate the neuroprotective effects of this compound in a genetically tractable and high-throughput system, we propose the use of a Drosophila melanogaster (fruit fly) model of TDP-43 proteinopathy. TDP-43 pathology is a hallmark of most cases of ALS and frontotemporal dementia (FTD). Expressing human TDP-43 in Drosophila motor neurons recapitulates key aspects of ALS, including locomotor defects and reduced lifespan.
This model offers a powerful platform for screening potential neuroprotective compounds and investigating their mechanisms of action.
Experimental Workflow for this compound Validation in Drosophila TDP-43 Model
Caption: Workflow for testing this compound in a Drosophila model of TDP-43 proteinopathy.
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a general method for assessing the neuroprotective effects of a compound against a neurotoxin in the human neuroblastoma SH-SY5Y cell line.
1. Cell Culture and Differentiation:
- Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
- For differentiation into a neuronal phenotype, seed cells at a low density and treat with 10 µM all-trans retinoic acid for 5-7 days.
2. Neurotoxicity Induction and Treatment:
- Seed differentiated SH-SY5Y cells into 96-well plates at a density of 2 x 10^4 cells/well and allow to adhere for 24 hours.
- Pre-incubate the cells with various concentrations of this compound (or other test compounds) for 24 hours.
- Induce neurotoxicity by adding a neurotoxic agent (e.g., 5 µM Amyloid-β 1-42 or 100 µM 6-hydroxydopamine) and co-incubate with the test compound for another 24 hours.
3. Assessment of Cell Viability (MTT Assay):
- Remove the treatment medium and add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT solution to each well.
- Incubate at 37°C for 4 hours.
- Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
4. Assessment of Cytotoxicity (LDH Assay):
- After the treatment period, collect the cell culture supernatant.
- Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
This compound's Signaling Pathway
This compound is hypothesized to exert its neuroprotective effects by activating developmental signaling pathways crucial for neurogenesis and cell survival. A study using RNA-sequencing on SH-SY5Y cells treated with this compound (GM6) revealed an upregulation of components of the Notch and Hedgehog signaling pathways.
Caption: Hypothesized signaling pathway of this compound (GM6) in neuronal cells.
This diagram illustrates the proposed mechanism where this compound activates the Notch and Hedgehog pathways, leading to downstream effects that promote neuroprotection and neurogenesis. The regulation of transcription factors such as STAT3, GLI1, HES7, and HOXD11 is a key part of this process.
Conclusion
This compound presents a novel, multi-target approach to neuroprotection that distinguishes it from existing therapies. While preliminary data are encouraging, further rigorous preclinical studies are necessary to quantify its efficacy in established animal models of neurodegeneration. The proposed validation in a Drosophila TDP-43 proteinopathy model offers a robust and efficient path to further elucidate its therapeutic potential and mechanism of action. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers dedicated to advancing the development of new treatments for devastating neurodegenerative diseases.
References
Alirinetide: A Head-to-Head Comparison with Other Neurotrophic Factors in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective treatments for neurodegenerative diseases is a paramount challenge in modern medicine. Neurotrophic factors, a class of proteins that support the growth, survival, and differentiation of neurons, have long been considered promising therapeutic agents. However, their clinical translation has been hampered by challenges such as poor blood-brain barrier penetration and unfavorable pharmacokinetic profiles. Alirinetide (GM604), a novel small peptide, has emerged as a potential neuroprotective agent that can cross the blood-brain barrier. This guide provides a head-to-head comparison of this compound with other key neurotrophic factors—Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF)—with a focus on their mechanisms of action, preclinical efficacy, and clinical trial outcomes.
Mechanism of Action: A Multi-Target Approach
This compound distinguishes itself from traditional neurotrophic factors by modulating multiple intracellular signaling pathways involved in neurogenesis and cell survival. Unlike neurotrophic factors that typically bind to specific cell surface receptors to initiate signaling cascades, this compound's mechanism is thought to involve the regulation of developmental pathways.
This compound's Proposed Signaling Pathways
Caption: this compound crosses the blood-brain barrier and modulates multiple intracellular pathways.
Preclinical studies have shown that this compound upregulates components of the Notch and Hedgehog signaling pathways, which are crucial for neurogenesis and axon growth.[1] Furthermore, it has been observed to down-regulate genes associated with mitochondrial function and inflammatory responses, suggesting a multifaceted neuroprotective effect.[1]
In contrast, traditional neurotrophic factors like BDNF, GDNF, and CNTF exert their effects through well-defined receptor tyrosine kinase pathways.
Classical Neurotrophic Factor Signaling
Caption: Classical neurotrophic factors bind to specific receptors to promote neuronal survival.
Preclinical Data Comparison
The neuroprotective potential of this compound and other neurotrophic factors has been evaluated in various in vitro and in vivo models of neurodegenerative diseases.
In Vitro Studies: Neuroblastoma Cell Lines
The SH-SY5Y human neuroblastoma cell line is a widely used model to assess neuroprotective effects.
Experimental Protocol: SH-SY5Y Cell Viability Assay
A common method to evaluate neuroprotection in SH-SY5Y cells is the MTT assay, which measures cell viability.
Caption: Workflow for assessing neuroprotection in SH-SY5Y cells using the MTT assay.
| Neurotrophic Factor | Model of Toxicity | Outcome |
| This compound | General neurotoxicity | Prevents cell death[2] |
| BDNF | MPP+, 6-OHDA | Increased cell survival |
| GDNF | 6-OHDA | Enhanced cell viability |
| CNTF | Various toxins | Mixed results, some studies show protection |
Table 1: Comparison of Neuroprotective Effects in SH-SY5Y Cells.
In Vivo Studies: Animal Models of Neurodegeneration
The 6-hydroxydopamine (6-OHDA) mouse model is a widely used preclinical model for Parkinson's disease, inducing selective degeneration of dopaminergic neurons.
Experimental Protocol: 6-OHDA Mouse Model
Caption: Workflow for evaluating neuroprotection in the 6-OHDA mouse model of Parkinson's disease.
Studies have reported a dose-dependent reduction in the loss of dopaminergic neurons in the substantia nigra of 6-OHDA-lesioned mice treated with this compound. However, specific quantitative data on the percentage of neuronal survival at different doses is not consistently reported. GDNF has shown robust neuroprotective effects in this model, with some studies reporting near-complete protection of dopaminergic neurons. BDNF has also demonstrated neuroprotective effects, though generally to a lesser extent than GDNF.
| Neurotrophic Factor | Animal Model | Key Findings |
| This compound | 6-OHDA Mouse (PD) | Dose-dependent reduction in dopaminergic neuron loss. |
| BDNF | 6-OHDA Rat (PD), Amyloid-beta infusion (AD) | Partial protection of dopaminergic neurons; reduced cognitive deficits. |
| GDNF | 6-OHDA Rat/Mouse (PD) | Significant, often near-complete, protection of dopaminergic neurons. |
| CNTF | Wobbler Mouse (ALS) | Delayed motor neuron degeneration and increased survival. |
Table 2: Comparison of in vivo Efficacy in Animal Models.
Clinical Trial Data
The ultimate test of any therapeutic agent lies in its performance in human clinical trials. This compound and other neurotrophic factors have been evaluated in clinical trials for various neurodegenerative diseases.
This compound Clinical Trials
This compound has completed Phase 2a clinical trials for Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD).
-
ALS (NCT01854294): A Phase 2a trial in 12 ALS patients showed that this compound was safe and well-tolerated. While the primary clinical endpoint, the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, did not show a statistically significant difference between the this compound and placebo groups, a positive trend was observed when compared to a historical control group. Importantly, the trial demonstrated statistically significant and favorable changes in key biomarkers, including a reduction in plasma levels of TDP-43, Tau, and SOD1 in the treatment group compared to placebo.
| Biomarker | Change in this compound Group | Change in Placebo Group | p-value |
| TDP-43 (plasma) | -34% | +6% | 0.0078 |
| Tau (plasma) | -28% | Increase | 0.0369 |
| SOD1 (plasma) | Decrease | Increase | 0.055 |
Table 3: Biomarker Changes in Phase 2a ALS Trial of this compound.
-
Parkinson's Disease (NCT01850381): A Phase 2a study in patients with mild to moderate Parkinson's disease has been completed, but the full results have not yet been published.
Clinical Trials of Other Neurotrophic Factors
Clinical trials of BDNF, GDNF, and CNTF have faced significant challenges, often failing to demonstrate clinical efficacy despite promising preclinical data.
| Neurotrophic Factor | Disease | Key Clinical Trial Findings |
| BDNF | Alzheimer's Disease, Parkinson's Disease | No large-scale, pivotal clinical trials have been completed. Observational studies show reduced BDNF levels in patients. |
| GDNF | Parkinson's Disease | Multiple trials have been conducted. While some open-label studies showed promise, larger, placebo-controlled trials failed to meet their primary clinical endpoints for motor improvement. However, some studies showed evidence of dopamine neuron survival on PET scans. |
| CNTF | Amyotrophic Lateral Sclerosis | Large-scale clinical trials did not show a significant effect on survival or disease progression and were associated with significant side effects, including weight loss and cough. |
Table 4: Summary of Clinical Trial Outcomes for Other Neurotrophic Factors.
Conclusion
This compound presents a novel approach to neuroprotection with its multi-target mechanism of action and its ability to cross the blood-brain barrier. Preclinical data suggests its potential in models of neurodegenerative diseases. The completed Phase 2a trial in ALS, while not meeting its primary clinical endpoint, showed encouraging trends and significant positive changes in relevant biomarkers. This contrasts with the clinical trial outcomes of other neurotrophic factors like GDNF and CNTF, which have largely failed to translate preclinical promise into clinical benefit, often due to delivery challenges and side effects.
The forthcoming results from the Phase 2a trial of this compound in Parkinson's disease will be crucial in further evaluating its therapeutic potential. For researchers and drug development professionals, this compound represents a departure from the traditional single-target neurotrophic factor approach and warrants further investigation as a potential disease-modifying therapy for a range of devastating neurodegenerative disorders.
References
- 1. Summary of GM604 — Genervon [genervon.com]
- 2. The Future of GDNF in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Physiological GDNF Levels Have No Effect on Dopamine Neuron Protection and Restoration in a Proteasome Inhibition Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Potential for Synergistic ALS Therapies: A Comparative Analysis of Alirinetide and Approved Treatments
For Immediate Release
Pasadena, CA – November 27, 2025 – While a cure for Amyotrophic Lateral Sclerosis (ALS) remains elusive, the therapeutic landscape is evolving. The focus of ongoing research is increasingly shifting towards combinatorial therapies that target the multifaceted pathology of the disease. This guide provides a comparative overview of Alirinetide (GM604), an investigational peptide, and currently approved ALS treatments—Riluzole, Edaravone, and the combination therapy AMX0035—with a focus on their distinct mechanisms of action and the potential for synergistic effects. As of now, no clinical trials have directly investigated the synergistic effects of this compound with other ALS treatments; therefore, this analysis is based on the distinct and potentially complementary signaling pathways each compound modulates.
Comparative Overview of Mechanistic Pathways
The current understanding of ALS suggests that a multi-pronged therapeutic approach may be more effective than a single-target therapy. The following table summarizes the primary mechanisms of action for this compound and the other discussed treatments, highlighting the potential for non-overlapping, and therefore potentially synergistic, interventions.
| Treatment | Primary Mechanism of Action | Route of Administration |
| This compound (GM604) | Acts as a "master regulator" of developmental pathways, including Notch and Hedgehog signaling; binds to Insulin-like Growth Factor Receptors (IGF-1R/IGF-2R) to promote neurogenesis and neuroprotection.[1][2][3][4] | Intravenous |
| Riluzole | Inhibits glutamate release by blocking voltage-gated sodium channels, thereby reducing excitotoxicity.[5] | Oral |
| Edaravone | Acts as a potent free radical scavenger to reduce oxidative stress; may also activate the Nrf2/HO-1 antioxidant signaling pathway. | Intravenous or Oral |
| AMX0035 | A combination of sodium phenylbutyrate and taurursodiol that targets endoplasmic reticulum stress and mitochondrial dysfunction to reduce neuronal death. | Oral |
Signaling Pathways and a Model for Synergy
The distinct mechanisms of these treatments are best visualized through their signaling pathways.
Based on these distinct pathways, a hypothetical model for synergistic action can be proposed. This compound's potential to promote the growth of new nerve fibers and protect existing neurons could be complemented by treatments that mitigate the toxic cellular environment in ALS.
Experimental Protocols: A Look at this compound's Phase 2a Trial
While direct comparative experimental data is unavailable, understanding the trial design for this compound as a monotherapy provides a framework for how future synergistic studies might be structured. The Phase 2a trial for this compound (GM604), identified as NCT01854294, was a randomized, double-blind, placebo-controlled pilot study.
Key Objectives and Methodology:
-
Primary Objectives: To assess the safety and tolerability of this compound in an ALS patient population and to evaluate changes in ALS-related biomarkers before and after a two-week intravenous treatment period.
-
Participants: The trial enrolled individuals with a diagnosis of ALS. Inclusion criteria stipulated a Forced Vital Capacity (FVC) of ≥ 65% of the predicted value.
-
Intervention: Participants received intravenous bolus injections of either this compound or a placebo.
-
Biomarker Analysis: A key component of the study was the analysis of biomarkers from cerebrospinal fluid (CSF) and blood. The trial aimed to measure changes in the protein expression of known ALS-related genes and substances indicative of neuronal degeneration, such as SOD1, tau, neurofilament-heavy (NF-H), and Cystatin C.
The following workflow illustrates the general design of this Phase 2a clinical trial.
Quantitative Data from Monotherapy Studies
Direct quantitative comparisons of this compound with other treatments in combination are not available. However, results from their respective monotherapy trials provide a baseline for their individual efficacy.
This compound (GM604) Phase 2a Trial Results: The therapy was reported to be well-tolerated with no serious adverse effects deemed related to the treatment. The trial demonstrated that this compound resulted in significant decreases in the blood levels of several ALS biomarkers, including SOD1, TDP-43, and tau, when compared to a placebo.
Other ALS Treatments: The efficacy of Riluzole, Edaravone, and AMX0035 has been established in their respective clinical trials, leading to their approval by regulatory agencies. For instance, in the CENTAUR trial, AMX0035 demonstrated a statistically significant slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). Riluzole has been shown to extend survival by a few months, and Edaravone has also been shown to slow functional decline in a subset of patients.
Future Directions
The distinct mechanisms of action of this compound and existing ALS therapies present a compelling rationale for investigating their potential synergistic effects. Future preclinical and clinical studies are warranted to explore these combinations. Such studies would likely involve a multifaceted assessment, including functional outcomes like the ALSFRS-R, survival analysis, and a comprehensive panel of biomarkers to elucidate the combined impact on the underlying pathophysiology of ALS. The development of combination therapies represents a hopeful and logical next step in the quest for more effective treatments for this devastating disease.
References
- 1. GM604 Phase 2A Randomized Double-blind Placebo Controlled Pilot Trial in Amyotrophic Lateral Disease (ALS) | NEALS [neals.org]
- 2. GM604 regulates developmental neurogenesis pathways and the expression of genes associated with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Independent Cross-Validation for Alirinetide's Therapeutic Effects Obscures Clinical Promise
Pasadena, CA – An in-depth review of the therapeutic effects of Alirinetide (also known as GM604 or GM6), a peptide-based drug candidate for Amyotrophic Lateral Sclerosis (ALS), reveals a significant gap in independent scientific validation. While preliminary studies from Genervon Biopharmaceuticals, the drug's developer, show potential neuroprotective mechanisms, the absence of corroborating data from unaffiliated laboratories makes a comprehensive cross-validation of its efficacy impossible at this time. This guide synthesizes the available data, primarily from Genervon-sponsored research, to provide a transparent overview for researchers, scientists, and drug development professionals.
This compound is a synthetic six-amino-acid peptide that is thought to mimic the action of motoneuronotrophic factor (MNTF), a protein involved in the development and survival of motor neurons.[1] The primary therapeutic hypothesis is that this compound can modulate multiple pathways to protect neurons from degeneration, a hallmark of ALS.[2]
In Vitro Gene Expression Analysis
A key study investigated the transcriptomic response of the human neuroblastoma cell line, SH-SY5Y, to this compound treatment. This research, conducted by scientists with affiliations to Genervon, provides the main body of evidence for the drug's proposed mechanism of action.[2]
Summary of Quantitative Data from Transcriptome Analysis
| Time Point | Total Genes with Altered Expression (FDR < 0.10) | Upregulated Genes (FDR < 0.10, FC > 2.0) | Downregulated Genes (FDR < 0.10, FC < 0.5) | Key Upregulated Pathways | Key Downregulated Pathways |
| 6 hours | Not specified | Not specified | Not specified | Notch Signaling, Hedgehog Signaling, Neurogenesis, Axon Growth | Not specified |
| 24 hours | 2867 | 581 | Not specified | Cell Adhesion, Extracellular Matrix | Mitochondria-related, Inflammatory Responses, mRNA Processing, Chromatin Organization |
| 48 hours | Not specified | Not specified | Not specified | Cell Adhesion, Extracellular Matrix | Mitochondria-related, Inflammatory Responses, mRNA Processing, Chromatin Organization |
Experimental Protocol: RNA-Seq Analysis of SH-SY5Y Cells
The following protocol is based on the methodology described in the 2018 study by a group of researchers including some from Genervon Biopharmaceuticals.[2]
-
Cell Culture: SH-SY5Y human neuroblastoma cells were cultured under standard conditions.
-
Treatment: Cells were treated with this compound (GM6) at a specified concentration. Control cells received a vehicle solution.
-
Time Points: Cells were harvested at 6, 24, and 48 hours post-treatment.
-
RNA Extraction: Total RNA was extracted from the cell lysates.
-
Library Preparation and Sequencing: RNA sequencing (RNA-Seq) libraries were prepared and sequenced to generate transcriptomic data.
-
Data Analysis: Gene expression levels were quantified, and differential expression analysis was performed to identify genes significantly altered by this compound treatment. A false discovery rate (FDR) of less than 0.10 was used as the threshold for statistical significance.[2]
This compound's Proposed Signaling Pathway
References
Alirinetide's Performance Against Neurodegenerative Disease Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alirinetide (also known as GM604 or GM6) is an investigational peptide therapeutic that has shown potential in the treatment of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Developed by Genervon Biopharmaceuticals, this compound is a synthetic six-amino-acid peptide that is modeled after a human embryonic-stage motoneuronotrophic factor.[1][4] Its proposed mechanism of action involves the multi-target regulation of developmental pathways, including Notch and Hedgehog signaling, to bolster neuron survival. This guide provides a comprehensive comparison of this compound's performance against a panel of key neurodegenerative disease markers, with a focus on ALS, and contextualizes its efficacy with currently approved treatments.
Quantitative Data Summary
The following tables summarize the quantitative data from the Phase 2a clinical trial of this compound (GALS-001) and available data for the approved ALS treatments, Riluzole and Edaravone. It is important to note that a direct head-to-head comparative clinical trial of this compound against Riluzole or Edaravone has not been identified in the public domain. Therefore, the data presented below are from separate studies and should be interpreted with consideration of the different study designs and patient populations.
Table 1: this compound (GM604) Phase 2a Clinical Trial Results (GALS-001) vs. Placebo
| Marker/Measure | This compound (GM604) Group (n=8) | Placebo Group (n=4) | p-value | Key Findings |
| Plasma TDP-43 | -34% mean change from baseline at 12 weeks | +6% mean change from baseline at 12 weeks | 0.008 | Statistically significant reduction in plasma TDP-43 levels. |
| Plasma Total Tau | -27.69% mean change from baseline at 6 weeks | +13.23% mean change from baseline at 6 weeks | 0.037 | Significant decrease in plasma total Tau levels. |
| Plasma SOD1 | Decrease observed at week 6 | Increase observed at week 6 | 0.009 | Statistically significant difference in the change of plasma SOD1 levels. |
| ALSFRS-R | Slowed functional decline compared to historical control | - | 0.005 | Slower rate of disease progression compared to a historical placebo group. |
| Forced Vital Capacity (FVC) | Statistically significant difference in change from baseline to week 12 at one study site | - | 0.027 | Potential positive effect on respiratory function. |
| CSF Cystatin C | Increase towards normal range observed in a compassionate use case | Levels dropped in the placebo group | Not available | May promote cellular repair and neuroprotection. |
Table 2: Efficacy of Approved ALS Therapies (for context)
| Drug | Key Efficacy Findings from Clinical Trials |
| Riluzole | Showed a two to three-month survival benefit in pivotal trials. Real-world evidence suggests a median survival benefit could range from 6 to 19 months. Riluzole is a glutamate release inhibitor. |
| Edaravone | Demonstrated a 33% slowing of disease progression on the ALSFRS-R scale over 24 weeks in a pivotal trial for a specific patient subpopulation. It is an antioxidant that may reduce oxidative stress. |
Experimental Protocols
This compound Phase 2a Clinical Trial (GALS-001) Methodology
The GALS-001 study was a two-center, Phase 2a, randomized, double-blind, placebo-controlled pilot trial involving 12 patients with definite ALS diagnosed within two years of onset.
-
Treatment Regimen: Patients received six doses of this compound or placebo, administered as slow intravenous bolus injections three times a week for two consecutive weeks.
-
Endpoints: The primary objectives were to assess the safety and efficacy of this compound based on the ALS Functional Rating Scale-Revised (ALSFRS-R), Forced Vital Capacity (FVC), and selected biomarkers (TDP-43, Tau, SOD1, and phosphorylated neurofilament heavy chain - pNFH).
-
Biomarker Analysis: Plasma and cerebrospinal fluid (CSF) samples were collected at baseline and at various time points post-treatment. The percentage change from baseline for each biomarker was compared between the treatment and placebo groups using a 2-sample t-test and Wilcoxon Rank Sum test.
RNA-Sequencing of SH-SY5Y Cells Treated with this compound (GM6)
While a detailed, step-by-step protocol for the specific RNA-seq experiment conducted by Genervon is not publicly available, a general methodology based on similar studies with SH-SY5Y cells is described below.
-
Cell Culture: Human SH-SY5Y neuroblastoma cells were cultured in standard conditions.
-
Treatment: Cells were treated with this compound (GM6) at various concentrations and for different durations (e.g., 6, 24, and 48 hours).
-
RNA Extraction: Total RNA was extracted from the cells using a standard method like TRIzol reagent, followed by DNase treatment to remove any contaminating DNA.
-
Library Preparation and Sequencing: RNA quality and quantity were assessed, and sequencing libraries were prepared. Poly(A) RNA sequencing was then performed.
-
Data Analysis: The resulting sequencing data was analyzed to identify differentially expressed genes between the this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects by modulating multiple developmental signaling pathways that are crucial for neuronal survival and growth. The two primary pathways identified are the Notch and Hedgehog signaling pathways.
Caption: this compound's activation of Notch and Hedgehog pathways.
Experimental Workflow: RNA-Sequencing Analysis
The following diagram illustrates the typical workflow for an RNA-sequencing experiment to analyze the effects of a drug like this compound on gene expression.
Caption: A typical workflow for RNA-sequencing analysis.
Comparative Discussion
The available data suggests that this compound holds promise as a multi-target therapy for ALS. Its ability to significantly reduce key plasma biomarkers associated with ALS pathology, such as TDP-43, Tau, and SOD1, in a Phase 2a trial is a noteworthy finding. The reduction in TDP-43 is particularly compelling, as TDP-43 proteinopathy is a hallmark of most ALS cases. Furthermore, the observed slowing of functional decline as measured by the ALSFRS-R scale, when compared to a historical control, provides preliminary evidence of clinical benefit.
In comparison, Riluzole and Edaravone, the currently approved treatments for ALS, have demonstrated modest efficacy in clinical trials. Riluzole offers a survival benefit of a few months, while Edaravone has been shown to slow the rate of functional decline in a subset of patients. The distinct mechanisms of action of these drugs—glutamate inhibition for Riluzole and antioxidant activity for Edaravone—contrast with this compound's proposed mechanism of activating developmental pathways.
A significant advantage of this compound appears to be its broad-spectrum, multi-target approach. By modulating fundamental developmental pathways like Notch and Hedgehog, it may address a wider range of pathological processes in neurodegeneration than single-target drugs.
However, it is crucial to acknowledge the limitations of the current data. The Phase 2a trial of this compound was a small pilot study, and larger, more robust clinical trials are needed to confirm these initial findings. The absence of direct comparative trials makes it difficult to definitively assess this compound's performance relative to existing therapies. Future research should aim to conduct head-to-head studies to provide a clearer picture of its comparative efficacy and safety profile.
Conclusion
This compound has demonstrated encouraging preclinical and early clinical results, suggesting a novel, multi-target approach to treating neurodegenerative diseases like ALS. Its impact on key disease biomarkers and functional measures warrants further investigation in larger clinical trials. While a direct comparison with approved therapies is not yet possible, its unique mechanism of action presents a potentially valuable alternative or complementary therapeutic strategy for patients with neurodegenerative disorders. Researchers and drug development professionals should monitor the progress of this compound's clinical development closely.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. GM604 regulates developmental neurogenesis pathways and the expression of genes associated with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GM604 regulates developmental neurogenesis pathways and the expression of genes associated with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 2A randomized, double-blind, placebo-controlled pilot trial of GM604 in patients with Amyotrophic Lateral Sclerosis (ALS Protocol GALS-001) and a single compassionate patient treatment (Protocol GALS-C) - PMC [pmc.ncbi.nlm.nih.gov]
Alirinetide: A Comparative Analysis of its Neuroprotective Impact on Diverse Neuronal Subtypes
For Researchers, Scientists, and Drug Development Professionals
Alirinetide (also known as GM6 or GM604) is a synthetic six-amino-acid peptide that has emerged as a potential therapeutic agent for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). Its proposed mechanism of action involves the modulation of multiple developmental signaling pathways, offering a multifaceted approach to neuroprotection. This guide provides a comparative analysis of this compound's effects on different neuronal subtypes, supported by available experimental data, and contrasts its activity with other well-established neurotrophic factors.
Overview of this compound's Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects by reactivating key developmental pathways that are crucial for neuronal survival, growth, and differentiation. The primary evidence for its mechanism comes from transcriptomic studies on the human neuroblastoma cell line, SH-SY5Y, a widely used model for neuronal function and disease.
A key study revealed that this compound treatment leads to the upregulation of genes associated with the Notch and Hedgehog signaling pathways . These pathways are fundamental during embryonic nervous system development and are involved in neurogenesis and axon guidance. Conversely, this compound was found to downregulate genes associated with mitochondrial function, inflammatory responses, and apoptosis (programmed cell death), suggesting a multi-pronged approach to neuronal protection.
Impact on Specific Neuronal Subtypes: A Comparative Perspective
While comprehensive comparative studies on multiple primary neuronal subtypes are limited, existing data provides initial insights into this compound's cell-specific effects.
Cortical Neurons
Primary cortical neurons are essential for higher cognitive functions and are vulnerable in many neurodegenerative conditions.
This compound's Effect:
-
In one preclinical study, this compound demonstrated a protective effect on rat primary cortical neurons against toxicity induced by cerebrospinal fluid from Parkinson's disease patients. This suggests that this compound can counteract neurotoxic factors present in the diseased brain environment.
Comparison with Brain-Derived Neurotrophic Factor (BDNF):
-
BDNF is a well-characterized neurotrophin that plays a critical role in the survival and differentiation of cortical neurons. It is known to promote the survival of cortical neurons in vitro and in vivo.[1][2] While a direct comparative study is lacking, both this compound and BDNF appear to offer protection to cortical neurons, albeit through different primary mechanisms. BDNF primarily signals through the TrkB receptor, activating downstream survival pathways, whereas this compound's action is linked to the modulation of broader developmental gene expression programs.
Hippocampal Neurons
The hippocampus is a brain region critical for learning and memory, and its neurons are particularly susceptible to damage in conditions like Alzheimer's disease.
This compound's Effect:
-
Currently, there is a lack of published studies specifically investigating the direct neuroprotective effects of this compound on primary hippocampal neurons. However, given its mechanism of action involving the upregulation of pro-survival and anti-apoptotic pathways in other neuronal models, it is plausible that this compound could also confer protection to hippocampal neurons.
Comparison with Other Neuroprotective Agents:
-
Numerous studies have demonstrated the neuroprotective effects of various compounds on hippocampal neurons. For instance, antidepressants have been shown to protect rat hippocampal neurons against nutrient deprivation-induced stress.[3] Other experimental drugs have also been shown to protect hippocampal neurons from amyloid-beta-induced toxicity.[4] A direct comparison would be necessary to ascertain this compound's relative efficacy.
Dorsal Root Ganglion (DRG) Neurons
DRG neurons are primary sensory neurons that transmit pain, temperature, and touch information from the periphery to the central nervous system. Their damage can lead to peripheral neuropathy.
This compound's Effect:
-
As with hippocampal neurons, direct evidence for this compound's impact on the survival or neurite outgrowth of DRG neurons is not yet available in the public domain.
Comparison with Other Neurotrophic Factors:
-
The survival and neurite outgrowth of DRG neurons are known to be supported by various neurotrophic factors. For example, Nerve Growth Factor (NGF) and Glial cell-derived Neurotrophic Factor (GDNF) have been shown to promote axon outgrowth from DRG explants.[5] Future studies are needed to determine if this compound exhibits similar supportive effects on this neuronal subtype.
Quantitative Data Summary
The following table summarizes the key findings from a representative study on this compound's effect on gene expression in SH-SY5Y cells, providing a basis for understanding its molecular impact.
| Gene Category | Effect of this compound (GM6) Treatment | Time Point | Significance |
| Notch & Hedgehog Signaling Components | Upregulation | Early (6 hours) | Activation of key developmental pathways for neurogenesis. |
| Neurogenesis & Axon Growth Genes | Upregulation | Early (6 hours) | Promotion of neuronal development and repair mechanisms. |
| Mitochondria-Associated Genes | Downregulation | Prolonged (24-48 hours) | Potential modulation of cellular metabolism and apoptosis. |
| Inflammatory Response Genes | Downregulation | Prolonged (24-48 hours) | Anti-inflammatory effect, reducing neuronal damage. |
| Apoptosis Pathway Genes | Downregulation | Prolonged (24-48 hours) | Inhibition of programmed cell death. |
Experimental Protocols
Detailed experimental protocols for the key assays used to evaluate the neuroprotective effects of compounds like this compound are provided below.
Neuronal Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the viability of SH-SY5Y cells treated with a neurotoxin and this compound.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Expose the cells to a known neurotoxin (e.g., glutamate or MPP+) at a predetermined toxic concentration.
-
In parallel wells, co-treat cells with the neurotoxin and varying concentrations of this compound.
-
Include control wells with untreated cells and cells treated with this compound alone.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Neurite Outgrowth Assay
This protocol can be used to assess the effect of this compound on the neurite extension of a suitable neuronal cell line (e.g., differentiated SH-SY5Y or primary neurons).
-
Cell Plating: Plate neuronal cells on a suitable substrate (e.g., poly-L-lysine/laminin-coated plates) at a low density to allow for clear visualization of neurites.
-
Treatment: Add varying concentrations of this compound to the culture medium. Include a vehicle control.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software to measure the total neurite length, the number of neurites per cell, and the number of branching points.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for assessing its neuroprotective effects.
Caption: Proposed signaling pathways of this compound.
Caption: Experimental workflow for assessing neuroprotection.
Conclusion
This compound presents a novel, multi-target approach to neuroprotection by modulating key developmental signaling pathways. While initial studies on SH-SY5Y cells and cortical neurons are promising, further research is critically needed to elucidate its effects on a broader range of neuronal subtypes, including hippocampal and dorsal root ganglion neurons. Direct comparative studies with established neurotrophic factors like BDNF are essential to fully understand its therapeutic potential and position it within the landscape of neuroprotective agents. The experimental protocols and workflows provided herein offer a framework for conducting such vital comparative research.
References
- 1. Specific Neurotrophic Factors Support the Survival of Cortical Projection Neurons at Distinct Stages of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-Derived Neurotrophic Factor Is Required for the Maintenance of Cortical Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressants are neuroprotective against nutrient deprivation stress in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein protects hippocampal neurons against injury by regulating calcium/calmodulin dependent protein kinase IV protein levels in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Dimensional Model of Dorsal Root Ganglion Explant as a Method of Studying Neurotrophic Factors in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Alirinetide vs. Standard of Care: A Comparative Analysis of Long-Term Efficacy in Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of the investigational drug Alirinetide with the current standard of care for Amyotrophic Lateral Sclerosis (ALS), a primary indication for which this compound has been studied. The comparison is based on available clinical trial data and mechanistic understanding.
Executive Summary
This compound (also known as GM604) is an investigational oligopeptide that has shown promise in preclinical and early-phase clinical studies for neurodegenerative diseases, particularly ALS. Its proposed mechanism of action involves the modulation of developmental signaling pathways, suggesting a potential for neuroprotection and regeneration. The current standard of care for ALS primarily includes Riluzole and Edaravone, which have demonstrated modest but statistically significant benefits in slowing disease progression and extending survival.
This guide summarizes the available quantitative data on the efficacy of this compound and the standard of care, details the experimental protocols of key clinical trials, and visualizes the distinct signaling pathways targeted by these treatments. A key limitation in this comparison is the early stage of this compound's clinical development, with data primarily from a small Phase 2a trial, whereas Riluzole and Edaravone have more extensive data from larger, longer-term studies.
Data Presentation: Comparative Efficacy
The following tables summarize the long-term efficacy data for this compound, Riluzole, and Edaravone in the context of ALS.
Table 1: this compound Efficacy Data (Phase 2a GALS-001 Trial)
| Efficacy Endpoint | This compound (GM604) Result | Placebo/Control Comparison | Statistical Significance | Citation |
| Functional Decline (ALSFRS-R) | Slowed functional decline | Compared to a historical control | p = 0.005 | [1][2] |
| No statistically significant difference in change from baseline at 12 weeks | Compared to placebo group (n=4) | Not statistically significant | [2] | |
| Respiratory Function (FVC) | Statistically significant difference in change from baseline to week 12 at one study site | Compared to placebo group | p = 0.027 | [1][2] |
| Plasma Biomarker (TDP-43) | Decreased plasma levels | Compared to placebo group | p = 0.008 | |
| Plasma Biomarker (Tau) | Decreased plasma levels | Compared to placebo group | p = 0.037 | |
| Plasma Biomarker (SOD1) | Decreased plasma levels | Compared to placebo group | p = 0.009 |
Table 2: Standard of Care (Riluzole and Edaravone) Long-Term Efficacy in ALS
| Drug | Efficacy Endpoint | Result | Citation |
| Riluzole | Median Survival Extension | 2-3 months (in pivotal clinical trials) | |
| 6-19 months (in some real-world population studies) | |||
| Edaravone | Slowing of Functional Decline (ALSFRS-R) | Statistically significant slowing of decline compared to placebo over 24 weeks | |
| Long-Term Benefit | Post-hoc analyses suggest efficacy is maintained for up to 1 year |
Experimental Protocols
This compound: Phase 2a GALS-001 Trial (NCT01854294)
-
Study Design: A 2-center, randomized, double-blind, placebo-controlled pilot trial.
-
Participants: 12 patients with definite ALS diagnosed within 2 years of disease onset.
-
Intervention: Patients received six intravenous bolus injections of either 320 mg of this compound (n=8) or placebo (n=4) three times a week for two consecutive weeks.
-
Primary Objectives: To assess the safety and tolerability of this compound.
-
Secondary Objectives: To evaluate the efficacy of this compound based on the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, Forced Vital Capacity (FVC), and levels of biomarkers such as TDP-43, Tau, and SOD1.
-
Duration: 12 weeks.
Standard of Care: Representative Clinical Trial Protocols
-
Riluzole: Pivotal clinical trials were prospective, randomized, double-blind, and placebo-controlled. A key trial involved 155 outpatients with ALS, randomized to receive either 100 mg of Riluzole per day or a placebo. The primary endpoints were survival and the rate of change in functional status, with a follow-up of up to 18 months.
-
Edaravone (MCI186-19 study, NCT01492686): This was a randomized, double-blind, placebo-controlled Phase 3 trial. Eligible patients with early-stage ALS were randomized to receive either 60 mg of Edaravone or a placebo intravenously for 6 cycles, with each cycle consisting of a 14-day treatment period followed by a 14-day drug-free period. The primary efficacy endpoint was the change in the ALSFRS-R score from baseline to week 24.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed or established signaling pathways for this compound and the standard of care drugs, Riluzole and Edaravone.
Caption: this compound's proposed mechanism of action.
Caption: Riluzole's mechanism of action.
Caption: Edaravone's mechanism of action.
Conclusion
This compound presents a novel, multi-target approach to treating ALS by modulating developmental signaling pathways. Early clinical data suggests it is well-tolerated and may have a positive impact on key disease biomarkers and some functional measures. However, the available efficacy data is from a small, short-term Phase 2a study, and a statistically significant benefit on functional decline over placebo was not demonstrated in that trial. Further development and larger, long-term clinical trials are necessary to establish its efficacy relative to the current standard of care.
Riluzole and Edaravone, the established standards of care, have a more extensive body of evidence from larger clinical trials demonstrating a modest but significant long-term benefit in slowing disease progression and, in the case of Riluzole, extending survival. Their mechanisms of action, focused on mitigating excitotoxicity and oxidative stress, are well-characterized.
For researchers and drug development professionals, this compound remains an interesting candidate due to its unique mechanism. Future research should focus on validating its proposed signaling pathway engagement in patients and conducting adequately powered clinical trials to definitively assess its long-term efficacy and safety profile in comparison to, and potentially in combination with, the current standard of care.
References
- 1. A Phase 2A randomized, double-blind, placebo-controlled pilot trial of GM604 in patients with Amyotrophic Lateral Sclerosis (ALS Protocol GALS-001) and a single compassionate patient treatment (Protocol GALS-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 2A randomized, double-blind, placebo-controlled pilot trial of GM604 in patients with Amyotrophic Lateral Sclerosis (ALS Protocol GALS-001) and a single compassionate patient treatment (Protocol GALS-C) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Alirinetide's Safety Profile Against Other Neuroprotective Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Alirinetide against other neuroprotective peptides in clinical and preclinical development. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these promising therapeutic agents. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to Neuroprotective Peptides
Neuroprotective peptides are a class of therapeutic agents that show great promise in the treatment of a wide range of neurological disorders, including neurodegenerative diseases and acute brain injuries. Their mechanisms of action are diverse, often targeting specific signaling pathways to prevent neuronal cell death, reduce inflammation, and promote neuronal repair. A critical aspect of their development is a thorough evaluation of their safety profile. This guide focuses on the safety of this compound and compares it with other notable neuroprotective peptides: HER-096, Nerinetide (NA-1), Cerebrolysin, and Davunetide.
This compound (GM604)
This compound is a six-amino-acid peptide that can cross the blood-brain barrier and is under investigation for its therapeutic potential in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Preclinical studies have suggested that this compound has a favorable safety and pharmacokinetic profile.[1] Its neuroprotective effects are believed to be mediated through the multi-target regulation of developmental pathways, including the up-regulation of Notch and Hedgehog signaling components.[1]
Comparative Safety Analysis
The following sections provide a detailed comparison of the preclinical and clinical safety data for this compound and selected comparator peptides.
Preclinical Toxicology
Preclinical toxicology studies are essential for identifying potential target organs for toxicity, determining a safe starting dose for clinical trials, and defining the therapeutic index. The No-Observed-Adverse-Effect Level (NOAEL) is a key metric from these studies, representing the highest dose at which no adverse effects are observed.
| Peptide | Species | Route of Administration | Key Findings | NOAEL |
| This compound | Data not publicly available | Data not publicly available | Stated to have a favorable safety profile in preclinical studies. | Data not publicly available |
| Davunetide | Dog | Intranasal | Well-tolerated at the maximum feasible dose. | 20 mg/kg/day[2] |
| HER-096 | Data not publicly available | Data not publicly available | Preclinical data supported advancement to Phase 1 clinical trials. | Data not publicly available |
| Nerinetide (NA-1) | Non-human primates | Intravenous | Effective in preclinical stroke models. | Data not publicly available |
| Cerebrolysin | Rat | Intraperitoneal | Dose-dependent improvement in neurological outcome after stroke. | Data not publicly available |
Experimental Protocols: Preclinical Toxicology
Standard preclinical toxicology programs for neuroprotective peptides generally follow guidelines such as those from the US Food and Drug Administration (FDA) and the International Conference on Harmonisation (ICH). A typical study design to determine the NOAEL involves:
-
Animal Model: Use of at least two mammalian species (one rodent, one non-rodent).
-
Dose Administration: The peptide is administered at multiple dose levels, including a control group (vehicle only), for a specified duration (e.g., 28 or 90 days for sub-chronic toxicity). The route of administration mimics the intended clinical route.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and behavior.
-
Clinical Pathology: Regular blood and urine samples are collected to assess hematology, clinical chemistry, and urinalysis parameters.
-
Histopathology: At the end of the study, a comprehensive necropsy is performed, and organs are examined microscopically for any treatment-related changes.
Clinical Safety and Tolerability
Clinical trials in humans provide the most relevant data on the safety and tolerability of a new drug. The frequency and severity of adverse events (AEs) and serious adverse events (SAEs) are meticulously recorded and compared between the treatment and placebo groups.
Summary of Clinical Safety Findings
| Peptide | Indication(s) | Key Safety and Tolerability Findings |
| This compound | Amyotrophic Lateral Sclerosis (ALS) | Reported to have demonstrated safety and good drug-like properties in early clinical development. Specific adverse event data is not publicly available. |
| HER-096 | Parkinson's Disease | Generally safe and well-tolerated in Phase 1a and 1b trials at doses up to 300 mg. The most common adverse events were mild and transient injection site reactions.[3][4] One serious adverse event was reported in a placebo-treated patient. |
| Nerinetide (NA-1) | Acute Ischemic Stroke | The ESCAPE-NA1 Phase 3 trial showed no significant difference in the frequency of serious adverse events between the nerinetide and placebo groups. No major safety concerns were identified. |
| Cerebrolysin | Stroke, Dementia, Traumatic Brain Injury | Generally well-tolerated with a safety profile similar to placebo in numerous clinical trials and meta-analyses. Common adverse events are mild and transient, including vertigo, agitation, and a sensation of heat. |
| Davunetide | Progressive Supranuclear Palsy (PSP), Schizophrenia | Generally safe and well-tolerated in multiple clinical trials. In a Phase 2/3 trial for PSP, the incidence of serious adverse events and deaths was similar to placebo. Intranasal administration was associated with a higher frequency of nasal adverse events (epistaxis, rhinorrhea, nasal discomfort) compared to placebo. |
Frequency of Adverse Events in a Pivotal Phase 3 Trial of Nerinetide (ESCAPE-NA1)
| Serious Adverse Event | Nerinetide (n=549) | Placebo (n=556) |
| Any Serious Adverse Event | 33.1% | 35.7% |
| Symptomatic Intracranial Hemorrhage | 3.1% | 3.2% |
| Pneumonia | 3.6% | 4.9% |
| Hypotension | 1.8% | 0.5% |
| Urinary Tract Infection | 1.3% | 1.5% |
| Deep Vein Thrombosis or Pulmonary Embolism | 1.4% | 0.5% |
| Angio-oedema | 0.2% | 0.2% |
| Data from the ESCAPE-NA1 trial. |
Safety Outcomes from a Meta-Analysis of Cerebrolysin in Acute Ischemic Stroke
| Outcome | Cerebrolysin (n=1101) | Placebo (n=1101) | Risk Ratio (95% CI) |
| Deaths | 4.1% | 5.0% | 0.83 (0.57 to 1.23) |
| Serious Adverse Events | 7.9% | 7.9% | 0.99 (0.74 to 1.32) |
| Any Adverse Event | 43.8% | 43.6% | 0.98 (0.88 to 1.09) |
| Data from a meta-analysis of twelve randomized controlled trials. |
Experimental Protocols: Clinical Safety Assessment
The safety and tolerability of neuroprotective peptides in clinical trials are typically assessed through the following procedures:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating safety.
-
Patient Population: Patients with the target indication are enrolled based on specific inclusion and exclusion criteria.
-
Treatment Administration: The investigational peptide is administered at one or more dose levels, and compared against a placebo, for a defined treatment period.
-
Adverse Event Monitoring: All adverse events are systematically collected, documented, and assessed for severity, duration, and potential relationship to the study drug. Serious adverse events are reported to regulatory authorities.
-
Clinical Laboratory Tests: Hematology, blood chemistry, and urinalysis are monitored at baseline and at regular intervals throughout the study.
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, temperature) and comprehensive physical examinations are conducted.
-
Electrocardiograms (ECGs): ECGs are performed to monitor for any potential cardiac effects.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these neuroprotective peptides provides insight into their potential on-target and off-target effects.
Caption: this compound's putative signaling pathway.
Caption: HER-096 signaling via the UPR pathway.
Caption: Nerinetide's mechanism of action.
Caption: Cerebrolysin's multimodal signaling.
Caption: Davunetide's neuroprotective mechanisms.
Conclusion
This comparative analysis indicates that the neuroprotective peptides discussed generally exhibit favorable safety profiles in both preclinical and clinical studies. This compound is reported to be safe, though more detailed public data would be beneficial for a direct quantitative comparison. HER-096 has shown good tolerability in early clinical trials, with localized injection site reactions being the primary adverse event. Nerinetide and Cerebrolysin have demonstrated safety profiles comparable to placebo in large clinical trials and meta-analyses. Davunetide is also well-tolerated, with its main adverse events being related to its intranasal route of administration.
For drug development professionals, the choice of a neuroprotective peptide for a specific indication will depend on a comprehensive evaluation of its efficacy, mechanism of action, and safety profile. This guide provides a foundational overview of the safety aspects to aid in this critical decision-making process. Further investigation into the specific preclinical toxicology data for this compound and HER-096 will be necessary for a more complete comparative assessment.
References
Safety Operating Guide
Navigating the Disposal of Alirinetide: A Guide to Safe and Compliant Practices
Absence of specific regulatory guidance on the disposal of Alirinetide necessitates adherence to general best practices for peptide and pharmaceutical waste management. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols.
Core Principles for this compound Disposal
The fundamental principle of pharmaceutical waste management is to prevent the release of active pharmacological agents into the environment. Improper disposal can lead to contamination of water systems and potentially harm aquatic life and other organisms. Therefore, a multi-step approach involving segregation, inactivation, and proper disposal is crucial.
Recommended Disposal Procedures
The following step-by-step guide, based on general laboratory safety protocols for similar research compounds, outlines a recommended procedure for the disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Initial Handling: Before handling any this compound materials, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of lyophilized powders and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosolized particles.
2. Waste Segregation at the Source: Proper segregation of waste is the first critical step. Establish three distinct waste streams for this compound-related materials:
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.
-
Liquid Waste: Unused or expired this compound solutions.
-
Solid Waste: Contaminated vials, pipette tips, gloves, and lyophilized powder.[2]
3. Sharps Disposal: Immediately after use, dispose of all sharps contaminated with this compound in a designated, puncture-resistant, and leak-proof sharps container.[2][3] These containers must be clearly labeled with the biohazard symbol and as containing pharmaceutical waste. Do not overfill sharps containers; they should be sealed when approximately three-quarters full and disposed of according to institutional and local regulations for regulated medical waste.[3]
4. Liquid Waste Management: Unused or expired this compound solutions should not be poured down the drain without inactivation. Chemical inactivation is a recommended step to degrade the peptide.
-
Inactivation Protocol: A common method for inactivating peptides is through hydrolysis using a strong acid or base, or oxidation with a solution like bleach. The specific method and required contact time will depend on the concentration of the this compound solution. It is crucial to consult with your institution's EHS office to determine the approved inactivation procedure.
-
Disposal of Inactivated Liquid Waste: After the recommended contact time for chemical inactivation, the neutralized liquid waste may be permissible for drain disposal with copious amounts of water, but only if this is in strict accordance with local and institutional regulations. Always verify this with your EHS department.
5. Solid Waste Management: All non-sharp solid waste that has come into contact with this compound must be managed as hazardous waste.
-
Contaminated Items: Items such as empty vials, pipette tips, and contaminated gloves should be placed in a designated hazardous waste container.
-
Unused Lyophilized Powder: Small quantities of expired or unused lyophilized this compound powder should first be dissolved in a suitable solvent (e.g., water or a buffer) and then subjected to the chemical inactivation procedures outlined for liquid waste. This ensures the active peptide is degraded before the material enters the solid waste stream. The resulting inactivated solution should then be disposed of as hazardous liquid waste.
6. Emergency Spill Procedures: In the event of a spill of this compound powder or solution, the area should be immediately secured.
-
Powder Spill: Gently cover the spill with absorbent paper to avoid raising dust. Wet the paper with an inactivating solution (e.g., a bleach solution) before cleaning.
-
Liquid Spill: Cover the spill with absorbent material and then saturate the material with an inactivating solution.
-
All cleanup materials must be disposed of as hazardous solid waste.
Quantitative Data on this compound Storage
While specific disposal data is unavailable, storage conditions are well-documented and crucial for maintaining the peptide's stability.
| Storage Condition | Duration | Notes |
| Lyophilized Powder | Long-term | Store at -20°C or -80°C. |
| Short-term | Stable at room temperature for several days to weeks. | |
| Stock Solution | 6 months | Store at -80°C. |
| 1 month | Store at -20°C. |
It is recommended to aliquot peptide solutions before freezing to avoid repeated freeze-thaw cycles, which can degrade the peptide.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: this compound Disposal Workflow Diagram.
This comprehensive approach to the disposal of this compound, grounded in established safety protocols for pharmaceutical waste, will help ensure a safe laboratory environment and responsible environmental stewardship. Researchers are strongly encouraged to develop a standard operating procedure (SOP) for this compound disposal in consultation with their institution's EHS department.
References
Safeguarding Research: A Comprehensive Guide to Handling Alirinetide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the handling and disposal of Alirinetide, a neuroprotective peptide agent under investigation for various neurological conditions. Given that this compound is a research compound, and a specific Safety Data Sheet (SDS) is not publicly available, this guide is based on established best practices for handling research-grade peptides to ensure the safety of all personnel.
Personal Protective Equipment (PPE): A Multi-layered Defense
A proactive approach to safety is paramount when handling any research chemical. For this compound, the following personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or latex, powder-free. Double gloving is recommended when handling concentrated solutions. | Prevents skin contact and absorption. Powder-free gloves minimize the risk of aerosolizing the compound. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of this compound solutions. |
| Lab Coat | Standard, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is advised when handling the lyophilized powder form of this compound. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure risk and maintain the integrity of the compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Log: Document the arrival, quantity, and assigned storage location.
-
Store: this compound, like most peptides, should be stored in a cool, dark, and dry place. For long-term stability, lyophilized this compound should be stored at -20°C or colder.
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a glove box, to control potential airborne particles.
-
Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.
-
Weighing: When weighing the lyophilized powder, use a dedicated, clean spatula and weighing vessel.
-
Reconstitution: To prepare a solution, slowly add the desired sterile, high-purity solvent (e.g., sterile water, PBS) to the vial containing the lyophilized peptide. Avoid shaking the vial, as this can cause the peptide to denature. Instead, gently swirl or vortex the vial to dissolve the contents.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused this compound (Powder or Solution): Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Labware (e.g., vials, pipette tips, gloves): Place in a designated, clearly labeled hazardous waste container.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory setting.
Caption: This diagram outlines the procedural flow for safely managing this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
